Tert-butyl propargyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-prop-2-ynoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-6-8-7(2,3)4/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGSPXPODKLGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428294 | |
| Record name | 3-tert-Butoxyprop-1-yne | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16314-18-4 | |
| Record name | 3-tert-Butoxyprop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl propargyl ether | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of tert-butyl propargyl ether?
An In-depth Technical Guide to the Chemical Properties and Reactivity of Tert-Butyl Propargyl Ether
Introduction: A Molecule of Dichotomous Reactivity
This compound, with the IUPAC name 3-(tert-butoxy)prop-1-yne, is a bifunctional organic compound that has garnered significant interest among researchers in organic synthesis and drug development.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: a terminal alkyne and a tert-butyl ether. The terminal alkyne provides a reactive handle for a multitude of transformations, most notably cycloaddition reactions and metal-catalyzed couplings.[2] Concurrently, the tert-butyl group serves as a robust, sterically hindered protecting group for the propargyl alcohol, which can be selectively removed under specific acidic conditions.[3][4] This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, and reactivity of this compound, offering field-proven insights for its application in complex synthetic challenges.
Molecular and Physical Profile
The structural arrangement of this compound dictates its physical characteristics and steric profile, which are crucial considerations in reaction design.
Caption: Molecular Structure of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16314-18-4 | [1][5][6] |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | Calculated |
| Appearance | Clear, light yellow liquid | [1] |
| Density | 0.835 g/mL | [6] |
| Boiling Point | ~117 °C | [7] |
| Flash Point | 20 °C (68 °F) | [6] |
| Refractive Index | 1.4170 to 1.4190 (at 20°C) | [1] |
Spectroscopic Characterization
A comprehensive understanding of the spectroscopic data is essential for reaction monitoring and product verification. The key diagnostic signals for this compound are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber |
| ¹H NMR | -C(CH₃)₃ (tert-butyl) | ~1.2 ppm (singlet, 9H) |
| -O-CH₂- (methylene) | ~4.1 ppm (doublet, 2H) | |
| -C≡C-H (acetylenic) | ~2.4 ppm (triplet, 1H) | |
| ¹³C NMR | -C (CH₃)₃ | ~75 ppm |
| -C(C H₃)₃ | ~27 ppm | |
| -O-C H₂- | ~52 ppm | |
| -C ≡C-H | ~80 ppm | |
| -C≡C -H | ~74 ppm | |
| IR Spectroscopy | ≡C-H stretch | ~3300 cm⁻¹ (strong, sharp) |
| C≡C stretch | ~2120 cm⁻¹ (weak to medium) | |
| C-O stretch | ~1100-1200 cm⁻¹ (strong) | |
| Mass Spectrometry | [M-CH₃]⁺ | m/z 97 |
| [M-C(CH₃)₃]⁺ (base peak) | m/z 57 |
Expert Insights:
-
In ¹H NMR spectroscopy , the coupling between the acetylenic proton and the methylene protons is a key diagnostic feature, typically appearing as a triplet and a doublet, respectively, with a small J-coupling constant (~2.4 Hz).
-
The IR spectrum provides unambiguous evidence of the terminal alkyne.[8] A sharp, strong peak around 3300 cm⁻¹ for the ≡C-H stretch is characteristic and easily distinguished from broader O-H or N-H stretches.[9]
-
In mass spectrometry , the molecular ion is often weak or absent. The most prominent fragmentation pathway is the loss of the tert-butyl group to form a stable tert-butyl cation (m/z 57), which is frequently the base peak.[10][11] This facile fragmentation is a hallmark of tert-butyl ethers.
Chemical Properties and Reactivity
The reactivity of this compound can be logically dissected by considering the distinct functionalities of the terminal alkyne and the tert-butyl ether protecting group.
Reactions of the Terminal Alkyne
The acidic nature of the terminal alkyne proton and the high electron density of the triple bond make it the primary site of reactivity.
-
Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by strong bases like organolithium reagents (e.g., n-BuLi) or sodium amide to generate a potent carbon nucleophile. This resulting acetylide is a versatile intermediate for forming new carbon-carbon bonds with various electrophiles, such as aldehydes, ketones, and alkyl halides.
-
Cycloaddition Reactions: this compound is an excellent substrate for cycloaddition reactions.
-
[3+2] Cycloadditions (Click Chemistry): It readily participates in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and exceptional functional group tolerance.
-
[2+3] and [2+5] Gold-Catalyzed Cycloadditions: Gold catalysts can activate the alkyne, facilitating cycloadditions with various partners. These reactions can proceed through gold carbenoid intermediates, leading to highly substituted vinylcyclopropane derivatives or other complex cyclic systems.[12]
-
-
Copper-Catalyzed Hydroboration: The molecule serves as a substrate in chemoselective and stereoselective preparations of vicinal diboronates or ether-functionalized internal vinylboronates through one-pot copper-catalyzed sequential hydroboration.[2]
The Tert-Butyl Ether as a Protecting Group
The tert-butyl ether group is valued for its stability across a wide range of synthetic conditions, including strongly basic, organometallic, and many redox reactions. Its primary role is to mask the hydroxyl functionality of propargyl alcohol.
-
Stability: The steric bulk of the tert-butyl group physically shields the ether oxygen, preventing nucleophilic attack. It is stable to nucleophiles, bases, and many oxidizing and reducing agents.
-
Deprotection (Cleavage): The removal of the tert-butyl group is its most critical reaction. This is almost exclusively achieved under acidic conditions. The mechanism relies on the formation of the highly stable tert-butyl carbocation.
Caption: Acid-Catalyzed Deprotection Mechanism of this compound.
Causality in Deprotection: The reaction is driven by the formation of the resonance-stabilized and inductively stabilized tertiary carbocation.[13] The released tert-butyl cation is then deprotonated, typically by the conjugate base of the acid catalyst, to form isobutylene gas, which evolves from the reaction mixture, driving the equilibrium forward.[13] A variety of acidic reagents can effect this transformation, including:
-
Trifluoroacetic acid (TFA) in dichloromethane.[13]
-
Aqueous phosphoric acid, an environmentally benign alternative.[3][4]
-
Lewis acids such as Zinc Bromide (ZnBr₂) in dichloromethane.[14]
Field-Proven Experimental Protocol: Deprotection
The following protocol for the acid-catalyzed deprotection of this compound represents a self-validating system, where successful execution yields a clean product identifiable by standard analytical methods.
Objective: To synthesize Propargyl Alcohol via acid-catalyzed cleavage of this compound.
Materials:
-
This compound (1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 2-4 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Caption: Experimental Workflow for Deprotection of this compound.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Rationale: DCM is a good solvent for the starting material and is inert to the acidic conditions.
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Rationale: The initial protonation is exothermic. Cooling controls the reaction rate and minimizes potential side reactions.
-
-
Reagent Addition: Add trifluoroacetic acid (2.0-4.0 eq) dropwise to the stirred solution over 5-10 minutes.
-
Rationale: Dropwise addition prevents a rapid temperature increase. An excess of acid ensures the reaction goes to completion.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Rationale: TLC provides a simple and effective way to track reaction progress, preventing unnecessary reaction time or premature work-up.
-
-
Quenching: Once the reaction is complete, carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution (CO₂) ceases.
-
Rationale: This step neutralizes the excess TFA. It must be done slowly and cautiously due to vigorous gas evolution.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Rationale: This ensures complete recovery of the more polar product (propargyl alcohol) from the aqueous phase.
-
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Rationale: The brine wash removes bulk water, and the drying agent removes residual traces of water before solvent evaporation.
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude propargyl alcohol. Further purification can be achieved by distillation or column chromatography if necessary.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care.[5][15]
-
Hazards: It is classified as highly flammable.[5][16] It causes skin, eye, and respiratory tract irritation.[5][16]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[5] Keep away from heat, sparks, and open flames.[5][15] Use spark-proof tools and explosion-proof equipment.[5][16] Wear suitable protective clothing, gloves, and eye/face protection.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[5][16]
References
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Material Safety Data Sheet - this compound, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Chemical Properties of 4-Tert-butylphenyl propargyl ether (CAS 48144-15-6). (n.d.). Cheméo. Retrieved from [Link]
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4-Tert-butylphenyl propargyl ether. (n.d.). NIST WebBook. Retrieved from [Link]
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4-Tert-butylphenyl propargyl ether - IR Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]
- Process for making propargyl ethers of hydroxyaromatic compounds. (1988). Google Patents.
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Propargyl alcohol, TBDMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]
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tert-Butyl peroxybenzoate mediated formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction. (2016). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. (2006). ResearchGate. Retrieved from [Link]
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Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved from [Link]
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Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. (n.d.). Homework.Study.com. Retrieved from [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]
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tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Gold(I) catalysed cycloaddition reactions of propargyl substrates. (n.d.). NTNU. Retrieved from [Link]
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1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. (2000). Semantic Scholar. Retrieved from [Link]
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1-tert-Butyl-4-propargyloxy-benzene - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]
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Spectroscopy of Ethers. (n.d.). OpenStax adaptation. Retrieved from [Link]
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Cycloaddition Reactions in Organic Synthesis. (n.d.). Book. Retrieved from [Link]
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The [3+2]Cycloaddition Reaction. (n.d.). Lecture notes. Retrieved from [Link]
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FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved from [Link]
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An Unexpected Cyclization Reaction of Tert-Butyl. (2012). Amanote Research. Retrieved from [Link]
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Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. (2016). PubMed. Retrieved from [Link]
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Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. Retrieved from [Link]
-
Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. (1996). PubMed. Retrieved from [Link]
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Tert-Butyl Propargyl Ether (CAS 16314-18-4): A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of tert-butyl propargyl ether (CAS No. 16314-18-4), a versatile bifunctional reagent pivotal in contemporary organic synthesis and drug discovery. The molecule's unique structure, combining a sterically demanding tert-butyl ether with a reactive terminal alkyne, offers a distinct profile of stability and reactivity. This document will explore its synthesis, physicochemical properties, core applications—including its role as a key building block in "Click Chemistry" and as a stable protected form of propargyl alcohol—and detailed, field-tested protocols. The insights provided are tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's capabilities in complex molecular construction.
Introduction and Molecular Overview
This compound, with the IUPAC name 3-(tert-butoxy)prop-1-yne, is an organic compound that has gained significant traction as a synthetic intermediate.[1] Its structure is characterized by two key functional groups: a terminal alkyne (propargyl group) and a tert-butyl ether. The terminal alkyne provides a reactive handle for a multitude of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[2][3]
Simultaneously, the tert-butyl group serves as a robust, acid-labile protecting group for the propargyl alcohol moiety.[4][5] This bulky group imparts steric hindrance, enhancing the compound's stability and influencing its reactivity.[1] Its utility spans from the introduction of propargyl fragments in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) to the construction of novel materials and bioconjugates.
Physicochemical Properties & Safety Data
A comprehensive understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe implementation in any experimental workflow.
Physical and Chemical Data Summary
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 16314-18-4 | [6][7][8] |
| Molecular Formula | C₇H₁₂O | [6][8] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [8][9] |
| Density | 0.835 g/cm³ | [10][11] |
| Boiling Point | ~117 °C | [9] |
| Flash Point | 20 °C (68 °F) | [10][11] |
| Refractive Index | 1.4170 to 1.4190 (at 20°C) | [8] |
| IUPAC Name | 3-(tert-butoxy)prop-1-yne | [8] |
| Synonyms | tert-Butyl 2-propynyl ether, 1-Propyne, 3-(1,1-Dimethylethoxy)- | [1][6] |
Safety, Handling, and Storage
Hazard Profile: this compound is classified as a highly flammable liquid and vapor.[7][12][13] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][12] Ingestion and inhalation may be harmful.[12] As with many ethers, there is a potential for explosive peroxides to form upon prolonged storage, especially in the presence of air and light.[9][14]
Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood.[7][15]
-
Use spark-proof tools and explosion-proof equipment.[7][12] All equipment must be properly grounded to prevent static discharge.[7][15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][15]
-
Avoid contact with skin, eyes, and clothing.[12] In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention.[7][15]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[7][15]
Storage Guidelines:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[7][15]
-
Refrigerated storage is often recommended.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved via a modification of the Williamson ether synthesis, a robust and well-established method for forming ethers.
Synthetic Pathway: Williamson Ether Synthesis
The core principle involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide. In this specific case, the bulky tert-butoxide is reacted with a propargyl halide. Due to the steric hindrance of the tert-butoxide, preparing it from tert-butanol and a strong base is the first step, followed by reaction with propargyl bromide or chloride.
Caption: Synthetic workflow for this compound via Williamson ether synthesis.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from tert-butanol and propargyl bromide.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butanol
-
Propargyl bromide (80% wt. solution in toluene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq.). Suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butanol (1.0 eq.) in anhydrous THF via the dropping funnel. Causality Note: Slow addition is critical to control the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the complete formation of sodium tert-butoxide.
-
Sₙ2 Reaction: Cool the reaction mixture back to 0 °C. Add anhydrous DMF to the flask.
-
Slowly add propargyl bromide (1.1 eq.) via the dropping funnel. Causality Note: This reaction is exothermic; maintaining a low temperature minimizes side reactions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure this compound.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Acetylenic proton (-C≡C-H ) | δ 2.2-2.4 ppm (t) |
| Methylene protons (-O-CH₂ -C≡CH) | δ 4.0-4.2 ppm (d) | |
| tert-Butyl protons (-C(CH₃ )₃) | δ 1.2-1.4 ppm (s) | |
| ¹³C NMR | t-Butyl carbons (-C (CH₃)₃) | δ ~75 ppm |
| t-Butyl methyl carbons (-C(C H₃)₃) | δ ~28 ppm | |
| Methylene carbon (-O-C H₂-C≡CH) | δ ~55 ppm | |
| Alkynyl carbons (-O-CH₂-C≡C H) | δ ~75 ppm, δ ~80 ppm | |
| IR | Terminal Alkyne C-H Stretch | 3250-3300 cm⁻¹ (strong, sharp) |
| Alkyne C≡C Stretch | 2100-2150 cm⁻¹ (weak to medium) | |
| C-O Ether Stretch | 1050-1150 cm⁻¹ (strong) | |
| sp³ C-H Stretch | 2850-3000 cm⁻¹ |
Note: Predicted NMR shifts are based on standard values for similar functional groups.[16] IR data is based on characteristic vibrational frequencies.[16][17]
Core Applications in Drug Discovery & Synthesis
The dual functionality of this compound makes it a strategic tool for medicinal chemists.
Key Building Block in Click Chemistry
The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance, making it a premier method for bioconjugation and the rapid assembly of compound libraries.[2] this compound allows for the facile introduction of a propargyl moiety, which can then be "clicked" with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage.[3]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Acid-Labile Protecting Group
The tert-butyl group is a well-established protecting group for alcohols.[4] It is exceptionally stable to a wide range of reaction conditions, including strongly basic, organometallic, and reductive/oxidative reagents.[18] This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the protected propargyl alcohol. The deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the ether bond to reveal the free hydroxyl group.[5][19] This orthogonal deprotection strategy is invaluable in multi-step synthesis.[5]
Versatile Intermediate for Further Functionalization
Beyond click chemistry, the terminal alkyne can participate in a variety of other carbon-carbon bond-forming reactions, including:
-
Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides.
-
Hydroboration: Addition of boranes across the triple bond to form vinylboronates.
-
Propargylation Reactions: The deprotonated alkyne can act as a nucleophile to attack electrophiles.[20]
Key Experimental Protocols
The following protocols are representative examples of how this compound is used in practice.
Protocol: General CuAAC "Click" Reaction
Objective: To conjugate this compound with benzyl azide to form a 1,2,3-triazole.
Materials:
-
This compound (1.0 eq.)
-
Benzyl azide (1.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.)
-
Sodium ascorbate (0.10 eq.)
-
tert-Butanol/Water (1:1) solvent mixture
-
Dichloromethane (DCM)
Procedure:
-
In a vial, dissolve this compound and benzyl azide in the t-BuOH/H₂O mixture.
-
In a separate small vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate to the reaction mixture, followed by the sodium ascorbate solution. Causality Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography on silica gel.
Protocol: Deprotection of the tert-Butyl Group
Objective: To cleave the tert-butyl ether and generate propargyl alcohol.
Materials:
-
This compound (1.0 eq.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, ~5-10 eq.). Causality Note: TFA is a strong acid that protonates the ether oxygen, facilitating the elimination of the stable tert-butyl cation.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield propargyl alcohol.
Conclusion
This compound stands out as a highly valuable and strategic reagent in modern chemical synthesis. Its unique combination of a stable, sterically hindered protecting group and a versatile terminal alkyne provides chemists with a reliable tool for complex molecular engineering. From its central role in the robust and efficient "Click Chemistry" paradigm to its utility as a stable precursor for propargyl alcohol, this compound facilitates the construction of novel therapeutics, advanced materials, and sophisticated molecular probes. The protocols and data presented in this guide serve as a practical foundation for researchers aiming to incorporate this powerful building block into their synthetic programs.
References
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- Thermo Fisher Scientific. (2009, July 20). SAFETY DATA SHEET - Ethyl tert-butyl ether.
- Fisher Scientific. (2009, October 14). SAFETY DATA SHEET - this compound.
-
NIST. (n.d.). 4-Tert-butylphenyl propargyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
- Cioffi, A. G., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 63(3), 255-266.
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-
Study.com. (n.d.). Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. Retrieved from Study.com. [Link]
-
ResearchGate. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Retrieved from ResearchGate. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from Interchim website. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from Organic Chemistry Portal. [Link]
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PubMed. (2020). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved from PubMed. [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from Chemistry LibreTexts. [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from MDPI. [Link]
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Introduction: The Strategic Value of tert-Butyl Propargyl Ether
An In-depth Technical Guide to the Synthesis of tert-Butyl Propargyl Ether
This compound is a versatile chemical intermediate characterized by a terminal alkyne and a sterically demanding tert-butyl ether group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and materials science applications. Its terminal alkyne moiety is amenable to a wide range of transformations, including click chemistry, hydroboration, and C-C bond-forming reactions, while the tert-butyl group serves as a robust, non-reactive protecting group for the propargylic oxygen, stable to a variety of reaction conditions where other ethers might fail.[1]
However, the synthesis of this compound is not without its challenges. The inherent reactivity of the reagents and the potential for competing side reactions, primarily elimination, necessitate a careful and well-considered synthetic strategy. This guide provides a detailed exploration of the principal synthetic pathways, focusing on the underlying mechanistic principles, practical experimental considerations, and safety protocols essential for successful and safe execution in a research environment.
Primary Pathway: The Williamson Ether Synthesis
The most prevalent and strategically sound method for preparing this compound is the Williamson ether synthesis. This classic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[2][3] For the target molecule, two theoretical retrosynthetic disconnections exist:
-
Route A: Reaction of a tert-butoxide salt with a propargyl halide.
-
Route B: Reaction of a propargyl alkoxide with a tert-butyl halide.
Causality Behind Route Selection: Why Route A Prevails
A rigorous mechanistic analysis unequivocally favors Route A. The Williamson ether synthesis is governed by the SN2 mechanism, which involves a backside attack by the nucleophile on the carbon bearing the leaving group.[2][3] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon.
-
In Route A , the electrophile is a propargyl halide (e.g., propargyl bromide). As a primary halide, its electrophilic carbon is sterically accessible, allowing the tert-butoxide nucleophile to approach and displace the halide leaving group effectively.[3][4]
-
In Route B , the electrophile would be a tert-butyl halide. This is a tertiary halide, and the extreme steric congestion around the electrophilic carbon completely prevents the backside attack required for an SN2 reaction.[2][3] Instead, the propargyl alkoxide, being a strong base, would abstract a proton from a methyl group of the tert-butyl halide, leading exclusively to an elimination (E2) reaction and forming isobutylene gas as the major product.[5][6][7]
Therefore, any practical synthesis must proceed via the reaction of tert-butoxide with a primary propargyl halide.
Mechanism of the Williamson Ether Synthesis (Route A)
The reaction is a concerted, one-step process where the tert-butoxide ion acts as the nucleophile, attacking the primary carbon of the propargyl halide and displacing the halide ion.
Caption: SN2 mechanism for this compound synthesis.
Experimental Protocols & Field-Proven Insights
Protocol 1: Standard Williamson Synthesis (Anhydrous Conditions)
This protocol is the traditional approach, emphasizing the exclusion of water to prevent the protonation of the highly basic tert-butoxide.
Core Directive: The success of this reaction hinges on maintaining an inert and anhydrous environment. Potassium tert-butoxide is extremely reactive towards water and atmospheric moisture.[8][9]
Reagents & Equipment:
-
Potassium tert-butoxide (KOtBu)
-
Propargyl bromide (80% solution in toluene is common) or Propargyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware (oven-dried and cooled under vacuum or inert gas)
-
Magnetic stirrer, dropping funnel, and thermometer
Step-by-Step Methodology:
-
System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous THF (approx. 10 mL per 1 g of KOtBu). Add potassium tert-butoxide (1.1 equivalents) to the solvent.
-
Temperature Control: Cool the resulting suspension to 0 °C using an ice-water bath. This is critical to dissipate the heat generated during the initial phase of the exothermic reaction.
-
Substrate Addition: Add propargyl bromide (1.0 equivalent) to the dropping funnel and dilute with a small amount of anhydrous THF. Add the propargyl bromide solution dropwise to the stirred KOtBu suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-16 hours to ensure complete conversion.
-
Work-up & Isolation:
-
Carefully quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with water and brine to remove inorganic salts and residual DMF (if used).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is typically a volatile liquid. Purify by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Phase-Transfer Catalysis (PTC) Approach
This modern variation offers significant operational advantages by avoiding strictly anhydrous conditions, making it more scalable and environmentally benign.[10] A phase-transfer catalyst shuttles the reactive anion from an aqueous or solid phase into the organic phase where the reaction occurs.[11][12]
Core Directive: The efficiency of the PTC system relies on the ability of the catalyst to effectively transport the alkoxide or hydroxide ion across the phase boundary. Tetrabutylammonium bromide (TBAB) is a common and effective choice.[13]
Reagents & Equipment:
-
Potassium hydroxide (KOH) flakes or 50% aqueous solution
-
tert-Butanol
-
Propargyl chloride or bromide
-
Tetrabutylammonium bromide (TBAB)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Standard laboratory glassware with efficient stirring (mechanical stirrer recommended for larger scales)
Step-by-Step Methodology:
-
System Preparation: In a round-bottom flask equipped with a condenser and a mechanical stirrer, combine toluene, tert-butanol (1.5 equivalents), and TBAB (0.05 equivalents).
-
Base Addition: Add solid potassium hydroxide flakes (2.0 equivalents). The tert-butanol reacts in situ with KOH to form potassium tert-butoxide.
-
Substrate Addition: Add propargyl chloride (1.0 equivalent) to the vigorously stirred mixture.
-
Reaction Conditions: Heat the mixture to 40-50 °C and stir vigorously for 4-6 hours. The progress can be monitored by TLC or GC-MS.
-
Work-up & Isolation:
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water to remove the catalyst and any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude product by vacuum distillation.
Caption: Phase-Transfer Catalysis (PTC) cycle for ether synthesis.
Alternative Pathway: Acid-Catalyzed Alkylation
An alternative strategy, analogous to the industrial production of MTBE, involves the acid-catalyzed addition of an alcohol to an olefin.[14][15] In this case, propargyl alcohol reacts with isobutylene.
Core Directive: This method hinges on the formation of a stable tert-butyl carbocation from isobutylene under strongly acidic conditions, which is then trapped by the nucleophilic propargyl alcohol.
Mechanism:
-
Carbocation Formation: Isobutylene is protonated by a strong acid catalyst (e.g., sulfuric acid, or a solid acid resin like Amberlyst-15) to generate the tertiary carbocation.
-
Nucleophilic Attack: The hydroxyl oxygen of propargyl alcohol attacks the electrophilic carbocation.
-
Deprotonation: A weak base (e.g., another molecule of alcohol) removes the proton from the oxonium ion intermediate, yielding the final ether product and regenerating the acid catalyst.
Caption: Mechanism for acid-catalyzed synthesis of this compound.
Advantages: Avoids the use of pyrophoric bases and highly toxic propargyl halides. Disadvantages: Requires handling of corrosive acids and a pressurized system for gaseous isobutylene. Risk of isobutylene polymerization and other side reactions is significant.
Data & Pathway Comparison
| Feature | Williamson Synthesis (Anhydrous) | Williamson Synthesis (PTC) | Acid-Catalyzed Alkylation |
| Key Reagents | Potassium tert-butoxide, Propargyl halide | KOH, tert-Butanol, Propargyl halide | Propargyl alcohol, Isobutylene |
| Catalyst | None (stoichiometric base) | Tetrabutylammonium Bromide (TBAB) | H₂SO₄ or Amberlyst-15 |
| Solvent | Anhydrous THF, DMF | Toluene, CH₂Cl₂ | Excess alcohol or inert solvent |
| Conditions | 0 °C to RT, inert atmosphere | 40-50 °C, vigorous stirring | Low temperature, acidic |
| Pros | High yield, well-established | Operationally simple, no inert atmosphere | Avoids strong bases/toxic halides |
| Cons | Requires strict anhydrous/inert conditions | Catalyst removal required | Risk of polymerization, requires acid |
Critical Safety & Handling Protocols
Safe execution requires a thorough understanding of the hazards associated with the primary reagents.
| Reagent | Key Hazards | Mandatory Handling Precautions |
| Potassium tert-butoxide | Flammable solid, corrosive, reacts violently with water, air/moisture sensitive.[8][9][16][17][18] | Handle exclusively under an inert atmosphere (glovebox or Schlenk line).[8][9] Wear full PPE, including chemical-resistant gloves and safety glasses.[9][16] Keep away from ignition sources.[17] |
| Propargyl Bromide/Chloride | Highly toxic, lachrymator (tear-inducing), flammable, potentially explosive (shock and heat sensitive).[19][20][21][22][23] | Always handle in a certified chemical fume hood.[19][22] Avoid heat, shock, and friction.[20][21] Store in a cool, well-ventilated area away from incompatible materials.[22] |
| Isobutylene | Extremely flammable gas.[24] | Use in a well-ventilated area with appropriate gas handling equipment. Eliminate all ignition sources. |
| Potassium Hydroxide (KOH) | Corrosive, causes severe skin and eye burns. | Wear appropriate PPE, including gloves and chemical splash goggles. Avoid creating dust if using solid form. |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Williamson ether synthesis remains the most reliable and high-yielding method . The choice between the standard anhydrous protocol and the phase-transfer catalysis approach depends on available equipment and scale.
-
For smaller-scale research purposes where rigorous inert atmosphere techniques are readily available, the standard anhydrous protocol offers excellent control and purity.
-
For larger-scale preparations or in environments where anhydrous setups are less practical, the Phase-Transfer Catalysis (PTC) method is highly recommended. It is safer, more robust, requires less specialized equipment, and is generally more "green" by avoiding the need for large volumes of anhydrous solvents.
The acid-catalyzed route, while mechanistically interesting, presents significant practical challenges related to side reactions and the handling of isobutylene, making it a less favorable option for most research applications.
References
- UGA Research Safety, Potassium tert-butoxide Safety Sheet. University of Georgia.
- Loba Chemie, POTASSIUM TERT-BUTOXIDE EXTRA PURE Safety D
- Thermo Fisher Scientific, Potassium tert-butoxide SAFETY D
- CymitQuimica, Potassium tert-butoxide Safety D
- Sigma-Aldrich, Potassium tert-butoxide - Safety D
- Tokyo Chemical Industry, Propargyl Bromide SAFETY D
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Wikipedia, Williamson ether synthesis. [Link]
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Master Organic Chemistry, The Williamson Ether Synthesis. (2014-10-24). [Link]
- Google Patents, Process for making propargyl ethers of hydroxyarom
- Fluorochem, Propargyl bromide (80% in toluene)
-
Homework.Study.com, Write the mechanism for the Williamson ether synthesis of tert-butyl propyl ether. [Link]
-
Chemistry Steps, Williamson Ether Synthesis. [Link]
- Journal For Basic Sciences, PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
-
Homework.Study.com, Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. [Link]
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TSI Journals, Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. [Link]
- Publications of the IAS Fellows, Phase Transfer C
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Dalal Institute, Phase Transfer Catalysis. [Link]
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-
OSTI.gov, Synthesis of methyl tert-butyl ether catalyzed by acidic ion-exchange resins. Influence of the proton activity. (1995-11-30). [Link]
-
Master Organic Chemistry, Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (2011-10-29). [Link]
-
Organic Syntheses Procedure, An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]
- Books, Journals & Research, METHYL-TERT-BUTYL-ETHER SYNTHESIS REACTOR MODELLING AND OPTIMIZ
- Google Patents, Process for the production of methyl tert-butyl ether.
-
Chemistry LibreTexts, 8.1: General Features of Elimination. (2019-09-20). [Link]
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A Technical Guide to Tert-butyl Propargyl Ether: Properties, Synthesis, and Applications
Abstract: This guide provides an in-depth technical overview of tert-butyl propargyl ether, a key building block in modern organic synthesis. We will cover its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and explore its critical applications in drug development and materials science, with a particular focus on its role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical knowledge of this versatile reagent.
Core Properties: Physicochemical and Spectroscopic Data
This compound, systematically named 3-(tert-butoxy)prop-1-yne, is a clear, light-yellow liquid at room temperature.[1] Its structure combines a sterically bulky tert-butyl group with a terminal alkyne functionality, making it a valuable and stable reagent. The terminal alkyne serves as a reactive handle for a variety of chemical transformations, most notably "click" chemistry.
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized in the table below, compiled from authoritative chemical supplier and database sources.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₂O | [2][3][4] |
| Molecular Weight | 112.17 g/mol | [2][4][5] |
| CAS Number | 16314-18-4 | [1][2][3] |
| IUPAC Name | 3-(tert-butoxy)prop-1-yne | [1][3] |
| Appearance | Clear, light-yellow liquid | [1] |
| Boiling Point | 119 °C | [4][5] |
| Density | 0.835 g/cm³ | [4][5] |
| Refractive Index | 1.4170 - 1.4190 (at 20°C) | [1][4] |
| Flash Point | 20 °C (68 °F) | [4][5] |
Spectroscopic Profile for Structure Validation
Empirical confirmation of the successful synthesis and purity of this compound relies on standard spectroscopic techniques. The expected spectral features are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear functional group identification. Key absorbances include a sharp, strong peak around 3300 cm⁻¹ corresponding to the ≡C-H terminal alkyne stretch, a weaker C≡C stretch near 2120 cm⁻¹ , and a strong C-O-C ether linkage stretch in the 1100-1150 cm⁻¹ region.[1][6]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is simple and diagnostic. It should exhibit three distinct signals:
-
A singlet at ~1.25 ppm integrating to 9H, representing the nine equivalent protons of the -C(CH₃)₃ group.
-
A triplet at ~2.40 ppm integrating to 1H, corresponding to the terminal acetylenic proton (≡C-H).
-
A doublet at ~4.10 ppm integrating to 2H, representing the methylene protons (-O-CH₂-C≡). The splitting of the methylene and acetylenic protons into a doublet and triplet, respectively, is due to a characteristic long-range (⁴J) coupling of approximately 2.4 Hz.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show five distinct resonances: the quaternary carbon of the tert-butyl group (~75 ppm), the methyl carbons (~27 ppm), the methylene carbon (~58 ppm), and the two sp-hybridized alkyne carbons (~74 ppm for the terminal ≡CH and ~80 ppm for the internal -C≡).
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 112 is expected. A prominent peak at m/z = 57, corresponding to the loss of the propargyloxy group to form the highly stable tert-butyl cation ([C(CH₃)₃]⁺), is a characteristic fragmentation pattern.[7]
Synthesis: The Williamson Ether Synthesis Approach
The most reliable and common method for preparing this compound is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.[8][9]
Mechanistic Rationale and Choice of Reagents
For an unsymmetrical ether like this compound, two synthetic disconnections are possible:
-
Route A: Potassium tert-butoxide (a bulky strong base/nucleophile) + Propargyl halide (a primary halide).
-
Route B: Propargyl alkoxide (a strong base/nucleophile) + Tert-butyl halide (a tertiary halide).
Route B is mechanistically flawed and will fail to produce the desired ether. The reaction of a strong, sterically unhindered base like a propargyl alkoxide with a tertiary alkyl halide will overwhelmingly favor the E2 elimination pathway, yielding isobutylene gas as the major product instead of the desired ether.[9]
Therefore, Route A is the only viable pathway. The Sₙ2 reaction proceeds efficiently as the electrophilic carbon on the primary propargyl halide is sterically accessible to the incoming tert-butoxide nucleophile, minimizing the competing elimination reaction.
Caption: Workflow for the Williamson ether synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Potassium tert-butoxide (1.0 M solution in THF)
-
Propargyl bromide (80% w/w in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 100 mL of a 1.0 M solution of potassium tert-butoxide in THF (0.10 mol). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Alkyl Halide: While stirring vigorously under a nitrogen atmosphere, add 8.9 g (0.075 mol) of propargyl bromide dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours to ensure the reaction goes to completion.
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil can be purified by fractional distillation under atmospheric pressure (B.P. 119 °C) to yield pure this compound.[4][5] The purity should be confirmed by NMR and/or GC-MS.
Core Applications in Research and Drug Development
The terminal alkyne of this compound is its most valuable feature, making it a cornerstone reagent for the construction of complex molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is as an alkyne component in the CuAAC reaction—the most prominent example of "click chemistry".[10][11][12] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the propargyl group to a molecule containing an azide functional group.
Causality and Advantages:
-
Bioorthogonality: Both the alkyne and azide functional groups are largely inert under biological conditions, allowing the reaction to proceed with high specificity in complex environments, including in living systems.[13]
-
Efficiency and Reliability: The reaction is high-yielding, fast, and forms only the desired regioisomer, simplifying purification.[14]
-
Modular Synthesis: In drug discovery, a core molecule functionalized with this compound can be rapidly "clicked" to a large library of azide-containing fragments. This modular approach dramatically accelerates the generation of new chemical entities for structure-activity relationship (SAR) studies.[10][13]
Caption: The role of this compound in a CuAAC "click" reaction.
Protecting Group Chemistry
The tert-butyl group can serve as a robust protecting group for propargyl alcohol. It is stable to a wide range of reaction conditions, particularly basic and organometallic reagents.[15] If necessary, the tert-butyl group can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to deprotect the alcohol, although this is less common than its use as a click chemistry handle.[16]
Safety and Handling
This compound is a flammable liquid and poses several health hazards.[5][17][18][19]
-
Flammability: It has a low flash point of 20°C and is highly flammable.[4][5] Keep away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge.[18][19] Use spark-proof tools.[17]
-
Health Hazards: It is an irritant, causing skin, eye, and respiratory tract irritation.[17][18] May be harmful if inhaled or absorbed through the skin.[17]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19] An eyewash station and safety shower should be readily accessible.[17]
Conclusion
This compound is a deceptively simple molecule with significant utility in modern chemical research. Its combination of a stable ether linkage and a reactive terminal alkyne makes it an indispensable tool for researchers. A thorough understanding of its properties, synthesis via the mechanistically crucial Williamson ether synthesis pathway, and its powerful application in click chemistry enables scientists to leverage this reagent for the rapid and efficient construction of novel molecules for drug discovery, bioconjugation, and materials science.
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Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. Homework.Study.com.
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Spectroscopic Unveiling of tert-Butyl Propargyl Ether: A Technical Guide
Introduction
In the landscape of modern chemical research and drug development, the precise structural elucidation of organic molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical endeavor. This guide provides an in-depth technical exploration of the spectroscopic signature of tert-butyl propargyl ether, a versatile building block in organic synthesis. By dissecting its predicted NMR, IR, and Mass Spectra, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its structural characteristics and the methodologies to confirm them. This document moves beyond a mere listing of data, delving into the causality behind the spectral features and the experimental rationale, thereby providing a self-validating framework for analysis.
Molecular Structure and Spectroscopic Overview
This compound, with the chemical formula C₇H₁₂O, possesses a unique combination of functional groups: a bulky tert-butyl group, an ether linkage, and a terminal alkyne. This distinct assembly gives rise to a characteristic spectroscopic fingerprint.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum is characterized by its simplicity, owing to the molecule's symmetry. The signals are predicted in a deuterated solvent like chloroform (CDCl₃).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Singlet (s) | 9H | -C(CH ₃)₃ |
| ~2.40 | Triplet (t) | 1H | ≡C-H |
| ~4.10 | Doublet (d) | 2H | -O-CH ₂- |
Causality Behind the Chemical Shifts and Multiplicities:
-
The tert-Butyl Protons (δ ~1.25): The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C single bonds. This results in a single, sharp signal. Their upfield chemical shift is characteristic of protons on sp³-hybridized carbons that are not adjacent to strongly electron-withdrawing groups.[1]
-
The Acetylenic Proton (δ ~2.40): The terminal alkyne proton is deshielded compared to alkane protons but shielded relative to vinylic protons. This is due to the magnetic anisotropy of the carbon-carbon triple bond, which creates a conical region of shielding along the bond axis.[2] This proton is coupled to the two methylene protons through four bonds (a long-range coupling), resulting in a triplet multiplicity (n+1 rule, where n=2).
-
The Methylene Protons (δ ~4.10): These protons are adjacent to an electronegative oxygen atom, which withdraws electron density and causes a significant downfield shift.[3] They are coupled to the single acetylenic proton, leading to a doublet multiplicity (n+1 rule, where n=1).
¹H NMR Predicted Splitting Pattern
Caption: Predicted ¹H NMR multiplicities for this compound.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~27.5 | -C(C H₃)₃ |
| ~58.0 | -O-C H₂- |
| ~74.0 | -C ≡CH |
| ~75.0 | -C (CH₃)₃ |
| ~80.0 | -C≡C H |
Expert Insights on Carbon Chemical Shifts:
-
The tert-Butyl Carbons: The three equivalent methyl carbons (-C(C H₃)₃) appear at a characteristic upfield position (~27.5 ppm). The quaternary carbon (-C (CH₃)₃) is shifted further downfield (~75.0 ppm) due to the ether linkage.
-
The Propargyl Carbons: The sp-hybridized carbons of the alkyne appear in a distinctive region of the spectrum.[4] The carbon bearing the proton (-C≡C H) is typically found around 80 ppm, while the carbon attached to the methylene group (-C ≡CH) is slightly upfield at around 74 ppm.
-
The Methylene Carbon: The carbon of the methylene group (-O-C H₂-) is deshielded by the adjacent oxygen atom and resonates at approximately 58.0 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum, especially for the quaternary carbon.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the alkyne and ether functionalities.
Predicted IR Absorption Bands and Interpretation
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |
| ~2970 | Strong | C-H stretch (sp³) | tert-Butyl |
| ~2120 | Weak to Medium | C≡C stretch | Alkyne |
| ~1190 | Strong | C-O-C stretch | Ether |
Causality of IR Absorptions:
-
≡C-H Stretch (~3300 cm⁻¹): This is a highly characteristic and diagnostic peak for terminal alkynes.[6][7] Its sharpness and high frequency are due to the strong bond and the light mass of the hydrogen atom attached to the sp-hybridized carbon.
-
C-H Stretch (sp³) (~2970 cm⁻¹): This strong absorption arises from the stretching vibrations of the C-H bonds in the tert-butyl group.
-
C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch is typically weak in the IR spectrum due to the low change in dipole moment during the vibration, especially in more symmetrical alkynes.[8]
-
C-O-C Stretch (~1190 cm⁻¹): The asymmetric stretching of the C-O-C bond in the ether linkage gives rise to a strong absorption band in the fingerprint region of the spectrum.
Experimental Protocol for Liquid Sample IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film of the liquid between the plates.[9]
-
Background Spectrum: Run a background spectrum with the empty salt plates in the beam path to account for any atmospheric and instrumental absorptions.
-
Sample Spectrum: Place the salt plate sandwich in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for volatile organic compounds like this compound.[10]
Predicted Mass Spectrum and Fragmentation Analysis
The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 112. However, due to the high energy of electron ionization, the molecular ion may be of low abundance. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |
| 97 | [M - CH₃]⁺ | Loss of a methyl radical |
| 57 | [C(CH₃)₃]⁺ | α-cleavage, formation of the stable tert-butyl cation (likely base peak) |
| 55 | [C₄H₇]⁺ | Rearrangement and loss of the tert-butoxy radical |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Mechanistic Insights into Fragmentation:
-
α-Cleavage: The most favorable fragmentation pathway for ethers is cleavage of the bond alpha to the oxygen atom.[11][12] In this case, cleavage of the C-O bond will lead to the formation of the highly stable tert-butyl cation (m/z 57), which is expected to be the base peak in the spectrum.
-
Loss of a Methyl Group: The molecular ion can lose a methyl radical from the tert-butyl group to form a fragment at m/z 97.
-
Propargyl Cation Formation: Cleavage of the tert-butyl group can also lead to the formation of the propargyl cation (m/z 39).
Predicted Mass Spectrum Fragmentation
Caption: Key fragmentation pathways for this compound.
Experimental Protocol for Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Conclusion
The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the distinct proton and carbon environments, while IR spectroscopy confirms the presence of the key ether and terminal alkyne functional groups. Mass spectrometry further corroborates the molecular weight and provides insight into the molecule's fragmentation behavior, which is dominated by the formation of the stable tert-butyl cation. By understanding the principles behind these spectroscopic techniques and following robust experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate.
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Understanding the reactivity of the alkyne group in tert-butyl propargyl ether.
An In-Depth Technical Guide to the Reactivity and Application of the Alkyne Group in tert-Butyl Propargyl Ether
Foreword: The Strategic Value of a Bifunctional Reagent
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile, reliable, and strategically functionalized building blocks is paramount. This compound emerges as a molecule of significant interest, not for overwhelming complexity, but for its elegant simplicity and dual-functionality. It presents a terminal alkyne—a hub of high-energy π-bonds and a weakly acidic proton—and a tert-butyl ether, a sterically demanding and chemically robust protecting group. This guide provides an in-depth exploration of the alkyne's reactivity within this specific molecular context, offering researchers and drug development professionals a technical resource grounded in mechanistic understanding and practical application. We will dissect the causality behind experimental choices and present protocols that are both reliable and illustrative of the core chemical principles at play.
Molecular Architecture and Intrinsic Properties
This compound, with the chemical structure CH≡C-CH₂-O-C(CH₃)₃, is a unique conjunction of two highly valuable functional groups.
-
The Terminal Alkyne (Propargyl Group): The defining feature is the carbon-carbon triple bond (C≡C). The sp-hybridization of these carbons results in a linear geometry and endows the terminal hydrogen with significant acidity (pKa ≈ 25) compared to its alkene (pKa ≈ 44) and alkane (pKa ≈ 50) counterparts.[1][2][3] This acidity is the gateway to forming acetylide anions, which are potent carbon nucleophiles.[1][4] Furthermore, the high electron density of the two π-bonds makes the alkyne group a versatile handle for a suite of addition and coupling reactions.[4][5][6]
-
The tert-Butyl Ether Group: This bulky group serves primarily as a protecting group for the propargyl alcohol precursor. Its steric hindrance and electronic properties render it stable under a wide array of conditions, including strongly basic media, organometallic reagents, and many oxidative/reductive environments.[7][8][9] Its removal is typically reserved for acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[7][8][10]
This strategic combination allows chemists to perform extensive modifications at the alkyne terminus while the oxygen functionality remains masked, to be revealed at a later, more opportune synthetic stage.
Key Reaction Classes of the Alkyne Terminus
The utility of this compound is defined by the predictable and powerful transformations of its alkyne group. We will explore the most impactful of these reactions.
The Cornerstone of Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the quintessential "click chemistry" transformation, is arguably the most significant application of terminal alkynes in drug development and chemical biology.[11][12] It facilitates the covalent ligation of two molecular entities—one bearing an azide, the other a terminal alkyne—with extraordinary efficiency and specificity, forming a stable 1,4-disubstituted 1,2,3-triazole linker.[13][][15] The reaction is renowned for its high yields, mild aqueous conditions, and tolerance of a vast range of functional groups, making it ideal for complex biological settings.[13][]
Mechanistic Rationale: The uncatalyzed Huisgen 1,3-dipolar cycloaddition is slow and yields a mixture of 1,4- and 1,5-regioisomers.[15] The introduction of a Copper(I) catalyst accelerates the reaction by a factor of up to 10⁸ and renders it completely regioselective.[13] The currently accepted mechanism involves the formation of a copper(I) acetylide.[15][16] DFT calculations suggest a stepwise process involving a six-membered copper metallacycle, with some proposals indicating that a dinuclear copper acetylide species is the active nucleophile that attacks the azide.[13][16] This controlled pathway ensures the exclusive formation of the 1,4-isomer.[15]
Diagram 1: Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle for CuAAC showing the formation of the key copper acetylide intermediate.
Field-Proven Experimental Protocol: Synthesis of a Triazole Conjugate
This protocol describes a typical small-scale CuAAC reaction.
-
Reagent Preparation:
-
In a 10 mL vial, dissolve this compound (1.0 eq., e.g., 50 mg) and the desired organic azide (e.g., benzyl azide, 1.0 eq.) in a 1:1 mixture of tert-butanol and water (4 mL).
-
-
Catalyst Preparation:
-
In a separate microfuge tube, prepare a fresh solution of the Copper(I) catalyst. Add sodium ascorbate (0.3 eq.) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.) in water (1 mL). The solution should turn from blue to a pale yellow/colorless solution upon reduction of Cu(II) to Cu(I).
-
-
Reaction Execution:
-
Add the freshly prepared catalyst solution to the vial containing the alkyne and azide.
-
Seal the vial and stir vigorously at room temperature. The reaction is often complete within 1-4 hours, but can be left overnight.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product is typically purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
-
Carbon-Carbon Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of a C(sp²)-C(sp) bond.[17] It couples a terminal alkyne with an aryl or vinyl halide, a transformation of immense value in medicinal chemistry for constructing complex molecular scaffolds and introducing the rigid, linear alkyne motif into aromatic systems.[11][18][19] The reaction typically requires a dual-catalyst system: a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base.[18][19][20]
Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) intermediate.
-
Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a highly reactive copper(I) acetylide species.[19]
-
Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[19]
Diagram 2: The Dual Catalytic Cycles of the Sonogashira Coupling
Caption: A strategic workflow showcasing the sequential functionalization and deprotection steps.
Conclusion: A Versatile Tool for Molecular Construction
This compound represents a powerful convergence of reactivity and stability. Its terminal alkyne group serves as a versatile platform for robust, high-yield transformations like the CuAAC and Sonogashira coupling, which are foundational reactions in modern drug discovery and materials science. T[2][11][12]he tert-butyl ether provides a reliable and orthogonal protecting group that withstands the conditions required for alkyne modification, only to be cleaved under specific acidic protocols to reveal a new site for diversification. Understanding the distinct reactivity of the alkyne and the strategic role of the ether allows researchers to design and execute complex synthetic routes with precision and efficiency, solidifying the place of this compound as an indispensable building block in the synthetic chemist's toolkit.
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tert-Butyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates . The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
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-
Ríos-Gutiérrez, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study . Organic & Biomolecular Chemistry, 16(43), 8356-8367. [Link]
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Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems . (2019). Chemistry Steps. [Link]
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Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride . Tetrahedron Letters, 41(16), 2847-2849. [Link]
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Coupling to alkynes: the Sonogashira reaction . (n.d.). University of Liverpool. Retrieved January 14, 2026, from [Link]
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Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes . Master Organic Chemistry. [Link]
- Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. (n.d.). Various sources. Retrieved January 14, 2026.
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Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies . (2024). Molecules, 29(10), 2349. [Link]
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tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
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Kananovich, D. G., & Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . Chemical Society Reviews, 41(5), 1572-1583. [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights . (2022). Organometallics, 41(15), 2022–2034. [Link]
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tert-Butyl Ether 1a Deprotection with Er(OTf)3 - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Protecting Groups in Organic Synthesis - ChemTalk. (n.d.). Retrieved January 14, 2026, from [Link]
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Alkyne Reactivity - MSU chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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10.8: Alkynes - Chemistry LibreTexts. (2021). Retrieved January 14, 2026, from [Link]
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tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide . (2007). Angewandte Chemie International Edition, 46(1), 1-3. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of tert-Butyl Propargyl Ether
Introduction: Navigating the Utility and Hazards of a Versatile Reagent
Tert-butyl propargyl ether, a key building block in modern organic synthesis, offers a unique combination of a sterically hindered tert-butyl group and a reactive terminal alkyne. This structure makes it particularly valuable in drug discovery and development, primarily as a component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2] Its incorporation into molecular scaffolds allows for the rapid and efficient construction of complex architectures, facilitating the exploration of new chemical space in the quest for novel therapeutics.[3]
However, the very features that make this compound a valuable synthetic tool also present significant safety challenges. Its high flammability, potential for explosive peroxide formation, and the inherent reactivity of the terminal alkyne demand a comprehensive and nuanced understanding of its safe handling. This guide, intended for researchers, scientists, and drug development professionals, moves beyond standard safety data sheet (SDS) information to provide a deep, experience-driven understanding of how to manage the risks associated with this versatile reagent. We will explore not just what to do, but why certain precautions are critical, empowering you to work with confidence and safety.
I. Hazard Analysis: A Multifaceted Risk Profile
The safe handling of this compound necessitates a thorough understanding of its inherent hazards, which can be broadly categorized into flammability, peroxide formation, and reactivity-based dangers.
Flammability: A High-Vapor-Pressure, Low-Flash-Point Threat
This compound is a highly flammable liquid.[4][5] Its significant vapor pressure and low flash point mean that it can readily form explosive mixtures with air at or even below room temperature. The vapors are heavier than air and can travel considerable distances to an ignition source, leading to a flashback.[4]
Key Flammability Data:
| Property | Value | Citation |
| Flash Point | Not explicitly stated in searches, but classified as highly flammable. | [4][5] |
| Boiling Point | Not explicitly stated in searches. | [5] |
| Vapor Density | Heavier than air. | [4] |
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to eliminate all potential ignition sources. This includes not only open flames but also hot plates, static electricity, and non-intrinsically safe electrical equipment.[5]
Peroxide Formation: The Insidious Danger of Ethers
Like many ethers, this compound is prone to the formation of explosive peroxides upon exposure to air and light.[6][7] This process, known as auto-oxidation, can lead to the accumulation of highly unstable peroxide crystals, particularly in older containers or in the residue of a distillation.[6] These peroxides are sensitive to heat, shock, and friction, and their detonation can be catastrophic.[7] The presence of an ether linkage and the potential for radical stabilization contribute to this hazardous property.
Management of Peroxide Formation is Non-Negotiable. A rigorous peroxide management plan is essential for any laboratory handling this and other peroxide-forming chemicals. This includes diligent dating of containers upon receipt and opening, regular testing for peroxides, and proper disposal of aged material.[6][7]
Reactivity Hazards: The Double-Edged Sword of the Terminal Alkyne
The terminal alkyne functionality, while synthetically useful, also presents specific reactivity hazards. Terminal alkynes can form explosive metal acetylides, particularly with certain heavy metals. While copper is a catalyst in CuAAC reactions, under certain conditions, copper acetylides can be formed, which are known to be explosive when dry. Reactions with strong bases can also be highly exothermic and should be performed with extreme caution and appropriate cooling.
II. Safe Handling and Storage: A Proactive Approach to Risk Mitigation
A culture of safety is paramount when working with this compound. The following protocols are designed to provide a robust framework for its safe handling and storage.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory when handling this compound. The following provides a minimum standard; however, a risk assessment for the specific procedure may necessitate additional protection.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the irritant liquid and potential projectiles in the event of a rapid reaction or decomposition. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Protects against skin irritation and potential absorption.[4] |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against splashes and is essential due to the high flammability of the compound. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of irritant and flammable vapors.[5] |
Prudent Storage Practices: Segregation and Environmental Control
Proper storage is critical to mitigating the risks of fire and peroxide formation.
-
Flammability: Store in a dedicated, well-ventilated flammable liquids cabinet, away from oxidizing agents and other incompatible materials.[5]
-
Peroxide Formation: Store in a cool, dark place in a tightly sealed, airtight container to minimize exposure to air and light.[6] Consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for inhibitor-free material.
-
Labeling: All containers must be clearly labeled with the chemical name, date of receipt, and date of opening.[7] This is a critical component of the peroxide management plan.
III. Experimental Protocols: From Benchtop to Quench
The following sections provide detailed, step-by-step methodologies for key workflows involving this compound, with an emphasis on the causality behind each step.
Peroxide Detection and Removal: A Mandatory Workflow
Rationale: The potential for peroxide formation in ethers is a significant and often underestimated hazard. Regular testing is crucial to prevent the accumulation of explosive peroxides. This protocol outlines a standard procedure for the detection and, if necessary, removal of peroxides.
Workflow Diagram:
Caption: Peroxide management workflow for this compound.
Step-by-Step Protocol for Peroxide Detection:
-
Visual Inspection: Before opening, carefully inspect the container for the presence of crystals, a viscous liquid, or a cloudy appearance, especially around the cap. If any of these are observed, do not handle the container. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Peroxide Test Strips:
-
Use commercially available peroxide test strips as a primary screening tool.
-
Dip the test strip into a small aliquot of the this compound for the time specified by the manufacturer.
-
Compare the color of the strip to the provided chart to estimate the peroxide concentration.
-
-
Potassium Iodide (KI) Test (for confirmation or if strips are unavailable):
-
In a test tube, mix 1 mL of the this compound with 1 mL of glacial acetic acid.
-
Add a few crystals of sodium iodide or potassium iodide.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration.
-
Protocol for Peroxide Removal (for concentrations between 20-100 ppm):
-
Activated Alumina Column: Pass the ether through a column of activated basic alumina. This is an effective method for removing hydroperoxides.
-
Ferrous Sulfate Wash: Shake the ether with a freshly prepared solution of ferrous sulfate. This reduces the peroxides.
Important Note: After peroxide removal, it is advisable to add a radical inhibitor, such as butylated hydroxytoluene (BHT), if the ether is to be stored for an extended period.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Safety-First Approach
Rationale: CuAAC, or "click chemistry," is a primary application of this compound. This protocol outlines a general procedure with an emphasis on mitigating the risks associated with the reagents and the reaction itself.
Workflow Diagram:
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Step-by-Step Protocol for a Small-Scale CuAAC Reaction:
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent oxidation of the Cu(I) catalyst.
-
Reagent Addition:
-
Dissolve the azide-containing compound and this compound (typically a slight excess of one reagent is used) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO).[8]
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate and a ligand (e.g., THPTA) in water.[8]
-
Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to the catalyst solution to generate the active Cu(I) species.[8]
-
-
Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester the copper catalyst.[8] This is important for both safety (to prevent potential side reactions) and to facilitate purification.
-
Workup and Purification: Perform a standard aqueous workup to remove water-soluble components, followed by purification of the product, typically by column chromatography.
IV. Emergency Procedures: Preparedness and Response
Despite the best precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
Spill Response: Containment and Cleanup
For a small spill (<100 mL) within a chemical fume hood:
-
Alert colleagues in the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealable container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
For a large spill (>100 mL) or a spill outside of a fume hood:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
If there is a fire hazard, turn off all ignition sources if it is safe to do so.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Fire Response: The R.A.C.E. Protocol
In the event of a fire, follow the R.A.C.E. protocol:
-
R escue anyone in immediate danger.
-
A larm: Activate the fire alarm and call emergency services.
-
C onfine the fire by closing doors.
-
E vacuate to a safe location.
Only attempt to extinguish a small, contained fire if you are trained to use a fire extinguisher and it is safe to do so. A dry chemical or carbon dioxide extinguisher is appropriate for a flammable liquid fire.[5]
First Aid: Immediate Actions for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
V. Waste Disposal: Responsible Stewardship
Chemical waste generators are responsible for the proper disposal of hazardous waste.[5]
-
This compound: Collect in a designated, labeled container for flammable liquid waste.
-
Reaction Mixtures: Collect all reaction waste, including quenching and workup solutions, in a designated hazardous waste container. Do not mix incompatible waste streams.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent materials, glassware) should be disposed of as solid hazardous waste.
Consult your institution's EHS department for specific waste disposal procedures.[9]
VI. Conclusion: A Commitment to Safety
This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its utility in drug discovery and development is undeniable. However, its safe use hinges on a deep and abiding respect for its inherent hazards. By understanding the principles of flammability, peroxide formation, and reactivity, and by adhering to the rigorous protocols outlined in this guide, researchers can harness the synthetic potential of this compound while ensuring the safety of themselves and their colleagues. A proactive, informed, and vigilant approach to safety is not a barrier to innovation; it is the foundation upon which scientific progress is built.
VII. References
-
Pace University. (2014, July 16). Peroxide Forming Chemical Management Plan. Retrieved from [Link]
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Columbia University. (n.d.). Managing Peroxide Forming Chemicals. Research - Columbia. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]
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Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]
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Fisher Scientific. (2009, October 14). SAFETY DATA SHEET: this compound. Retrieved from [Link]
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University of Nebraska-Lincoln. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Technology Networks. (2023, October 12). Click Chemistry in Biomedical Applications. Retrieved from [Link]
-
Boston University. (n.d.). Management and Safety of Peroxide Forming Chemicals. Retrieved from [Link]
-
Mahmoud, A. R. (2025, October 7). Click Chemistry: Rapid Assembly of Functional Molecules for Biomedical Use. ResearchGate. Retrieved from [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety. Retrieved from [Link]
-
National Institutes of Health. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]
-
University of California, Berkeley. (2017, July 14). Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety. Retrieved from [Link]
-
Lahann, J. (Ed.). (2009). Click Chemistry for Biotechnology and Materials Science. John Wiley & Sons, Ltd. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]
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National Institutes of Health. (n.d.). DS Fact Sheet on Managing Peroxide Formers in the Lab. ORS. Retrieved from [Link]
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Q1 Scientific. (2020, August 19). A Q&A guide to stability storage. Retrieved from [Link]
-
Potnuri, N. R., et al. (2019). STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. World Journal of Pharmaceutical Research, 8(1), 480-493. Retrieved from [Link]
-
Edwards, P. (2010, August 10). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ResearchGate. Retrieved from [Link]
-
Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(16), 3603. Retrieved from [Link]
-
National Institutes of Health. (2013). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Themed collection Bioorthogonal and click chemistry: Celebrating the 2022 Nobel Prize in Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. Retrieved from [Link]
-
National Institutes of Health. (2023). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. PMC. Retrieved from [Link]
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The Solubility Profile of Tert-Butyl Propargyl Ether: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
Tert-butyl propargyl ether, a molecule elegantly combining the steric bulk of a tert-butyl group with the reactive potential of a terminal alkyne, has emerged as a significant building block in modern organic synthesis.[1] Its utility spans from the preparation of functionalized vinylboronates to the stereoselective synthesis of complex vicinal diboronates.[1] The unique juxtaposition of the bulky, non-polar tert-butyl group and the reactive, somewhat polarizable propargyl moiety bestows upon it a distinct solubility profile that is critical for its effective application in a variety of reaction media.
This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the solubility of this compound. By understanding its behavior in different solvent systems, researchers can optimize reaction conditions, streamline purification processes, and unlock the full synthetic potential of this versatile compound. This guide moves beyond a simple tabulation of data, offering insights into the underlying chemical principles that govern its solubility and providing actionable experimental protocols for determining solubility in novel solvent systems.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is dictated by the fundamental principle of "like dissolves like." This adage is rooted in the concept of intermolecular forces; a solute will dissolve in a solvent if the energy of the new solute-solvent interactions is comparable to or greater than the energy of the pre-existing solute-solute and solvent-solvent interactions. In the case of this compound, its molecular structure offers a fascinating interplay of polar and non-polar characteristics that govern its solubility.
The bulky tert-butyl group is distinctly non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces. Conversely, the ether linkage introduces a degree of polarity due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions. The terminal alkyne, while generally considered non-polar, possesses a region of higher electron density in the triple bond, which can participate in weaker polar interactions. This amphiphilic nature suggests that this compound will exhibit a broad range of solubilities in organic solvents.
To visualize this relationship, consider the following diagram:
Caption: Key intermolecular forces between this compound and different solvent classes.
Qualitative Solubility Profile of this compound
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar | Hexane | 0.1 | Miscible | The non-polar nature of both hexane and the tert-butyl group of the ether leads to strong van der Waals interactions. |
| Toluene | 2.4 | Miscible | Similar to hexane, the aromatic and non-polar character of toluene promotes miscibility.[3] | |
| Polar Aprotic | Diethyl Ether | 2.8 | Miscible | As an ether itself, diethyl ether shares structural similarities and polarity, leading to miscibility. |
| Dichloromethane (DCM) | 3.1 | Miscible | The moderate polarity of DCM is compatible with the ether and alkyne functionalities. | |
| Tetrahydrofuran (THF) | 4.0 | Miscible | The cyclic ether structure of THF and its polarity make it an excellent solvent for this compound. | |
| Acetone | 5.1 | Miscible | The ketone's polarity allows for effective solvation of the ether. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions.[4] | |
| Polar Protic | Methanol | 5.1 | Soluble | The small alkyl chain and hydroxyl group allow for some interaction, though the non-polar tert-butyl group may limit miscibility at high concentrations. |
| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol should be a suitable solvent. | |
| Water | 10.2 | Sparingly Soluble | The large, non-polar tert-butyl group significantly hinders solubility in the highly polar, hydrogen-bonding network of water.[2] |
Experimental Protocol for Determining Solubility
For research applications requiring precise solubility data in a novel solvent or under specific temperature conditions, the following experimental protocols can be employed. These methods offer a systematic approach to qualitatively and quantitatively assess the solubility of this compound.
Part 1: Qualitative Miscibility Determination
This rapid screening method provides a binary "miscible" or "immiscible" assessment.
Materials:
-
This compound
-
A selection of test solvents
-
Small, clean, and dry test tubes with caps or stoppers
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Label a series of test tubes, one for each solvent to be tested.
-
Solvent Addition: Add 2 mL of a chosen solvent to its corresponding test tube.
-
Solute Addition: Carefully add 2 mL of this compound to the same test tube.
-
Mixing: Securely cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for at least 5 minutes and observe the contents.
-
Miscible: A single, clear, and homogenous phase is observed.
-
Immiscible: Two distinct layers are visible, or the mixture appears cloudy or heterogeneous.
-
-
Record: Document the observations for each solvent.
Part 2: Quantitative Solubility Determination (Gravimetric Method)
This method provides a quantitative measure of solubility in grams of solute per 100 mL of solvent.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance (readable to 0.1 mg)
-
Scintillation vials or other small, sealable glass containers
-
Constant temperature bath or shaker
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Pre-weighed evaporation dishes
Procedure:
Caption: Step-by-step workflow for the gravimetric determination of solubility.
-
Solvent Addition: To a series of vials, add a precise volume of the solvent (e.g., 5.0 mL).
-
Solute Addition and Saturation: Incrementally add this compound to each vial with constant agitation (e.g., using a magnetic stirrer or shaker). Continue adding the ether until a small amount of undissolved liquid persists, indicating a saturated solution.
-
Equilibration: Place the vials in a constant temperature bath (e.g., 25 °C) and allow them to equilibrate for at least 24 hours with continuous agitation. This ensures that the system has reached thermodynamic equilibrium.
-
Filtration: Carefully draw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a 0.2 µm filter to remove any undissolved microdroplets.
-
Aliquot Weighing: Dispense a precise aliquot of the filtrate (e.g., 2.0 mL) into a pre-weighed evaporation dish and record the exact weight of the aliquot.
-
Solvent Evaporation: Place the evaporation dish in a fume hood or a vacuum oven at a temperature that will facilitate the evaporation of the solvent without causing significant loss of the this compound.
-
Residue Weighing: Once the solvent has completely evaporated, re-weigh the evaporation dish. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of residue / Mass of aliquot) * (Density of solution) * 100
Note: The density of the solution can be approximated by the density of the pure solvent if the solubility is low, or it can be measured experimentally for higher accuracy.
Safety Considerations
This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] Always work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep the compound away from sources of ignition.[5]
Conclusion
This compound's solubility profile is a direct reflection of its unique molecular architecture. Its general miscibility with a wide array of common organic solvents makes it a highly adaptable reagent in synthetic chemistry. While its solubility in water is limited, its compatibility with both non-polar and polar aprotic solvents provides chemists with a broad selection of reaction media. The experimental protocols outlined in this guide offer a robust framework for researchers to determine the solubility of this compound in their specific systems, enabling the optimization of reaction conditions and the advancement of their scientific endeavors.
References
-
(Please note: As a language model, I cannot generate a real, clickable URL for a new YouTube video. A relevant, existing video on the topic would be cited here.)
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Methodological & Application
Introduction: The Strategic Value of Tert-Butyl Propargyl Ether in CuAAC
An In-Depth Guide to the Application of Tert-Butyl Propargyl Ether in Copper-Catalyzed Click Chemistry
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. We will delve into the core principles, provide field-tested protocols, and explore advanced applications, moving beyond a simple recitation of steps to explain the causality behind experimental choices.
The advent of "Click Chemistry," a term coined by K.B. Sharpless, revolutionized the synthesis of complex molecular architectures.[1][2] At its heart is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and specificity.[3][4][5] This reaction is noted for its high yields, tolerance of a wide range of functional groups and solvents (including water), and the simple isolation of products.[1][2][6]
Among the myriad of alkyne building blocks, simple propargyl ethers are recommended for their high reactivity and accessibility.[7] this compound, specifically, emerges as a particularly strategic reagent. Its utility stems from two key features:
-
A Reactive Propargyl Handle: The terminal alkyne group participates readily in the CuAAC reaction, providing a robust method for covalent bond formation.[8]
-
A Sterically Hindering and Protective Moiety: The tert-butyl group provides steric bulk and, in more complex bifunctional linkers, can serve as a stable protecting group for a nearby functional group, such as a carboxylic acid (in the form of a tert-butyl ester).[9][10] This dual nature allows for its use in straightforward conjugations or in more complex, sequential modification strategies crucial for drug development.
This guide will provide the foundational knowledge and practical protocols to leverage the unique advantages of this compound in your research.
Core Principles and Reaction Mechanism
The CuAAC reaction is not a concerted process but rather a stepwise cycloaddition facilitated by a copper(I) catalyst.[11] This catalytic cycle dramatically accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal Huisgen cycloaddition and, critically, yields exclusively the 1,4-disubstituted triazole regioisomer.[1][6]
The Catalytic Cycle
The generally accepted mechanism involves several key steps, although the precise nature of the copper intermediates (mononuclear vs. dinuclear) can be influenced by the ligands and reaction conditions.[6][12][13]
-
Copper(I)-Acetylide Formation: The active Cu(I) catalyst reacts with the terminal alkyne of this compound to form a copper-acetylide intermediate. This step is typically very fast and does not require an external base.[14]
-
Coordination and Cycloaddition: The azide coordinates to the copper center, bringing it into proximity with the activated alkyne. A subsequent cycloaddition forms a six-membered copper-containing metallacycle.[1][13]
-
Ring Contraction and Protonolysis: The metallacycle rearranges and, upon protonolysis (acquiring a proton from the solvent or other proton source), releases the 1,4-disubstituted triazole product. This final step regenerates the active Cu(I) catalyst, allowing the cycle to continue.[1]
Caption: Generalized mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Essential Reaction Components
The success of a CuAAC reaction hinges on the careful selection of its core components. The active catalyst is Cu(I), but it is often generated in situ from a more stable Cu(II) salt due to the tendency of Cu(I) to disproportionate and oxidize in solution.[11][15]
| Component | Example(s) | Role & Key Considerations |
| Copper Source | CuSO₄·5H₂O, CuBr, CuI | Cu(II) salts like Copper(II) Sulfate are common, inexpensive, and stable.[15][16] They require a reducing agent to generate the active Cu(I) species. Cu(I) salts can be used directly but require an inert atmosphere to prevent oxidation.[14] |
| Reducing Agent | Sodium Ascorbate | Used to reduce Cu(II) to the catalytically active Cu(I) state.[1][15] A slight excess is typically used to prevent oxidative homocoupling of the alkyne.[1] |
| Accelerating Ligand | TBTA, THPTA | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is used in organic solvents to stabilize the Cu(I) catalyst and accelerate the reaction.[6][15][16] THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand ideal for bioconjugation reactions in aqueous buffers, protecting biomolecules from copper-induced damage.[15][16][17] |
| Solvent System | t-BuOH/H₂O (1:1), DMSO, DMF | The choice depends on the solubility of the azide and alkyne substrates. A 1:1 mixture of tert-butanol and water is a robust, general-purpose system for a wide range of molecules.[6][16] For bioconjugations, aqueous buffers are standard.[15] |
Detailed Application Protocols
The following protocols are designed as robust starting points. Optimization of reagent concentrations, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is suitable for coupling this compound with an azide-functionalized small molecule in a standard laboratory setting.
Workflow:
Caption: Experimental workflow for a general small molecule CuAAC synthesis.
Materials:
-
This compound (1.0 eq)
-
Azide-functionalized substrate (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.05-0.20 eq)
-
Solvent: 1:1 mixture of tert-butanol and water[16]
Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve the this compound (1.0 eq) and the azide substrate (1.1 eq) in the t-BuOH/H₂O (1:1) solvent mixture. Stir the solution at room temperature.
-
Prepare Stock Solutions: In separate vials, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).[16]
-
Add Reducing Agent: To the stirring solution of reactants, add the sodium ascorbate solution (e.g., 0.1 eq).
-
Initiate Reaction: Add the CuSO₄ solution (e.g., 0.02 eq) to the flask. A color change is often observed as the reaction begins.
-
Monitor Progress: Allow the reaction to stir at room temperature. Monitor its progress by an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.[16]
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography if necessary, though click reactions are often clean enough to not require it.[1]
Protocol 2: Aqueous Bioconjugation with a THPTA Ligand
This protocol is designed for labeling a biomolecule (e.g., a protein or oligonucleotide) containing an azide group with a propargyl-functionalized tag, demonstrating the use of a water-soluble ligand.
Materials:
-
Azide-labeled biomolecule (e.g., in PBS buffer)
-
Propargyl-functionalized tag (e.g., Propargyl-PEG-t-butyl ester) (4-50 eq excess)[17]
-
Catalyst Premix Components:
-
Sodium ascorbate stock solution (freshly prepared, 100 mM in water)[16][17]
Procedure:
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (Cu:ligand).[16] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[16] Let this mixture stand for 1-2 minutes to allow for complexation.
-
Reaction Setup: In a separate tube, combine the solution of the azide-labeled biomolecule with the propargyl-functionalized tag.
-
Initiate Reaction: Add the Catalyst Premix to the biomolecule/azide solution to achieve a final copper concentration of 50-250 µM.[16] Follow immediately with the addition of the sodium ascorbate solution to a final concentration of ~5 mM.
-
Incubate: Gently mix the solution and allow the reaction to proceed at room temperature for 30-60 minutes.[16][17]
-
Quench and Purify: The reaction can be quenched by adding EDTA to chelate the copper.[16] Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.[16]
Protocol 3: Post-Click Deprotection of a Tert-Butyl Ester
In many advanced applications, the tert-butyl group is part of a bifunctional linker (e.g., Propargyl-PEG-t-butyl ester) where it protects a carboxylic acid.[9] After the click reaction, this group can be removed under acidic conditions to reveal a new functional handle for further conjugation.
Workflow:
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- 8. This compound | 16314-18-4 [chemicalbook.com]
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- 17. confluore.com [confluore.com]
Application Notes & Protocols: Strategic Use of Propargyl Ether for Alcohol Protection
Abstract
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The propargyl ether emerges as a uniquely versatile protecting group for alcohols, offering robust stability across a range of conditions while embedding a synthetically valuable terminal alkyne functionality. This guide provides a comprehensive framework for the application of propargyl ethers, detailing the mechanistic underpinnings, step-by-step experimental protocols for protection and deprotection, and critical safety considerations. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and functionalizable alcohol protection strategy.
Introduction: Beyond Inertness - The Propargyl Ether Advantage
The primary function of a protecting group is to temporarily mask a reactive functional group, rendering it inert to incompatible reagents used elsewhere in a synthetic sequence.[1][2] While many ether-based protecting groups, such as the tert-butyl ether, offer excellent stability, the propargyl ether provides a strategic advantage: a terminal alkyne.[3] This "handle" persists through various reaction conditions and can be leveraged for subsequent transformations, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, or hydroboration, thereby increasing synthetic efficiency.
The propargyl ether is notably stable under basic, organometallic, and many oxidative and reductive conditions, making it orthogonal to many other protecting groups.[4] Its removal, or deprotection, is typically achieved under specific, mild conditions that do not disturb other sensitive functionalities.[5]
Core Principles and Mechanism of Propargylation
The most prevalent method for the formation of propargyl ethers is a variation of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Causality of Reagent Selection:
-
The Base: A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to quantitatively deprotonate the alcohol (pKa ~16-18) to form the corresponding alkoxide. The alkoxide is a potent nucleophile, necessary for the subsequent SN2 reaction. The use of NaH is advantageous as the only byproduct is hydrogen gas, which is easily removed from the reaction.
-
The Electrophile: Propargyl bromide or propargyl chloride serves as the electrophile. The primary carbon atom is susceptible to nucleophilic attack, and the halide is a good leaving group.
-
The Solvent: An anhydrous, aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is essential. These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the alkoxide. Crucially, they do not possess acidic protons that would quench the base or the alkoxide.
Mechanism of Protection:
-
Deprotonation: The alcohol is deprotonated by a strong base (e.g., NaH) to form a sodium alkoxide.
-
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile, attacking the electrophilic methylene carbon of the propargyl halide.
-
Displacement: The halide leaving group is displaced, forming the propargyl ether and a salt byproduct (e.g., NaBr).
Sources
Application Notes & Protocols: A Step-by-Step Guide for Williamson Ether Synthesis of Propargyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Propargyl Ethers
Propargyl ethers are valuable structural motifs in organic synthesis and medicinal chemistry. The propargyl group, with its terminal alkyne, serves as a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This has made propargyl ethers crucial building blocks for creating complex molecules, including bioconjugates, polymers, and pharmacologically active compounds.[1][2] The Williamson ether synthesis is a classical and highly effective method for their preparation.[3][4]
The Williamson Ether Synthesis: A Mechanistic Overview
The Williamson ether synthesis is a straightforward and dependable method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5][6][7]
The core transformation involves two key steps:
-
Deprotonation: An alcohol is treated with a strong base to form a highly nucleophilic alkoxide ion.
-
Nucleophilic Attack: The alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.
For the synthesis of propargyl ethers, this translates to the reaction of an alcohol with a propargyl halide in the presence of a suitable base.
Diagram: The SN2 Mechanism of Propargyl Ether Synthesis
Sources
- 1. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
The Strategic Application of tert-Butyl Propargyl Ether in Bioactive Molecule Synthesis: A Guide for Researchers
Welcome to a detailed exploration of tert-butyl propargyl ether, a versatile and strategically valuable building block in the synthesis of bioactive molecules. This guide is designed for researchers, medicinal chemists, and professionals in drug development who seek to leverage the unique properties of this reagent. We will delve into not just the "how" but the critical "why" behind its application, focusing on the causality of experimental choices to ensure robust and reproducible outcomes.
I. Introduction: The Unique Utility of this compound
This compound is more than just a simple terminal alkyne. Its structure offers a duality of function that is highly advantageous in multi-step organic synthesis. The terminal alkyne provides a reactive handle for powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and Sonogashira couplings.[1][2] Simultaneously, the tert-butyl group serves as a sterically bulky, acid-labile protecting group for a latent hydroxyl functionality.[3]
This dual nature allows for the introduction of a propargyl moiety into a molecule, participation in a key bond-forming reaction, and subsequent unmasking of a hydroxyl group at a later synthetic stage. The hydroxyl group can be crucial for biological activity, acting as a hydrogen bond donor or a site for further derivatization. The tert-butyl group's stability under a wide range of reaction conditions, except for acidic ones, makes it an excellent choice for orthogonal protection strategies.[4]
II. Core Application: Synthesis of Bioactive 1,2,3-Triazoles via Click Chemistry
The formation of 1,2,3-triazoles via CuAAC is a cornerstone of modern medicinal chemistry.[5] The triazole ring is not merely a linker; it is a bioisostere for amide bonds, is metabolically stable, and can engage in hydrogen bonding and dipole interactions, contributing significantly to a molecule's pharmacophore.[6] this compound is an ideal building block for introducing a hydroxymethyl-substituted triazole, a common motif in enzyme inhibitors and other bioactive compounds.
A. Rationale for Experimental Design
The following protocol outlines the synthesis of a model bioactive compound, demonstrating the use of this compound. The strategy involves two key steps:
-
CuAAC Reaction: Coupling of this compound with a suitable organic azide to form a stable triazole ring.
-
Deprotection: Removal of the tert-butyl group under acidic conditions to reveal the final, hydroxyl-functionalized molecule.
This sequence is logically sound because the tert-butyl ether is stable to the conditions of the CuAAC reaction, which is typically carried out in a neutral or slightly basic medium.
B. Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process, starting with the key coupling reaction and followed by the crucial deprotection step to yield the final bioactive analogue.
Caption: Synthetic workflow for a bioactive hydroxymethyl triazole.
III. Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Each step includes checkpoints and expected outcomes to ensure the integrity of the synthesis.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the synthesis of a 1,4-disubstituted-1,2,3-triazole intermediate from this compound and a model azide, 4-azidoanisole.
Materials:
-
This compound
-
4-Azidoanisole (or other suitable organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 4-azidoanisole (1.0 eq) in a 1:1 mixture of t-BuOH and water (e.g., 20 mL). Add this compound (1.1 eq) to the solution and stir vigorously to ensure mixing.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.3 eq) in deionized water (2 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water (2 mL).
-
Reaction Initiation: Add the CuSO₄ solution to the main reaction flask, followed by the dropwise addition of the sodium ascorbate solution. A color change to yellow-orange is typically observed, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL). Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Purification and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, a protected triazole intermediate, can be purified by flash column chromatography on silica gel. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness Check: The success of this step is validated by clear TLC evidence of product formation and spectroscopic data confirming the structure of the protected triazole. The characteristic triazole proton signal in ¹H NMR is a key indicator.
Protocol 2: Deprotection of the tert-Butyl Ether
This protocol describes the acid-catalyzed removal of the tert-butyl protecting group to yield the final hydroxymethyl-functionalized triazole.
Materials:
-
Protected triazole intermediate from Protocol 1
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the protected triazole intermediate (1.0 eq) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (e.g., 5-10 eq, or as a 1:1 solution with DCM) to the stirred solution.[7] The reaction is often rapid.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a significantly more polar spot (which may not move far from the baseline) indicates the formation of the deprotected alcohol. The reaction is typically complete in 1-3 hours.
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers and wash with brine (1 x 20 mL).
-
Purification and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[7] The resulting crude product, the final bioactive molecule, can be purified by flash column chromatography or recrystallization. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, noting the disappearance of the tert-butyl signal and the appearance of a hydroxyl proton signal.
Trustworthiness Check: Successful deprotection is confirmed by the absence of the characteristic 9-proton singlet of the tert-butyl group around 1.3 ppm in the ¹H NMR spectrum and the appearance of a broad singlet corresponding to the -OH proton.
IV. Quantitative Data Summary
The following table provides expected outcomes for the model synthesis described. Yields are representative and can vary based on the specific azide substrate and reaction scale.
| Step | Product | Expected Yield (%) | Key Analytical Marker (¹H NMR) |
| 1. CuAAC | 1-(4-methoxyphenyl)-4-((tert-butoxy)methyl)-1H-1,2,3-triazole | 85-95 | Singlet ~1.3 ppm (9H, t-Bu), Singlet ~7.8-8.0 ppm (1H, triazole-H) |
| 2. Deprotection | (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | 90-98 | Disappearance of t-Bu singlet, Appearance of broad -OH singlet |
V. Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
A. CuAAC 'Click' Chemistry Mechanism
The Cu(I)-catalyzed azide-alkyne cycloaddition is not a concerted pericyclic reaction like the thermal Huisgen cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates.
Caption: Simplified catalytic cycle for the CuAAC reaction.
B. tert-Butyl Ether Deprotection Mechanism
The deprotection of the tert-butyl ether is a classic example of an acid-catalyzed cleavage proceeding through a stable tertiary carbocation.
Caption: Mechanism of tert-butyl ether deprotection.
The stability of the tert-butyl cation is the driving force for this reaction. This cation is then deprotonated to form isobutene gas.[8]
VI. Conclusion
This compound is a powerful and strategic tool in the synthesis of bioactive molecules. Its ability to act as both a stable protected alcohol and a reactive terminal alkyne allows for elegant and efficient synthetic routes. The protocols and insights provided herein are designed to empower researchers to confidently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of novel therapeutic agents.
References
-
Jain, A. K., et al. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
ResearchGate. (2016). Synthesis and Evaluation of Biological Activities of Triazoles. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]
-
National Institutes of Health. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
ResearchGate. (n.d.). Deprotection of the t-butyl ester group. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
Interchim. (n.d.). Click chemistry Activators. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Shonan iPark. (n.d.). Experiment Protocol 109S Immobilization of ligands (alkyne structure compounds) on azide beads using click chemistry reaction. [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (n.d.). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]
-
ResearchGate. (n.d.). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
ResearchGate. (n.d.). Tert-Butyl Ethers - A Comparison of Properties, Synthesis Techniques and Operating Conditions for High Conversions. [Link]
-
Taylor & Francis eBooks. (n.d.). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. [Link]
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Application Notes and Protocols: A Researcher's Guide to the Deprotection of Tert-Butyl Ethers
Abstract
In the field of multi-step organic synthesis, particularly in pharmaceutical and materials science, the strategic use of protecting groups is fundamental. The tert-butyl (t-Bu) ether is a cornerstone for the protection of hydroxyl groups, prized for its steric bulk and exceptional stability across a wide range of chemical environments, including strongly basic, organometallic, and reducing conditions.[1][2] This robustness, however, is perfectly balanced by its predictable lability under acidic conditions, which allows for its selective removal. This attribute makes the t-Bu ether an essential component of orthogonal protection strategies, where multiple, distinct protecting groups must be removed sequentially without affecting others.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the methods for deprotecting tert-butyl ethers. We will delve into the mechanistic underpinnings of the cleavage reaction and present a suite of protocols, ranging from classical strong-acid methods to modern, mild catalytic systems. Each protocol is designed to be a self-validating system, offering insights into the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific molecular contexts.
The Core Principle: Mechanism of Tert-Butyl Ether Cleavage
The utility of the tert-butyl ether protecting group is defined by its cleavage mechanism. The deprotection is almost exclusively performed under acidic conditions and proceeds through an A-1 (acid-catalyzed, unimolecular) elimination mechanism.
The process is initiated by the protonation of the ether oxygen by an acid, which transforms the hydroxyl group into a good leaving group (an alkyloxonium ion). Subsequently, the carbon-oxygen bond cleaves heterolytically. This cleavage is the rate-determining step and is energetically favorable because it results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and the desired free alcohol.[3][4] The irreversible nature of the subsequent steps, where the t-butyl cation is neutralized, drives the reaction to completion.
The fate of the tert-butyl cation is context-dependent:
-
Elimination: The most common pathway involves the deprotonation of the cation by a weak base (such as the conjugate base of the acid used) to form isobutylene, a volatile gas that escapes the reaction mixture.[4][5]
-
Trapping: In the presence of nucleophiles, the highly electrophilic t-butyl cation can be trapped, leading to undesired side products. This is a critical consideration in complex molecules, where nucleophilic residues (e.g., tryptophan, methionine) can be alkylated. The use of "scavenger" reagents can mitigate this issue.
Caption: General mechanism for the acid-catalyzed cleavage of tert-butyl ethers.
Acid-Catalyzed Deprotection Methodologies
The classic approach to t-butyl ether cleavage involves Brønsted acids. The choice of acid is dictated by the substrate's sensitivity to acidic conditions and the presence of other acid-labile protecting groups.
Strong Acid Conditions: Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is the most common reagent for t-butyl ether deprotection due to its strong acidity, high solvent compatibility, and the volatility of its byproducts, which simplifies purification.[4] It is typically used in excess, often as a co-solvent with dichloromethane (DCM).
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a common choice as it is aprotic and effectively solvates a wide range of organic substrates without participating in the reaction.
-
Concentration: A 1:1 (v/v) mixture of TFA and DCM is robust and ensures a fast reaction. For more sensitive substrates, the TFA concentration can be lowered to 10-20%.[3]
-
Scavengers: To prevent the reactive t-butyl cation from alkylating other nucleophilic sites on the substrate, a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) is often added. These silanes act as hydride donors, reducing the carbocation to isobutane.
Protocol 1: General Procedure for TFA-Mediated Deprotection See Section 6 for the detailed step-by-step protocol.
Mild Acid Conditions: Aqueous Phosphoric Acid
For substrates containing multiple acid-sensitive functionalities, a milder approach is necessary to achieve selectivity. Aqueous phosphoric acid (85 wt%) has emerged as an effective, environmentally benign reagent for the deprotection of t-butyl ethers.[6][7]
Expertise & Insights: This method's key advantage is its remarkable chemoselectivity. It can cleave t-butyl ethers while leaving other acid-sensitive groups, such as benzyloxycarbonyl (Cbz) carbamates, benzyl esters, and even some silyl ethers (TBDMS), intact.[6][8][9] The presence of water is crucial to the reaction's success. This makes it an excellent choice for late-stage deprotections in complex syntheses where preserving molecular integrity is paramount.
Protocol 2: Selective Deprotection with Aqueous Phosphoric Acid See Section 6 for the detailed step-by-step protocol.
Lewis Acid-Mediated Deprotection
Lewis acids offer an alternative pathway for t-butyl ether cleavage, often under milder and more selective conditions than strong Brønsted acids. The Lewis acid coordinates to the ether oxygen, activating the C-O bond and facilitating its cleavage.
Cerium(III) Chloride & Sodium Iodide (CeCl₃·7H₂O/NaI)
The combination of cerium(III) chloride heptahydrate and sodium iodide in refluxing acetonitrile is a powerful system for cleaving t-butyl ethers.[8][10] This method is particularly noteworthy for its ability to selectively deprotect t-butyl esters in the presence of N-Boc groups, a challenging transformation under standard acidic conditions.[11][12]
Protocol 3: Deprotection using CeCl₃/NaI See Section 6 for the detailed step-by-step protocol.
Zinc Bromide (ZnBr₂)
Zinc bromide in an aprotic solvent like dichloromethane provides another mild and efficient method for cleaving t-butyl ethers and esters.[13][14] The reaction typically proceeds at room temperature, although gentle heating may be required for less reactive substrates. This method is advantageous as ZnBr₂ is an inexpensive, readily available, and relatively non-corrosive reagent.
Protocol 4: Deprotection using ZnBr₂ See Section 6 for the detailed step-by-step protocol.
Radical-Mediated Deprotection: A Modern Approach
Recent advancements have introduced novel catalytic systems that operate under non-acidic conditions. These methods are exceptionally mild and offer a new dimension of orthogonality in protecting group strategies.
Tris(4-bromophenyl)aminium Radical Cation ("Magic Blue")
A catalytic amount of the stable radical cation tris(4-bromophenyl)aminium (commonly known as "Magic Blue" or MB•⁺) in combination with a sacrificial silane like triethylsilane (TES) can efficiently cleave t-butyl ethers.[15] This reaction proceeds under neutral conditions at room temperature and avoids the use of any strong acids, bases, or transition metals.[9][15] The proposed mechanism involves activation of the Si-H bond by the radical cation, leading to the deprotection of the t-butyl group.
Expertise & Insights: This method is at the forefront of deprotection chemistry. Its mildness makes it suitable for highly sensitive and complex molecules. The reaction rate can be tuned, with t-butyl esters generally cleaving faster than t-butyl ethers, allowing for potential chemoselectivity.[15]
Protocol 5: Radical-Mediated Deprotection with Magic Blue See Section 6 for the detailed step-by-step protocol.
Comparative Summary & Method Selection
Choosing the appropriate deprotection method is critical for the success of a synthetic campaign. The following table summarizes the key features of the described methods to aid in this decision-making process.
| Method | Reagents | Typical Conditions | Pros | Cons | Selectivity Profile |
| Strong Acid | TFA, DCM, TIS | 0°C to RT, 1-4 h | Fast, reliable, volatile byproducts | Harsh, non-selective, requires scavenger | Poor selectivity against other acid-labile groups (Boc, acetals) |
| Mild Acid | 85% H₃PO₄ (aq) | RT to 50°C, 4-24 h | Mild, highly selective, eco-friendly | Slower reaction times | Excellent; tolerates Cbz, Bn esters, TBDMS ethers[6] |
| Lewis Acid I | CeCl₃·7H₂O, NaI | Acetonitrile, Reflux | Mild, good for selective ester cleavage | Requires heating, stoichiometric reagents | Good; can cleave t-Bu esters over N-Boc[11][12] |
| Lewis Acid II | ZnBr₂, DCM | RT, 6-24 h | Mild, inexpensive reagent | Can be slow, requires excess Lewis acid | Moderate; less harsh than strong Brønsted acids |
| Radical | "Magic Blue" (cat.), TES | DCM, RT, 1-16 h | Exceptionally mild, neutral, catalytic | Reagents can be expensive | Excellent; orthogonal to most acid/base-labile groups |
Detailed Experimental Protocols
Caption: A generalized experimental workflow for tert-butyl ether deprotection.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA)
-
Materials:
-
Tert-butyl ether protected compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve the t-butyl ether substrate (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
If the substrate contains other nucleophilic groups, add triisopropylsilane (1.1-1.5 equiv).
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (typically 5-10 equiv, or as a 1:1 v/v co-solvent with DCM) dropwise to the reaction mixture.[3][16]
-
Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography, crystallization, or precipitation as required.
-
Protocol 2: Deprotection with Aqueous Phosphoric Acid
-
Materials:
-
Tert-butyl ether protected compound
-
Toluene or DCM
-
Aqueous Phosphoric Acid (85 wt%)[6]
-
Saturated aqueous NaHCO₃ solution, water, brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the substrate (1.0 equiv) in a suitable organic solvent such as toluene.
-
Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[17]
-
Stir the biphasic mixture vigorously at room temperature or warm to 40-50°C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Carefully neutralize the mixture by washing with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify as necessary.
-
Protocols 3, 4, & 5 (Summarized)
Detailed step-by-step protocols for CeCl₃/NaI, ZnBr₂, and "Magic Blue" follow a similar workflow to those above, with key differences in reagents and conditions as outlined in Section 5. Always consult the primary literature for substrate-specific optimizations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reagent or reaction time.- Steric hindrance around the ether.- Reagent is not strong enough. | - Increase reaction time and/or temperature (if substrate is stable).- Increase the equivalents of the acidic reagent.- Switch to a stronger deprotection system (e.g., from H₃PO₄ to TFA).[17] |
| Side Product Formation | - Alkylation of nucleophiles by t-butyl cation.- Cleavage of other acid-labile groups. | - Add a scavenger like TIS or TES to the reaction mixture when using strong acids like TFA.[3]- Switch to a milder, more selective method (e.g., aq. H₃PO₄ or a Lewis acid).[6][17] |
| Low Yield After Work-up | - Product is partially water-soluble.- Product degradation under harsh conditions. | - If the deprotected alcohol is polar, saturate the aqueous phase with NaCl during extraction to minimize loss.- Use milder conditions. Ensure neutralization is performed carefully at low temperatures. |
| Difficulty Removing Residual Reagent | - TFA can form salts with amine functionalities.- Phosphoric acid can be difficult to remove. | - For TFA salts, perform co-evaporation with toluene multiple times or perform a salt-free work-up.- Ensure thorough washing during the work-up for non-volatile acids. |
References
A complete list of all cited sources with full details and verified URLs.
- A Comparative Guide to the Stability of Tert-Butyl Protecting Groups. (n.d.). BenchChem.
-
tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. (2023). Synfacts, 19(07), 0738.
- Application Notes and Protocols: tert-Butyl Ether Protecting Group Strategies. (n.d.). BenchChem.
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Wu, Y., et al. (2000). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate.
-
Williams, D. R., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(24), 9045-9050. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938. Retrieved from [Link]
- A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (n.d.). ResearchGate.
-
Bartoli, G., et al. (2005). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Organic Letters, 7(3), 427-430. Retrieved from [Link]
- Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester. (n.d.). BenchChem.
- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry.
- Cleavage of the tert-butyl ester without affecting other functional groups. (n.d.). BenchChem.
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. Retrieved from [Link]
- Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar.
-
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (2006). ResearchGate. Retrieved from [Link]
- Step-by-Step Guide for t-Butyl Ester Deprotection with Trifluoroacetic Acid (TFA). (n.d.). BenchChem.
- A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. (2000). Elsevier.
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. Retrieved from [Link]
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Application Note: A Guide to Functionalized Polymers from tert-Butyl Propargyl Ether
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide details the strategic use of tert-butyl propargyl ether (t-BPE) as a monomer for the synthesis of advanced functional polymers. The core methodology involves a three-stage process: (1) Rhodium-catalyzed coordination polymerization of t-BPE to produce a highly soluble and stable polyacetylene, poly(this compound) [P(t-BPE)]; (2) Efficient acid-catalyzed deprotection of the pendant tert-butyl groups to unmask reactive hydroxyl functionalities, yielding poly(propargyl alcohol) [PPA]; and (3) Versatile functionalization of the PPA scaffold. We provide detailed protocols for direct modification of the hydroxyl groups and for the installation of "clickable" alkyne handles, enabling subsequent Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the conjugation of biomolecules, drugs, or imaging agents.
Introduction
The development of functional polymers—macromolecules with precisely located reactive groups—is paramount for advancements in drug delivery, tissue engineering, and diagnostics.[1] A key challenge is to create a polymer backbone that is stable and soluble, while also offering handles for robust and specific post-polymerization modification. Substituted polyacetylenes are a promising class of polymers due to their unique conjugated backbone and stereochemical possibilities.[2]
This compound (t-BPE) emerges as a highly strategic monomer for this purpose. Its polymerization via the terminal alkyne, typically using a rhodium-based catalyst, yields a substituted polyacetylene, P(t-BPE).[3] The bulky tert-butyl ether side chains render the polymer soluble in common organic solvents, preventing aggregation and facilitating characterization and subsequent reactions.
The true versatility of this system lies in the acid-labile nature of the tert-butyl ether. A simple deprotection step quantitatively converts the inert ether side chains into reactive primary alcohol groups, yielding poly(propargyl alcohol) (PPA).[4] This PPA polymer is a powerful platform, ready for covalent attachment of a wide array of functional molecules. This guide provides the scientific rationale and step-by-step protocols to harness this elegant monomer-to-functional-polymer pathway.
Overall Synthetic Workflow
The transformation from monomer to a fully functionalized polymer follows a logical and modular three-part strategy. This approach allows for characterization at each stage, ensuring high quality and reproducibility.
Caption: Workflow from monomer to functionalized polymer.
Part 1: Synthesis of Poly(this compound) [P(t-BPE)]
Principle & Causality
The polymerization of substituted acetylenes like t-BPE is most effectively achieved through coordination polymerization using a Rhodium(I) catalyst, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂, often with a co-catalyst like triethylamine (TEA). The mechanism involves the coordination of the monomer's alkyne to the rhodium center, followed by insertion into the growing polymer chain. This method provides good control over the polymerization, leading to high molecular weight polymers with defined stereochemistry.
The choice of the tert-butyl group is critical. Its steric bulk prevents side reactions and forces the polymer backbone into a rigid, helical conformation. This structure, combined with the non-polar nature of the group, significantly enhances the polymer's solubility in solvents like THF, chloroform, and toluene, which is essential for accurate characterization and subsequent modification steps.
Protocol 1: Rh-Catalyzed Polymerization of t-BPE
Materials:
-
This compound (t-BPE), distilled before use.
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂).
-
Triethylamine (TEA), distilled over CaH₂.
-
Anhydrous toluene.
-
Methanol (for precipitation).
-
Schlenk flask and argon/nitrogen line.
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve [Rh(cod)Cl]₂ (e.g., 10 mg, 0.02 mmol) and TEA (e.g., 56 µL, 0.4 mmol) in anhydrous toluene (10 mL). Stir for 15 minutes at room temperature to form the active catalyst complex.
-
Add t-BPE monomer (e.g., 500 mg, 4.46 mmol) to the catalyst solution via syringe. The monomer-to-catalyst ratio can be adjusted to target different molecular weights.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours. The solution will typically become more viscous as the polymer forms.
-
Quench the polymerization by adding a small amount of methanol (5 mL).
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol (200 mL).
-
Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Expected Characterization
A successful polymerization yields a yellow, solid polymer.
| Technique | Expected Result | Interpretation |
| GPC (in THF) | Monomodal peak, Mₙ = 10-100 kDa, PDI = 1.5-2.5 | Confirms polymer formation and provides molecular weight and distribution. |
| ¹H NMR (CDCl₃) | Broad peaks for polymer backbone (~5.8 ppm), broad peak for methylene protons (~4.1 ppm), sharp singlet for tert-butyl protons (~1.2 ppm). | Confirms the structure of P(t-BPE). Disappearance of monomer's terminal alkyne proton (~2.4 ppm). |
| FT-IR (film) | C-O-C stretch (~1080 cm⁻¹), C-H stretches from tert-butyl (~2980 cm⁻¹), C=C stretch from backbone (~1600 cm⁻¹). | Confirms the presence of key functional groups in the protected polymer. |
Part 2: Deprotection to Poly(propargyl alcohol) [PPA]
Principle & Causality
This step is the key to "activating" the polymer. The tert-butyl ether is a well-known acid-labile protecting group.[5] Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the ether oxygen. The resulting intermediate readily eliminates the highly stable tert-butyl cation (which is trapped by scavengers or deprotonates to form isobutylene), leaving behind a primary hydroxyl group. This reaction is typically fast, clean, and quantitative under mild conditions, preserving the integrity of the polyacetylene backbone.
Caption: Acid-catalyzed deprotection of the side chain.
Protocol 2: Acid-Catalyzed Deprotection of P(t-BPE)
Materials:
-
Poly(this compound) [P(t-BPE)] from Part 1.
-
Dichloromethane (DCM).
-
Trifluoroacetic acid (TFA).
-
Methanol or diethyl ether for precipitation.
Procedure:
-
Dissolve P(t-BPE) (e.g., 200 mg) in DCM (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add TFA (e.g., 2 mL, a 20% v/v solution). A color change is often observed.
-
Remove the flask from the ice bath and stir at room temperature for 2-4 hours. Monitor the reaction by TLC (staining with permanganate) until the starting polymer is consumed.
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Redissolve the crude product in a small amount of THF or acetone and precipitate into a non-solvent like cold diethyl ether or hexane.
-
Filter the resulting solid, wash thoroughly to remove residual acid, and dry under vacuum. The product, PPA, is often less soluble in non-polar solvents than its precursor.
Expected Characterization
Successful deprotection yields a polymer that is typically darker in color than the starting P(t-BPE).
| Technique | Expected Result | Interpretation |
| ¹H NMR (DMSO-d₆) | Complete disappearance of the sharp singlet for tert-butyl protons (~1.2 ppm). Appearance of a broad peak for the hydroxyl proton (~4.9 ppm). | Confirms quantitative removal of the tert-butyl protecting group. |
| FT-IR (film) | Disappearance or significant reduction of the C-H stretches from tert-butyl (~2980 cm⁻¹). Appearance of a strong, broad O-H stretch (~3400 cm⁻¹). | Confirms the conversion of ether groups to hydroxyl groups. |
Part 3: Functionalization of the Poly(propargyl alcohol) Scaffold
The PPA polymer, with its array of pendant hydroxyl groups, is a versatile scaffold for covalent modification. We present two key pathways: direct conjugation and installation of a "clickable" handle for bio-orthogonal chemistry.
Pathway A: Direct Functionalization via Esterification
This method is suitable for attaching molecules that possess a carboxylic acid group, such as certain drugs, dyes, or imaging agents. Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) are effective.[6]
General Protocol (Example: Attaching a Carboxylic Acid 'R-COOH'):
-
Dissolve PPA (1 equiv. of -OH groups) in anhydrous DMF or DCM.
-
Add the carboxylic acid (e.g., 1.5 equiv.), DMAP (0.2 equiv.), and finally DCC (1.5 equiv.).
-
Stir the reaction at room temperature for 24-48 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Precipitate the functionalized polymer into an appropriate non-solvent (e.g., diethyl ether).
-
Purify by repeated precipitation to remove unreacted starting materials. Characterize by NMR to confirm the presence of signals from the 'R' group.
Note on Safety: Esterification of propargyl alcohol can be hazardous and has been reported to be potentially explosive under certain acidic conditions, especially at scale.[7] While the polymer-bound alcohol is generally less volatile and reactive, reactions should be conducted with appropriate caution, on a small scale initially, and behind a blast shield.
Pathway B: Installing a "Clickable" Handle for CuAAC Chemistry
For many applications, especially in drug development and bioconjugation, the specificity and efficiency of "click chemistry" are highly desirable.[8][9][10] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example.[11] To utilize this reaction, a terminal alkyne must be installed onto the PPA backbone. This is easily achieved by esterifying the hydroxyl groups with a molecule containing both a carboxylic acid and a terminal alkyne, such as 4-pentynoic acid.
Caption: Two-step functionalization via a "clickable" handle.
Protocol 3: Installation of Pendant Alkyne Groups This protocol is identical to the general esterification (Pathway A), but uses 4-pentynoic acid as the R-COOH. Success is confirmed by ¹H NMR (appearance of a new terminal alkyne proton at ~2.5 ppm) and FT-IR (appearance of a C≡C-H stretch at ~3300 cm⁻¹ and a C=O stretch at ~1735 cm⁻¹).
Protocol 4: CuAAC "Click" Reaction Materials:
-
Alkyne-functionalized polymer (from Protocol 3).
-
Azide-functionalized molecule of interest (e.g., Azido-PEG-biotin, azide-functionalized peptide).
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Sodium ascorbate (NaAsc).
-
Solvent (e.g., DMF/water mixture).
Procedure:
-
Dissolve the alkyne-functionalized polymer (1 equiv. alkyne) and the azide-molecule (1.1-1.5 equiv.) in a suitable solvent like DMF.
-
In a separate vial, prepare fresh solutions of CuSO₄ (e.g., 0.1 equiv.) in water and sodium ascorbate (e.g., 0.3 equiv.) in water.
-
Add the CuSO₄ solution to the polymer/azide mixture, followed by the sodium ascorbate solution. A color change to yellow/orange is indicative of Cu(I) formation.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the polymer conjugate by dialysis against a suitable solvent (e.g., EDTA solution to remove copper, followed by pure water or DMF) or by repeated precipitation.
-
Characterization by NMR and FT-IR should show the disappearance of the terminal alkyne signals and the appearance of signals corresponding to the conjugated molecule and the newly formed triazole ring.
Applications and Outlook
The modularity of this platform enables a wide range of applications for researchers and drug development professionals:
-
Drug Delivery: Anticancer drugs can be attached to the polymer, potentially improving solubility and enabling targeted delivery.[12][13][14] The polymer backbone itself may offer unique biological properties.
-
Biomaterials: Functionalization with peptides or growth factors can create scaffolds for tissue engineering. The rigid backbone of the polymer can impart useful mechanical properties.
-
Imaging and Diagnostics: Covalent attachment of fluorescent dyes or contrast agents allows for the creation of advanced imaging probes.
-
Surface Modification: The functional polymers can be grafted onto surfaces to create biocompatible coatings or biosensors.[8]
References
This section should be populated with full citations and clickable URLs based on the grounding tool's output.
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Application Notes & Protocols: Tert-butyl Propargyl Ether as a Versatile Building Block in Organic Synthesis
Abstract
Tert-butyl propargyl ether emerges as a uniquely versatile and strategic building block in modern organic synthesis. Its structure marries two highly valuable, yet orthogonally reactive, functional groups: a terminal alkyne and a sterically hindered tert-butyl ether. The terminal alkyne serves as a robust handle for a myriad of transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the cornerstone of "click chemistry." Concurrently, the tert-butyl ether provides a stable protecting group for hydroxyl functionalities, resistant to a wide array of reaction conditions but amenable to cleavage under specific acidic protocols. This guide provides an in-depth exploration of the causality behind its applications, detailed experimental protocols, and the strategic synergy between its constituent moieties that researchers, scientists, and drug development professionals can leverage for complex molecular architecture.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Physical and Chemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 16314-18-4 | [1][2][3] |
| Molecular Formula | C₇H₁₂O | [4] |
| Molecular Weight | 112.17 g/mol | [1] |
| Boiling Point | 117°C | [5] |
| Density | 0.92 g/mL | [5] |
| Appearance | Colorless to Yellow Liquid | [5] |
| Flash Point | 23°C | [5] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[2]
-
Hazards: It is a highly flammable liquid and vapor.[5][6][7] It causes skin and serious eye irritation and may cause respiratory irritation.[2][6][7]
-
Handling: Use spark-proof tools and explosion-proof equipment.[2][6] All metal parts of equipment must be grounded to prevent static discharge.[2][8] Avoid breathing vapors and contact with skin and eyes.[6][8] Work should be conducted in a well-ventilated area or a fume hood.[2][8]
-
Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[2][6][8] Keep the container tightly closed in a designated flammables area.[2][6]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, seeking medical attention.[2][6][8]
-
Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[2][6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][6][8]
The Propargyl Moiety: A Linchpin for Click Chemistry
The terminal alkyne of this compound is its most exploited feature, providing a gateway to the powerful and efficient world of click chemistry. The propargyl group is a highly reactive and versatile handle for introducing this functionality into a wide range of molecules.[9]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a bioorthogonal ligation reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[10] This reaction is prized for its high efficiency, mild reaction conditions, and exceptional specificity, as neither the alkyne nor the azide group is commonly found in biological systems.[10] Propargyl ethers consistently demonstrate excellent reactivity in CuAAC, making them a staple in bioconjugation and drug discovery.[9]
The modular nature of this reaction is particularly valuable in drug development for accelerating Structure-Activity Relationship (SAR) studies.[9]
Caption: General workflow for a CuAAC "Click" Reaction.
Protocol: General Procedure for CuAAC Reaction
This protocol is suitable for the coupling of small organic molecules where one component bears the this compound moiety.[9]
Materials:
-
Propargyl-functionalized substrate (from this compound) (1.0 eq)
-
Azide-functionalized substrate (1.0–1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01–0.05 eq)
-
Sodium ascorbate (0.05–0.20 eq)
-
Solvent: 1:1 mixture of tert-butanol and water
-
Round-bottom flask, magnetic stirrer
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the propargyl-functionalized substrate and the azide-functionalized substrate in the t-butanol/water solvent mixture.
-
Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Insight: The use of a reducing agent like sodium ascorbate is critical. It continuously regenerates the catalytically active Cu(I) from Cu(II), which can form via oxidation by dissolved oxygen, thus ensuring the reaction proceeds to completion.[9] Ligands such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can be used in organic solvents to stabilize the Cu(I) oxidation state and accelerate the reaction.[9]
The Tert-Butyl Ether: A Robust Acid-Labile Protecting Group
The tert-butyl (tBu) group serves as a highly effective protecting group for alcohols. Its utility stems from its exceptional stability under a wide range of conditions, including basic, oxidative, and reductive environments, while being readily removable with acid.[11][12] This stability-lability balance is a cornerstone of protecting group strategy in multistep synthesis.[11]
The cleavage of tert-butyl ethers proceeds via an Sₙ1 or E1 mechanism due to the formation of the stable tertiary tert-butyl carbocation intermediate.[13] This carbocation is typically quenched by deprotonation to form isobutylene gas.[14]
Caption: Workflow for alcohol protection and deprotection.
Protocol: Protection of Alcohols as Tert-Butyl Ethers
While this compound itself is often used to introduce both the alkyne and a protected hydroxyl, understanding the general principle of t-butyl ether formation is key. A mild and effective method utilizes di-tert-butyl dicarbonate (Boc₂O).[15]
Materials:
-
Alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5–2.0 eq)
-
Magnesium perchlorate (Mg(ClO₄)₂) (catalytic amount, ~10 mol%)
-
Anhydrous dichloromethane (DCM) as solvent
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous DCM.
-
Reagent Addition: Add the catalytic Mg(ClO₄)₂ followed by the Boc₂O.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting tert-butyl ether by column chromatography.
Causality Insight: Mg(ClO₄)₂ acts as a Lewis acid, activating the Boc₂O and facilitating the transfer of the tert-butyl group to the alcohol. This method is notably mild compared to classic protocols requiring strong acids and isobutylene.[15]
Protocol: Deprotection of Tert-Butyl Ethers
Aqueous phosphoric acid provides an environmentally benign and selective method for cleaving tert-butyl ethers.[15][16]
Materials:
-
Tert-butyl ether substrate (1.0 eq)
-
Aqueous phosphoric acid (85%)
-
Organic solvent (e.g., Toluene)
Methodology:
-
Setup: Dissolve the tert-butyl ether substrate in a suitable organic solvent like toluene in a round-bottom flask.
-
Acid Addition: Add aqueous phosphoric acid (typically 2-5 equivalents).
-
Reaction: Heat the mixture (e.g., to 60-80°C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the deprotected alcohol by column chromatography.
Causality Insight: The reaction proceeds via protonation of the ether oxygen, followed by elimination to form the stable tert-butyl cation and the free alcohol.[13] This method is selective for tert-butyl ethers and carbamates, often leaving other acid-sensitive groups like benzyl esters intact under controlled conditions.[15][16]
Advanced Applications: Sonogashira Cross-Coupling
Beyond click chemistry, the terminal alkyne of this compound is a competent partner in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a critical transformation for synthesizing conjugated systems found in pharmaceuticals and advanced materials.[17]
Caption: Key components of the Sonogashira cross-coupling reaction.
Protocol: General Procedure for Sonogashira Coupling
This protocol describes a standard Sonogashira coupling using a palladium-copper co-catalyst system.[18]
Materials:
-
Aryl iodide or bromide (1.0 eq)
-
This compound (1.1–1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1–5 mol%)
-
Copper(I) iodide (CuI) (2–10 mol%)
-
Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Schlenk flask, inert atmosphere (N₂ or Ar)
Methodology:
-
Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous amine solvent (e.g., Et₃N). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the this compound to the stirring mixture, often dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40–60°C). Monitor the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Insight: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation from copper and reductive elimination to yield the product. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more nucleophilic than the terminal alkyne itself, facilitating the key transmetalation step to the palladium center.[17] The amine base is crucial for scavenging the HX produced and for facilitating the formation of the copper acetylide.[17]
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]
- Google Patents. (1988). WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds.
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
University of Guelph. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
RSC Publishing. (2022, August 12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved from [Link]
-
NIST. (n.d.). 4-Tert-butylphenyl propargyl ether. Retrieved from [Link]
-
Study.com. (n.d.). Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. The synthesis starts with alcohol. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Retrieved from [Link]
-
SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Semantic Scholar. (2000, April 15). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C7H12O, 25 grams. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved from [Link]
-
ACS Publications. (2021, January 14). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether. Retrieved from [Link]
-
YouTube. (2015, March 23). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved from [Link]
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Application Notes & Protocols: Functionalization of Surfaces with Tert-butyl Propargyl Ether
Abstract
The precise control of surface chemistry is a cornerstone of modern materials science, diagnostics, and drug development. This guide provides a comprehensive overview and detailed protocols for the functionalization of surfaces using tert-butyl propargyl ether. This strategy leverages the power of "click chemistry" while employing the tert-butyl group as a robust protecting element for the terminal alkyne. This two-stage approach—immobilization of the protected alkyne followed by a mild deprotection and subsequent bioorthogonal ligation—offers a highly versatile and efficient platform for covalently attaching a vast array of molecules to substrates. We will explore the underlying chemical principles, provide step-by-step experimental workflows, and discuss the critical parameters for success, empowering researchers to confidently implement this powerful surface modification technique.
Introduction: The Strategic Advantage of Protected Alkynes in Surface Science
Surface functionalization is the deliberate modification of a substrate's surface to impart new physical, chemical, or biological properties. In fields like drug delivery and biosensor development, the goal is often to immobilize specific biomolecules (peptides, nucleic acids, antibodies) in a controlled and oriented manner.[1][2] The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized this process.[3][4][5] CuAAC is renowned for its high yield, specificity, and tolerance of a wide range of functional groups and reaction conditions, making it an ideal ligation tool.[5][6][7]
However, directly immobilizing a terminal alkyne onto a surface can present challenges. The alkyne moiety may be sensitive to reagents used during the initial surface activation or immobilization steps. A more robust strategy involves a protected alkyne. Here, this compound emerges as a key reagent. The bulky tert-butyl group effectively "caps" the reactive terminal alkyne, rendering it inert to a variety of chemical conditions.[8] This protecting group is exceptionally stable in basic and neutral environments but can be cleanly removed under mild acidic conditions to regenerate the terminal alkyne precisely when it is needed for the click reaction.[9][10] This temporal control is the central advantage of the this compound strategy, ensuring that the highly reactive alkyne is only exposed immediately prior to the intended ligation step.
The Reagent: this compound
This compound is a versatile chemical building block used to introduce a protected terminal alkyne into a molecular structure or onto a surface.[11] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 16314-18-4 | [11][12][13] |
| Molecular Formula | C₇H₁₂O | [13] |
| Molecular Weight | 112.17 g/mol | [14] |
| Appearance | Clear, light yellow liquid | [13] |
| Density | 0.835 g/cm³ | [14][15] |
| Boiling Point | ~125-126 °C | [11] |
| Flash Point | 20 °C (68 °F) | [14][15] |
Safety Considerations: this compound is a highly flammable liquid and vapor.[16] It can cause skin and serious eye irritation.[12][16] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[12]
Principle of the Two-Stage Functionalization Workflow
The functionalization process is a logical, sequential workflow designed to maximize efficiency and minimize unwanted side reactions. It consists of three primary stages: Immobilization , Deprotection , and Ligation .
Caption: Overall workflow for surface functionalization.
This workflow ensures the delicate azide-tagged molecule of interest is only introduced at the final step to a clean, activated surface, preserving its integrity.
Experimental Protocols
These protocols are designed as a general framework. Researchers should optimize concentrations, reaction times, and purification steps based on the specific substrate and molecules involved.
Protocol 1: Immobilization of Protected Alkyne on an Amine-Functionalized Surface
This protocol describes the attachment of the this compound moiety to a surface previously functionalized with primary amines (e.g., via APTES treatment of silica or glass). The strategy uses a bifunctional linker, which must be synthesized or sourced separately. A representative linker is N-Succinimidyl 4-(prop-2-yn-1-yloxy)butanoate, which can be prepared and then protected with a tert-butyl group. For this protocol, we assume access to a linker with an NHS ester for amine reactivity and a this compound group.
Causality: The N-hydroxysuccinimide (NHS) ester is a well-established amine-reactive group that forms a stable amide bond with primary amines on the surface under slightly alkaline conditions.[1]
Materials:
-
Amine-functionalized substrate (e.g., glass slide, silicon wafer)
-
Bifunctional linker: (this compound)-PEG-NHS Ester (or similar)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
-
Tertiary amine base (e.g., Triethylamine, TEA, or DIPEA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Washing Solvents: DMF, Ethanol, Deionized Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol, followed by deionized water, and dry under a stream of nitrogen.
-
Linker Solution: Immediately prepare a solution of the (this compound)-linker in anhydrous DMF. A typical concentration is 1-10 mM.
-
Reaction Setup: Place the substrate in a reaction vessel. If the reaction is sensitive to moisture, perform under an inert atmosphere.
-
Immobilization Reaction: Add the linker solution to the reaction vessel, ensuring the entire surface is covered. Add a small amount of tertiary amine base (e.g., 1.5 equivalents relative to the linker) to catalyze the reaction.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.
-
Washing: After incubation, remove the substrate and wash it thoroughly to remove any unreacted linker. A typical washing sequence is:
-
3x with DMF
-
3x with Ethanol
-
3x with Deionized Water
-
-
Drying & Storage: Dry the substrate under a stream of nitrogen. The surface, now presenting a protected alkyne, is relatively stable and can be stored in a desiccator.
Protocol 2: Deprotection of Tert-butyl Group
This step uses a mild acid to cleave the ether bond, liberating the terminal alkyne. Trifluoroacetic acid (TFA) is highly effective for this purpose.
Mechanism: The ether oxygen is protonated by TFA. The stable tertiary tert-butyl carbocation then acts as a good leaving group. This cation is subsequently deprotonated to form the volatile byproduct isobutylene, driving the reaction to completion.[17][18]
Caption: Acid-catalyzed deprotection of the tert-butyl ether.
Materials:
-
Substrate with immobilized this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Washing Solvents: DCM, Ethanol, Deionized Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Deprotection Solution: Prepare a solution of 5-20% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
Reaction: Immerse the substrate in the TFA/DCM solution.
-
Incubation: Allow the deprotection to proceed for 30-60 minutes at room temperature.
-
Washing: Remove the substrate and immediately wash extensively to quench the acid. A recommended sequence is:
-
3x with DCM
-
3x with Ethanol
-
3x with Deionized Water
-
-
Drying: Dry the substrate under a stream of nitrogen. The surface now has a reactive terminal alkyne and should be used immediately for the click reaction.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the final ligation step where an azide-modified molecule is covalently attached to the alkyne-functionalized surface.
Causality: The Cu(I) catalyst is essential for the reaction, as it dramatically accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction and controls the regioselectivity to yield the 1,4-disubstituted triazole isomer exclusively.[3][4] Sodium ascorbate is a mild reducing agent used to generate the active Cu(I) species in situ from a more stable Cu(II) salt like CuSO₄.[19] A ligand, such as THPTA, stabilizes the Cu(I) oxidation state and improves reaction efficiency, especially in aqueous systems.[19]
Materials:
-
Alkyne-activated substrate (from Protocol 2)
-
Azide-functionalized molecule of interest (1-5 mM)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM stock in water)
-
Sodium Ascorbate solution (e.g., 1 M stock in water, freshly prepared)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) solution (e.g., 50 mM stock)
-
Reaction Solvent: PBS or a mixture of t-butanol and water (3:1)
-
Washing Solvents: Deionized Water, Ethanol
Procedure:
-
Prepare "Click Solution": In a single tube, prepare the final reaction cocktail. The order of addition is critical.
-
Start with the solvent (e.g., 1 mL of PBS).
-
Add the azide-functionalized molecule (to a final concentration of 1-5 mM).
-
Add the ligand (to a final concentration of 1-5 mM).
-
Add the CuSO₄ solution (to a final concentration of 0.2-1 mM). Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM). The solution may turn a faint yellow/orange.
-
-
Click Reaction: Immediately immerse the alkyne-activated substrate in the "Click Solution."
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. Protect from light if using fluorescent molecules.
-
Washing: Remove the substrate and wash thoroughly to remove the copper catalyst and unreacted molecules.
-
3x with Deionized Water
-
3x with Ethanol
-
-
Drying & Storage: Dry the final functionalized substrate under a stream of nitrogen. Store appropriately based on the nature of the immobilized molecule.
Surface Characterization
It is crucial to validate the success of each step. The following table outlines common techniques and expected outcomes.
| Stage | Characterization Technique | Expected Result |
| Amine Functionalization | X-ray Photoelectron Spectroscopy (XPS) | Appearance of a Nitrogen (N 1s) signal. |
| Water Contact Angle (WCA) | Change in angle, typically becoming more hydrophilic. | |
| Immobilization (Protocol 1) | XPS | Increase in Carbon (C 1s) signal, decrease in N 1s signal intensity due to attenuation. |
| Ellipsometry | Increase in layer thickness. | |
| Deprotection (Protocol 2) | WCA | Slight change in wettability. |
| Attenuated Total Reflectance-FTIR (ATR-FTIR) | Disappearance of t-butyl C-H stretches, appearance of ≡C-H stretch (~3300 cm⁻¹). | |
| Ligation (Protocol 3) | XPS | Appearance of new elemental signals corresponding to the clicked molecule (e.g., Sulfur for a methionine-containing peptide). A characteristic N 1s spectrum for the triazole ring. |
| Fluorescence Microscopy | If a fluorescent azide was used, the surface should now be fluorescent. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low "Click" Efficiency | 1. Incomplete deprotection of the t-butyl group. | Increase TFA concentration or incubation time. Confirm deprotection with a control sample via ATR-FTIR. |
| 2. Inactive catalyst (Cu(I) oxidized to Cu(II)). | Prepare sodium ascorbate solution fresh every time. Ensure proper ligand-to-copper ratio. Degas solvents if necessary. | |
| 3. Steric hindrance from the surface or azide molecule. | Consider using a longer PEG spacer in the initial immobilization linker to increase distance from the surface. | |
| High Non-specific Binding | Insufficient washing after immobilization or click steps. | Increase the number and duration of washing steps. Add a mild surfactant (e.g., Tween-20) to wash buffers for the final step. |
| Surface Inconsistency | Incomplete initial surface cleaning or functionalization. | Optimize the initial substrate cleaning protocol. Ensure uniform coverage during the amine-functionalization step. |
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
MDPI. (2014). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C7H12O, 25 grams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
- Google Patents. (1988). WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds.
-
National Institutes of Health (NIH). (2005). “Clicking” Functionality onto Electrode Surfaces. Retrieved from [Link]
-
Abbkine. (n.d.). Bioconjugation application notes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Indian Journal of Chemistry. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (2014). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]
-
ResearchGate. (2001). The gas phase n-propyl-tert-butyl ether synthesis. Retrieved from [Link]
-
ResearchGate. (2007). Click Chemistry on Surfaces: 1,3-Dipolar Cycloaddition Reactions of Azide-Terminated Monolayers on Silica. Retrieved from [Link]
-
Walsh Medical Media. (2024). Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. Retrieved from [Link]
-
ChemRxiv. (2022). The Story of Click Chemistry: From Concept to Nobel Prize. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Tert-butylphenyl propargyl ether. Retrieved from [Link]
-
ResearchGate. (2012). Methyl Tert-Butyl Ether Adsorption On Surfactant Modified Natural Zeolites. Retrieved from [Link]
-
Drexel University. (2021). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of tert-butyl alcohol. Retrieved from [Link]
-
ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]
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Application of tert-Butyl Propargyl Ether in Bioconjugation Techniques: A Detailed Guide
Introduction: The Strategic Advantage of a Protected Alkyne in Bioconjugation
In the landscape of bioconjugation, the precise and controlled chemical ligation of molecules to biological targets is paramount. Among the most powerful tools in this field is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[]. This reaction's high efficiency, specificity, and biocompatibility have made it a staple for researchers in drug development, diagnostics, and fundamental biology. The use of terminal alkynes as reaction handles is central to this chemistry. However, the reactivity of an unprotected terminal alkyne can sometimes be a double-edged sword, potentially leading to undesired side reactions, such as oxidative homocoupling, particularly in the presence of copper catalysts and oxygen[2].
This guide focuses on the strategic application of tert-butyl propargyl ether, a protected alkyne, in bioconjugation. The tert-butyl group serves as a robust protecting group for the terminal alkyne's acidic proton, rendering it inert to basic conditions and preventing unwanted side reactions during synthesis and initial conjugation steps. This "protecting group strategy" offers a higher degree of control and orthogonality, allowing for multi-step bioconjugation schemes where the alkyne functionality is only revealed, or "unmasked," when desired. The acid-labile nature of the tert-butyl ether allows for its clean removal under specific acidic conditions, such as with trifluoroacetic acid (TFA), that are generally compatible with many biomolecules[3].
This document provides a comprehensive overview of the principles, protocols, and applications of this compound in bioconjugation, designed for researchers, scientists, and drug development professionals seeking to leverage this versatile tool.
Core Principles: Why Choose a tert-Butyl Protected Alkyne?
The decision to use a protected alkyne like this compound is rooted in the need for control and orthogonality in complex synthetic schemes. Here, we delve into the causality behind this experimental choice.
-
Stability and Orthogonality: The tert-butyl ether is exceptionally stable under a wide range of chemical conditions, including basic, nucleophilic, and reducing environments. This stability is crucial when synthesizing and purifying activated derivatives of this compound, such as N-hydroxysuccinimide (NHS) esters, which are used to label proteins at their lysine residues. The tert-butyl group remains intact during the NHS ester synthesis and the subsequent amine-labeling reaction, which is typically carried out at a slightly alkaline pH (8.3-8.5)[4]. This orthogonality ensures that the alkyne handle is not prematurely consumed or involved in side reactions.
-
Prevention of Side Reactions: A primary concern with terminal alkynes in CuAAC reactions is the potential for oxidative homocoupling (Glaser coupling), which leads to the formation of diynes. While the use of reducing agents like sodium ascorbate can mitigate this, the presence of a protecting group on the alkyne offers an additional layer of security, ensuring that the alkyne is exclusively available for the intended cycloaddition reaction after deprotection[2].
-
Controlled, Sequential Bioconjugation: The ability to deprotect the alkyne at a specific stage allows for sequential "click" reactions. For instance, a biomolecule could be first labeled with an azide-containing moiety through one reactive handle, and then, after deprotection of the tert-butyl group, a second molecule could be attached via CuAAC. This level of control is invaluable in the construction of complex architectures like antibody-drug conjugates (ADCs) or multi-functional imaging probes.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments involving this compound in bioconjugation.
Part 1: Synthesis of an Amine-Reactive this compound Derivative
To conjugate this compound to a protein, it must first be converted into a derivative that can react with functional groups on the protein surface, most commonly the primary amines of lysine residues. This is typically achieved by creating an N-hydroxysuccinimide (NHS) ester.
Protocol 1: Synthesis of an NHS Ester of a Carboxy-Functionalized this compound Linker
This protocol describes a general two-step process to create an amine-reactive linker.
Step 1: Synthesis of a Carboxylic Acid Derivative of this compound.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and a suitable carboxylic acid-containing linker with a terminal halide (e.g., 4-bromobutyric acid) in an appropriate aprotic solvent like tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0°C in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise with stirring. The base will deprotonate the terminal alkyne.
-
Alkylation: Allow the reaction to warm to room temperature and stir for several hours to overnight. The deprotonated alkyne will displace the halide on the carboxylic acid linker, forming a new carbon-carbon bond.
-
Work-up and Purification: Quench the reaction by slowly adding water. Acidify the solution with a dilute acid (e.g., 1 M HCl) and extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid derivative by column chromatography on silica gel.
Step 2: Activation of the Carboxylic Acid to an NHS Ester.
-
Dissolution: Dissolve the purified carboxylic acid derivative from Step 1 in anhydrous dichloromethane (DCM) or a similar aprotic solvent.
-
Reagent Addition: Add N-hydroxysuccinimide (NHS) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the solution.
-
Reaction: Stir the mixture at room temperature for several hours. The DCC will activate the carboxylic acid, which is then attacked by the NHS to form the NHS ester. A white precipitate of dicyclohexylurea (DCU) will form as a byproduct.
-
Purification: Filter off the DCU precipitate. Concentrate the filtrate under reduced pressure to obtain the crude NHS ester. The product can be further purified by recrystallization or column chromatography.
Diagram 1: Synthesis of an Amine-Reactive this compound Derivative
Caption: Workflow for synthesizing an amine-reactive NHS ester of a this compound linker.
Part 2: Protein Labeling with the Activated this compound Derivative
This protocol outlines the general procedure for labeling a protein with the synthesized NHS ester.
Protocol 2: Amine Labeling of a Protein
-
Protein Preparation: Prepare the protein solution in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer). The optimal protein concentration is typically 1-10 mg/mL[5].
-
NHS Ester Solution: Dissolve the amine-reactive this compound NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution[4].
-
Conjugation: Add the NHS ester stock solution to the protein solution with gentle stirring. A molar excess of the NHS ester (typically 5-20 fold) is used to achieve a desired degree of labeling. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C[5].
-
Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).
Table 1: Typical Reaction Parameters for Protein Labeling with NHS Esters
| Parameter | Recommended Value/Range | Rationale |
| pH | 8.3 - 8.5 | Optimal for the reaction between NHS esters and primary amines, as the amino group is deprotonated and nucleophilic[4]. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation, while room temperature allows for faster reaction rates. |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Sufficient time for the reaction to go to completion. Optimization may be required based on the protein and desired degree of labeling. |
| Molar Excess of NHS Ester | 5 - 20 fold | A higher excess generally leads to a higher degree of labeling. This needs to be optimized for each specific application. |
Part 3: Deprotection of the tert-Butyl Group
This step unmasks the terminal alkyne, making it available for the CuAAC reaction.
Protocol 3: Acidic Deprotection of the tert-Butyl Ether
-
Sample Preparation: The purified protein conjugate from Protocol 2 should be in an aqueous buffer.
-
Acidification: Add trifluoroacetic acid (TFA) to the protein solution to a final concentration of 20-50% (v/v)[3]. Perform this step in a well-ventilated fume hood as TFA is corrosive.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by mass spectrometry, looking for the expected mass loss.
-
Purification: Remove the TFA by dialysis or size-exclusion chromatography against the desired buffer for the subsequent click reaction.
Table 2: Quantitative Parameters for tert-Butyl Deprotection
| Parameter | Recommended Value/Range | Rationale |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the tert-butyl ether without being overly harsh on many proteins. |
| TFA Concentration | 20 - 50% (v/v) | A sufficiently high concentration to drive the deprotection to completion in a reasonable timeframe. |
| Temperature | Room Temperature | Mild conditions that are generally well-tolerated by proteins. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete deprotection. Can be monitored by LC-MS. |
Part 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the terminal alkyne now exposed, the bioconjugate is ready for the "click" reaction.
Protocol 4: CuAAC Reaction
-
Reaction Mixture: In a microcentrifuge tube, combine the deprotected protein conjugate, the azide-containing molecule of interest, and a copper(I)-stabilizing ligand (e.g., TBTA).
-
Copper Source: Add a solution of a copper(II) salt (e.g., CuSO₄) followed by a reducing agent (e.g., sodium ascorbate) to generate the active copper(I) catalyst in situ. Alternatively, a copper(I) source can be used directly under anaerobic conditions.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within a shorter timeframe.
-
Purification: Purify the final bioconjugate using size-exclusion chromatography or other appropriate chromatographic techniques to remove the copper catalyst, excess reagents, and byproducts.
Diagram 2: Overall Bioconjugation Workflow
Caption: Stepwise workflow for bioconjugation using a tert-butyl protected alkyne.
Characterization of Bioconjugates
Thorough characterization at each stage is crucial to validate the success of the bioconjugation process.
-
Mass Spectrometry (MS): LC-MS is an indispensable tool for confirming the covalent modifications.
-
Labeling Step: An increase in the protein's mass corresponding to the mass of the attached this compound linker should be observed.
-
Deprotection Step: A mass decrease of 56.11 Da (the mass of the tert-butyl group minus a proton) confirms the successful removal of the protecting group.
-
CuAAC Step: A mass increase corresponding to the mass of the azide-containing molecule confirms the final conjugation.
-
-
NMR Spectroscopy: For smaller biomolecules or peptides, ¹H NMR can provide detailed structural information.
-
The characteristic singlet of the nine protons of the tert-butyl group is typically observed around 1.3 ppm[6].
-
Upon conjugation to a lysine residue, characteristic shifts in the signals of the lysine side-chain protons can be observed[7]. The disappearance of the tert-butyl signal after TFA treatment confirms deprotection.
-
-
Gel Electrophoresis (SDS-PAGE): A shift in the molecular weight of the protein after each conjugation step can often be visualized by SDS-PAGE, providing a qualitative confirmation of the modification.
Conclusion and Future Perspectives
The use of this compound in bioconjugation exemplifies a sophisticated approach that prioritizes control, selectivity, and efficiency. By employing a protecting group strategy, researchers can circumvent common side reactions associated with terminal alkynes and orchestrate complex, multi-step synthetic schemes. The protocols and principles outlined in this guide provide a robust framework for the successful application of this versatile reagent. As the demand for increasingly complex and precisely engineered bioconjugates continues to grow in fields ranging from targeted therapeutics to advanced diagnostics, the strategic use of protected functional groups, such as the tert-butyl ether on a propargyl scaffold, will undoubtedly play an even more critical role.
References
- Fokin, V. V., & Sharpless, K. B. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 38(8), 2179-2191.
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
- Current Protocols in Chemical Biology. (2020). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Current Protocols in Chemical Biology, 12(4), e86.
- Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of organic chemistry, 71(24), 9045–9050.
- Pantoja, C., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75(8-9), 329-342.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2008). Electrochemically protected copper(I)-catalyzed azide-alkyne cycloaddition.
- Royal Society of Chemistry. (2015). New L-lysine derived high molecular-shape selective organic phase with ordered functional groups for reversed-phase liquid chromatography. RSC Advances, 5(10), 7620-7627.
-
Organic Chemistry Portal. (2015). Organic Functional Group Protection. Retrieved from [Link]
Sources
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- 3. NHS-ester-protein-labeling [protocols.io]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Preventing side reactions during click chemistry with terminal alkynes.
Technical Support Center: Click Chemistry
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered when working with terminal alkynes. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Section 1: General Troubleshooting & FAQs
This section addresses the most frequent high-level issues encountered during CuAAC reactions. Use the diagnostic workflow below to identify the root cause of your experimental problems.
FAQ 1: My click reaction has a low yield and a complex mixture of byproducts. Where should I start troubleshooting?
Low yields and multiple products are classic signs that the catalytic system is inefficient or that side reactions are outcompeting the desired cycloaddition.[1][2] The primary culprits are often catalyst inactivation (oxidation of Cu(I) to Cu(II)) and homocoupling of your terminal alkyne (Glaser-Hay coupling).[1][3]
A systematic troubleshooting approach is crucial. Start by evaluating the integrity of your catalyst and reagents, ensure the reaction environment is strictly anaerobic, and then investigate for specific side products.
Troubleshooting Workflow Diagram
The following workflow provides a step-by-step guide to diagnosing and solving common CuAAC issues.
Caption: A step-by-step workflow for troubleshooting low yields in click reactions.
Section 2: Deep Dive on Alkyne Homocoupling (Glaser-Hay Reaction)
The most notorious side reaction in CuAAC is the oxidative homocoupling of terminal alkynes to form a 1,3-diyne, known as the Glaser or Glaser-Hay coupling.[3][4] This reaction directly consumes your alkyne substrate and can be catalyzed by the same copper species intended for the click reaction.
FAQ 2: What is the mechanism of Glaser-Hay coupling, and why does it compete with CuAAC?
Glaser coupling is initiated by the deprotonation of a terminal alkyne to form a copper(I) acetylide intermediate.[5] In the presence of an oxidant, typically molecular oxygen (O₂), two of these copper acetylide complexes undergo oxidative coupling to form the 1,3-diyne product.[5][6]
This process competes directly with the CuAAC pathway because both reactions share the common copper(I) acetylide intermediate. The reaction outcome is determined by whether this intermediate reacts with an azide (leading to the desired triazole) or with another copper acetylide (leading to the undesired diyne).
Reaction Pathway: CuAAC vs. Glaser Coupling
The diagram below illustrates the two competing catalytic cycles. The critical branch point occurs after the formation of the Cu(I)-acetylide complex. The presence of oxygen drives the reaction towards the undesired Glaser-Hay pathway.
Caption: Competing pathways for the Cu(I)-acetylide intermediate in CuAAC and Glaser coupling.
FAQ 3: What are the most effective strategies to prevent alkyne homocoupling?
Preventing Glaser coupling hinges on controlling the reaction environment and catalyst state. Two primary strategies are highly effective: rigorous oxygen exclusion and maintaining a reducing environment.[7]
-
Oxygen Exclusion: Since O₂ is the terminal oxidant in the Glaser-Hay reaction, its removal is paramount.[6] All solvents and solutions should be thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes prior to use. The reaction should be run under a positive pressure of inert gas.
-
Use of Reducing Agents: The addition of a reducing agent, such as sodium ascorbate, is standard practice.[8][9] Its primary role is to reduce any adventitious Cu(II) back to the catalytically active Cu(I) state.[8] However, it also serves to quench dissolved oxygen, providing a crucial defense against the oxidative Glaser pathway.[7] An excess of the reducing agent is often beneficial.
Section 3: Catalyst & Reagent Stability
The success of a CuAAC reaction is critically dependent on the stability and activity of the Cu(I) catalyst.
FAQ 4: My reaction solution turned green and the reaction stalled. What does this mean and how can I fix it?
A green or blue color indicates the presence of Cu(II), meaning your active Cu(I) catalyst has been oxidized.[1] This is a common failure mode, often caused by insufficient deoxygenation or depletion of the reducing agent. To salvage the reaction, you can try adding a fresh, deoxygenated solution of sodium ascorbate. For future experiments, improve your anaerobic technique and consider increasing the initial concentration of the reducing agent.
FAQ 5: How does the choice of ligand impact side reactions?
Ligands are essential for a successful CuAAC reaction. They serve two main purposes: stabilizing the Cu(I) oxidation state against disproportionation and oxidation, and accelerating the rate of the desired cycloaddition.[10][11][12]
-
Stabilization: By coordinating to the copper center, ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) ion from oxidants.[11][13]
-
Acceleration: A good ligand can accelerate the CuAAC reaction rate, allowing it to kinetically outcompete the slower Glaser coupling side reaction.
For aqueous or biological applications, water-soluble ligands like THPTA are preferred.[8][13] The optimal ligand-to-copper ratio is typically greater than 1, with ratios of 5:1 often recommended for challenging bioconjugations to ensure the copper remains fully chelated and active.[8]
FAQ 6: Can other reagents in my mixture inhibit the reaction?
Yes. Certain functional groups or contaminants can inhibit the catalyst.
-
Thiols: Free thiols (e.g., from cysteine residues in proteins or dithiothreitol (DTT)) can coordinate strongly to copper and poison the catalyst.
-
Halide Ions: High concentrations of chloride, and particularly bromide and iodide, can inhibit the reaction by forming stable, less reactive copper-halide complexes.[9][14][15] If possible, use non-halide containing buffers.
Section 4: Optimized Protocols & Best Practices
Adhering to a validated protocol is the best way to ensure success. The following protocol incorporates best practices to minimize common side reactions.
Table 1: Recommended Reagent Concentrations for Robust CuAAC
| Component | Recommended Concentration | Rationale |
| Copper(II) Source (e.g., CuSO₄) | 50 - 100 µM (for bioconjugation)[8][16] 1-10 mol% (for small molecules) | Catalytic amount. Higher concentrations can increase side reactions. |
| Ligand (e.g., THPTA) | 5 equivalents relative to Copper | Ensures full coordination to stabilize Cu(I) and prevent oxidation.[8] |
| Reducing Agent (Sodium Ascorbate) | 5-20 equivalents relative to Copper | Maintains a reducing environment, regenerates Cu(I), and scavenges O₂.[8][17] |
| Alkyne & Azide Substrates | 1:1 to 1:1.5 molar ratio | A slight excess of one reagent can help drive the reaction to completion.[1] |
Experimental Protocol: General Method for Suppressing Side Reactions
This protocol emphasizes the critical steps of deoxygenation and the order of reagent addition.
-
Preparation:
-
Prepare stock solutions of your azide, alkyne, copper(II) sulfate, ligand (e.g., THPTA), and sodium ascorbate in a suitable, deoxygenated solvent (e.g., a mixture of water and t-BuOH or DMF).
-
Crucial Step: Deoxygenate all individual stock solutions and the reaction solvent by sparging with argon or nitrogen for at least 20 minutes.
-
-
Reagent Addition (Correct Order is Critical):
-
In a reaction vessel under a positive pressure of inert gas, add the azide and alkyne substrates dissolved in the reaction solvent.
-
Next, add the ligand stock solution, followed by the copper(II) sulfate stock solution. Mix gently. It is critical to pre-mix the copper and ligand before adding the reducing agent to form the stable complex.[8][16]
-
Initiation: Initiate the reaction by adding the freshly prepared, deoxygenated sodium ascorbate stock solution.
-
-
Reaction:
-
Maintain the inert atmosphere throughout the reaction.
-
Stir the reaction at room temperature. For sluggish reactions, gentle heating (40-50°C) may be applied, but be aware that higher temperatures can sometimes increase the rate of Glaser coupling.[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, quench by exposing it to air.
-
Proceed with your standard purification protocol to isolate the triazole product.
-
By following these guidelines and understanding the chemical principles behind them, you can significantly improve the outcome of your click chemistry experiments and minimize the formation of unwanted side products.
References
-
Hong, V. P., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available at: [Link]
-
López-Rojas, P., de la Fuente, S., Fernández-Espada, M., Conejero, S., & Álvarez, E. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Optimized conditions for the copper catalyzed azide-alkyne cyclo-addition (CuAAC). Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available at: [Link]
-
Rogers, C. J., Tumber, A., Shishmarev, D., & Anderson, E. A. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, 220, 204-217. Available at: [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
Semantic Scholar. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Retrieved from [Link]
-
PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]
-
SciSpace. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Retrieved from [Link]
-
PubMed Central. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Retrieved from [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]
-
PubMed Central. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. Retrieved from [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved from [Link]
-
Reddit. (2022). Low yields in Click rxn. Retrieved from [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]
-
PubMed Central. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Retrieved from [Link]
-
PubMed. (2015). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Retrieved from [Link]
-
OUCI. (n.d.). Halide inhibition of the copper-catalysed azide–alkyne cycloaddition. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Tert-Butyl Ether Deprotection
Welcome to the technical support center for the deprotection of tert-butyl (t-Bu) ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for this common yet critical transformation in organic synthesis. The tert-butyl ether is a widely used protecting group for alcohols due to its stability in a variety of reaction conditions. However, its cleavage requires careful optimization to ensure high yields and purity, especially in the context of complex molecules.
This resource provides a structured approach to understanding and troubleshooting the deprotection process, moving from foundational principles to practical, in-the-lab solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding tert-butyl ether deprotection.
Q1: What are the standard conditions for tert-butyl ether deprotection?
The most common method for cleaving tert-butyl ethers is through acid-catalyzed hydrolysis.[1][2] Strong acids like trifluoroacetic acid (TFA), often in a 1:1 mixture with a chlorinated solvent like dichloromethane (DCM), are a standard choice.[3][4] Other common reagents include hydrochloric acid (HCl) in an organic solvent such as dioxane or acetic acid, and aqueous phosphoric acid.[5][6][7]
Q2: What is the mechanism of acid-catalyzed tert-butyl ether deprotection?
The deprotection proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the ether oxygen by an acid. This is followed by the cleavage of the carbon-oxygen bond to release the alcohol and a stable tertiary carbocation (t-butyl cation). The t-butyl cation is then typically quenched by deprotonation to form isobutylene gas or by reacting with a nucleophile present in the reaction mixture.[6][8][9][10]
View Deprotection Mechanism Diagram
Caption: Acid-catalyzed deprotection of a tert-butyl ether.
Q3: Can I selectively deprotect a tert-butyl ether in the presence of a Boc group?
This is a challenging but sometimes achievable transformation. While both protecting groups are acid-labile, the tert-butoxycarbonyl (Boc) group is generally more sensitive to acid than a tert-butyl ether.[3] Selective deprotection of the Boc group can often be accomplished using milder acidic conditions, such as 4M HCl in dioxane for a short duration at room temperature.[7][11][12] Careful monitoring of the reaction is crucial to prevent cleavage of the tert-butyl ether.
Q4: Are there milder or non-acidic methods for tert-butyl ether deprotection?
Yes, for substrates that are sensitive to strong acids, several milder alternatives exist.[13][14] Aqueous phosphoric acid is an effective and environmentally benign reagent for deprotection.[5][15] Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, can also be used for deprotection under mild conditions.[16][17][18][19] Additionally, a novel method using a combination of tris-4-bromophenylamminium radical cation (often called "magic blue") and triethylsilane provides a mild, transition-metal-free deprotection pathway.[13][14][20]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during tert-butyl ether deprotection.
View Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for t-Bu ether deprotection.
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The deprotection of tert-butyl ethers is an acid-catalyzed process, and if the acid is too weak or dilute, the reaction may stall.
-
Solution: For reactions using TFA in DCM, consider increasing the proportion of TFA.[3] For other acids, ensure they are of the appropriate concentration and not degraded.
-
-
Inadequate Reaction Time or Temperature: Deprotection can be sluggish, especially with sterically hindered substrates. Reactions are typically run at room temperature (20-25°C), and lower temperatures will significantly slow the rate.
-
Presence of Excess Water: While a small amount of water can act as a scavenger for the tert-butyl cation, an excess can dilute the acid and hinder the reaction.
-
Solution: Use anhydrous solvents for the reaction mixture.[3]
-
Issue 2: Formation of Side Products
Symptom: The reaction mixture shows the desired product along with one or more new spots on TLC or peaks in LC-MS, often with a mass corresponding to the addition of a tert-butyl group to the starting material or product.
Potential Causes & Solutions:
-
Alkylation by the Tert-Butyl Cation: The highly reactive tert-butyl carbocation generated during deprotection is the primary culprit for side reactions.[22] It can act as an electrophile and alkylate any nucleophilic sites on your molecule (e.g., electron-rich aromatic rings, unprotected amines, or thiols).
-
Solution: Use of Scavengers: The most effective way to mitigate this is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Issue 3: Degradation of the Substrate or Product
Symptom: Low yield of the desired product with the appearance of multiple, often inseparable, byproducts or baseline material on TLC.
Potential Causes & Solutions:
-
Harsh Acidic Conditions: The strong acids required for tert-butyl ether cleavage can damage sensitive functional groups elsewhere in the molecule.
-
Solution: Switch to Milder Deprotection Methods:
-
Aqueous Phosphoric Acid: This reagent is known for its mildness and compatibility with many other acid-sensitive functionalities.[5][23]
-
Lewis Acids: Reagents like ZnBr₂ in DCM can effect deprotection under neutral conditions.[16][17]
-
Radical Deprotection: The use of tris-4-bromophenylamminium radical cation and triethylsilane is another mild option.[13][14]
-
-
Comparative Data on Deprotection Conditions
The following table summarizes various conditions for tert-butyl ether deprotection to aid in reagent selection.
| Reagent(s) | Solvent(s) | Typical Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-25 | 2-5 hours | The most common method; scavengers are often necessary.[3][4][22] |
| Hydrogen Chloride (HCl) | Dioxane, Acetic Acid | 20-25 | Variable | A classic and effective method.[6][7] |
| Aqueous Phosphoric Acid (85 wt%) | Toluene, DCM | 20-50 | Variable | A mild and environmentally friendly option.[5][21] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 20-25 | 24 hours | A mild Lewis acid condition suitable for acid-sensitive substrates.[16][17] |
| Tris(4-bromophenyl)aminium Hexachloroantimonate ("Magic Blue") / Triethylsilane | Dichloromethane (DCM) | 20-25 | < 1 hour | A mild, radical-mediated deprotection.[13][14] |
| Erbium Triflate (Er(OTf)₃) | Methanol, Acetonitrile, Nitromethane | Reflux | Variable | Catalytic method, with nitromethane showing the best performance.[24] |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general procedure for the deprotection of a tert-butyl ether using TFA in DCM.
Materials:
-
tert-Butyl ether protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the tert-butyl ether-containing compound in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
If using a scavenger, add triisopropylsilane (1.1 to 2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary by chromatography or crystallization.
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
This protocol provides a milder alternative for acid-sensitive substrates.[21]
Materials:
-
tert-Butyl ether protected compound
-
Aqueous phosphoric acid (85 wt%)
-
Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the tert-butyl ether-containing compound in toluene or DCM.
-
Add aqueous phosphoric acid (85 wt%, typically 5 equivalents).
-
Stir the mixture at room temperature or warm to 40-50 °C, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and carefully wash with water, followed by saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
References
-
Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved January 14, 2026, from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress. Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
-
Clutch Prep. (2015, March 23). Alcohol Protecting Groups: t-Butyl Ether Protecting Groups. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 14, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
Wu, Y., Limburg, D. C., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]
-
ResearchGate. (2015, September 23). How can I deprotect esters using TFA?. [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. [Link]
-
Procopio, A., Costanzo, P., Curini, M., Nardi, M., Oliverio, M., & Paonessa, R. (2011). tert-Butyl Ether 1a Deprotection with Er(OTf) 3. ResearchGate. [Link]
-
Wu, Y., et al. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. [Link]
-
The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Reddit. (2026, January 9). nhboc deprotection in presence os t butyl ester. r/Chempros. [Link]
-
Pearson. (n.d.). What conditions are typically required to deprotect a tert-butyl ether?. Pearson+. [Link]
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Technical Support Center: Improving Chemoselectivity in Reactions of Tert-butyl Propargyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when working with tert-butyl propargyl ether. Our focus is on enhancing chemoselectivity by understanding the molecule's reactivity and mitigating common side reactions.
Section 1: Understanding the Core Reactivity
This compound is a valuable bifunctional building block. Its utility stems from two key reactive sites: the terminal alkyne and the tert-butyl ether protecting group. Achieving high chemoselectivity requires a nuanced understanding of their respective reactivities. The terminal alkyne offers a gateway to a multitude of transformations, including metal-catalyzed cross-couplings, cycloadditions ("click" chemistry), and selective reductions.[1][2] The tert-butyl ether, while generally robust, is specifically designed for cleavage under acidic conditions, a feature that defines its role as a protecting group.[3][4]
The primary challenge lies in performing transformations at the alkyne without disturbing the ether linkage, or vice-versa, and preventing undesired side reactions at the alkyne itself. This guide will walk you through common issues and provide field-tested solutions.
Section 2: Troubleshooting Guides & FAQs
This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.
FAQ 1: My Sonogashira coupling reaction is sluggish, fails to go to completion, or results in a complex mixture. What are the likely causes?
This is a frequent issue stemming from several potential sources. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is sensitive to conditions.[5]
Common Causes & Solutions:
-
Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical. For sterically hindered or electron-rich aryl bromides, oxidative addition can be the rate-limiting step, requiring a more active catalyst system or higher temperatures.[6]
-
Insufficient Base: The amine base (typically Et₃N or DIPA) plays a dual role: it acts as a scavenger for the HX generated and facilitates the deprotonation of the alkyne in the catalytic cycle.
-
Troubleshooting: Ensure your amine is anhydrous and in sufficient excess (at least 3-5 equivalents). For sluggish reactions, a stronger, non-nucleophilic base might be required, but care must be taken to avoid side reactions.
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes starting material and complicates purification.
-
Troubleshooting: Rigorously degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Maintain a positive pressure of an inert atmosphere throughout the reaction.
-
-
Low Temperature: While many Sonogashira reactions proceed at room temperature, less reactive substrates often require heating.[6]
-
Troubleshooting: Gradually increase the reaction temperature, monitoring by TLC for product formation and decomposition. For aryl bromides, temperatures of 80-100°C are not uncommon.[6]
-
Workflow: Troubleshooting Sonogashira Coupling
Caption: A troubleshooting workflow for Sonogashira coupling reactions.
FAQ 2: I am observing significant formation of a homocoupled diyne byproduct. How can I suppress this Glaser coupling?
Glaser coupling is a copper-mediated oxidative dimerization of terminal alkynes and is the most common side reaction when using this compound in copper-co-catalyzed couplings like the Sonogashira or CuAAC ("click") reactions.[8]
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: As mentioned above, oxygen is the terminal oxidant for this process. Ensuring your reaction is free of oxygen is the first and most critical step.
-
Copper-Free Sonogashira Protocol: For Sonogashira couplings, the copper(I) co-catalyst can be omitted. This often requires more active palladium catalysts, different ligands, or higher temperatures, but it completely eliminates the primary pathway for Glaser coupling.[9]
-
Use of Additives/Ligands: In some cases, adding a ligand that coordinates strongly to copper, such as certain N-heterocyclic carbenes (NHCs) or bulky phosphines, can modulate the copper's activity and disfavor the homocoupling pathway.[7]
-
Controlled Addition: If possible, adding the alkyne substrate slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
FAQ 3: The tert-butyl ether group was cleaved during my experiment. Why did this happen and how can I prevent it?
The tert-butyl ether is known for its stability in basic and neutral conditions but is labile to acid.[3][4] Unintentional cleavage is a classic chemoselectivity failure.
Mechanism of Cleavage: The reaction proceeds via protonation of the ether oxygen, followed by loss of the stable tert-butyl cation to form the alcohol and isobutylene.[10][11] This process is accelerated by both Brønsted and strong Lewis acids.
Common Scenarios and Prevention:
-
Acidic Reagents: Are any of your reagents acidic or generated in situ? For example, using certain metal salts (e.g., FeCl₃, ZnCl₂) can act as Lewis acids.
-
Solution: Choose neutral or basic alternatives. Buffer the reaction if necessary with a non-nucleophilic base like 2,6-lutidine.
-
-
Acidic Workup: Quenching a reaction with strong acids (e.g., 1M HCl) will rapidly cleave the tert-butyl ether.
-
Solution: Use a neutral or mildly basic quench, such as saturated aqueous NH₄Cl or NaHCO₃.
-
-
Chromatography on Silica Gel: While generally stable, prolonged exposure to standard silica gel (which is slightly acidic) can sometimes cause partial deprotection, especially with sensitive substrates.
-
Solution: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, use alumina for chromatography.
-
| Protecting Group | Stable To | Labile To |
| tert-Butyl Ether | Bases, Nucleophiles, H₂, Oxidation | Strong Brønsted & Lewis Acids[12][13] |
| TBDMS Ether | Bases, Mild Acid, Oxidation, H₂ | Strong Acid, Fluoride sources (TBAF)[14][15] |
| THP Ether | Bases, Nucleophiles, H₂ | Aqueous Acid[16] |
| Benzyl (Bn) Ether | Acid, Base | Hydrogenolysis (H₂/Pd) |
Table 1: Comparative stability of tert-butyl ether with other common alcohol protecting groups.
FAQ 4: I'm attempting a selective semi-hydrogenation to the Z-alkene, but the reaction proceeds to the fully saturated alkane. How do I stop the over-reduction?
This is a common challenge in alkyne chemistry. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are too active and will readily reduce both the alkyne and the intermediate alkene.[17]
Achieving Selective Semi-Hydrogenation:
-
Use a "Poisoned" Catalyst: The key is to use a catalyst with reduced activity.
-
Lindlar's Catalyst: This is the most common choice, consisting of palladium supported on CaCO₃ or BaSO₄ and treated with a poison like lead acetate or quinoline.[17] These poisons selectively deactivate the most active catalytic sites, preventing the reduction of the alkene.[18]
-
Nickel Boride (P-2 Ni): This is another effective alternative that typically yields the Z-alkene.[17]
-
-
Control Hydrogen Pressure: High hydrogen pressure can drive the reaction towards over-reduction.[17]
-
Solution: Conduct the hydrogenation at or near atmospheric pressure. A common and effective method is to use a balloon filled with hydrogen.[17]
-
-
Monitor the Reaction Closely: Over-reduction can occur if the reaction is left for too long after the starting alkyne is consumed.
-
Solution: Monitor the reaction progress frequently using TLC, GC, or NMR. Stop the reaction immediately upon consumption of the starting material.
-
Chemoselectivity Pathway: Alkyne vs. Ether
Caption: Decision pathway for selective reactions on this compound.
Section 3: Key Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to minimize Glaser homocoupling.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and cesium carbonate (2.5 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.
-
Reagent Addition: Add the this compound (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir until TLC analysis indicates complete consumption of the aryl halide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Alkyne Semi-Hydrogenation (Lindlar's Catalyst)
This protocol is optimized for the formation of the Z-alkene.[17]
-
Preparation: To a clean, dry round-bottom flask, add the alkyne (1.0 equiv) and Lindlar's catalyst (5-10 mol% by weight).
-
Solvent Addition: Add a suitable solvent (e.g., ethyl acetate, methanol, or hexane).
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon three times.
-
Reaction: Stir the mixture vigorously under the hydrogen balloon at room temperature. Monitor the reaction progress closely by TLC or GC (typically 1-4 hours).
-
Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Purification: Dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified further if necessary.
Section 4: References
-
BenchChem. (2025). Troubleshooting low selectivity in alkyne semi-hydrogenation. BenchChem Technical Support.
-
Doan, S. H., & Nguyen, T. V. (n.d.). A Universal Organocatalyst for Selective Mono-, Di- and Tri-Boration of Terminal Alkynes. ResearchGate.
-
Bruneau, C., & Dixneuf, P. H. (1997). Selective transformations of alkynes with ruthenium catalysts. Chemical Communications, 507-512.
-
Yadav, M. (2012). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. PMC NIH.
-
Trost, B. M., & Sorum, M. T. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society.
-
MDPI. (2021). Recyclable Catalysts for Alkyne Functionalization. MDPI.
-
Pearson. (n.d.). What conditions are typically required to deprotect a tert-butyl ether?. Pearson+.
-
University of Guelph. (n.d.). Alcohol Protecting Groups.
-
ResearchGate. (n.d.). Selectivity in hydrogenation reactions of different alkyne molecules. ResearchGate.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
-
BenchChem. (2025). A Comparative Guide to the Stability of Tert-Butyl Protecting Groups. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
-
National Institutes of Health. (2024). Recent advances in the application of alkynes in multicomponent reactions.
-
American Chemical Society. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes. Chemical Reviews.
-
BenchChem. (2025). Common side reactions in the synthesis of propargylic alcohols. BenchChem Technical Support.
-
BenchChem. (2025). Preventing side reactions of the propargyl group during synthesis. BenchChem Technical Support.
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
-
Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety.
-
ResearchGate. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide.
-
Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂.
-
BenchChem. (2025). Application Notes and Protocols: tert-Butyl Ether Protecting Group Strategies. BenchChem Technical Support.
-
ResearchGate. (n.d.). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg.
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers- Acidic Cleavage.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Propargyl-PEG-acid Compounds. BenchChem Technical Support.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
-
Organic Chemistry Portal. (n.d.). Synthesis of propargyl alcohols by addition or C-C coupling (alkynylation).
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YouTube. (2021). 13.3 Reactions of Ethers | Organic Chemistry.
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YouTube. (2015). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups.
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ResearchGate. (n.d.). Sonogashira‐type cross‐coupling reactions with propargyl substrates.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
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Technical Support Center: Purification Strategies for Products Derived from tert-Butyl Propargyl Ether
Welcome to the technical support center dedicated to the purification of products derived from tert-butyl propargyl ether. As a versatile building block in organic synthesis, its derivatives are central to numerous research and development projects. However, the unique combination of a sterically hindered ether and a reactive alkyne moiety presents specific challenges during product isolation and purification.
This guide is structured to provide practical, experience-driven solutions to common issues encountered in the lab. We move from frequently asked questions that cover broader strategic decisions to in-depth troubleshooting guides for specific experimental problems. Our goal is to empower you, our fellow scientists, to achieve higher purity, better yields, and more reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for planning your purification strategy.
Q1: What are the most common impurities I should expect after a reaction with this compound?
A1: The impurity profile depends heavily on the specific reaction, but several common contaminants arise due to the structure of this compound. These include:
-
Unreacted Starting Material: this compound itself is a relatively non-polar and volatile compound that can persist if the reaction does not go to completion.
-
Reaction-Specific Byproducts:
-
Catalyst Residues: Many reactions involving alkynes use metal catalysts (e.g., Palladium, Copper, Gold). Residual metals can interfere with subsequent steps and are often toxicological concerns in drug development.
-
Deprotection-Related Impurities: If the tert-butyl group is cleaved, you will encounter byproducts from this step. Acid-catalyzed cleavage, a common method, generates isobutene and tert-butanol.[3][4][5] The strong acids used (e.g., Trifluoroacetic acid) must also be thoroughly removed.
Q2: How do I choose the right primary purification technique for my product?
A2: The choice is dictated by the physical and chemical properties of your desired product versus those of the impurities. A general decision-making workflow is outlined below.
-
Column Chromatography: The most versatile technique for separating mixtures based on polarity differences.[6] It is the default choice for complex mixtures or when other methods fail.
-
Recrystallization: Ideal for solid products with moderate to high purity (>80-90%). It is excellent for removing small amounts of impurities and can be scaled up easily.
-
Distillation: Best suited for thermally stable liquids where there is a significant boiling point difference between the product and impurities (>30-40 °C). Vacuum distillation is essential for high-boiling or heat-sensitive compounds.
-
Liquid-Liquid Extraction: Primarily a workup tool rather than a final purification method, but essential for removing acidic, basic, or highly water-soluble impurities.
Q3: My product, which contains the tert-butyl ether group, appears to be degrading on silica gel. What can I do?
A3: This is a common and critical issue. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the cleavage of the acid-sensitive tert-butyl ether group, especially if a protic or slightly acidic solvent like methanol is used in the eluent.[4][5]
Solutions:
-
Neutralize the Silica: Prepare a slurry of your silica gel in the starting eluent and add 1-2% triethylamine (or another volatile base like pyridine) relative to the mass of the silica. This deactivates the acidic sites.
-
Use Neutral or Basic Alumina: Alumina can be a good alternative stationary phase. It is available in neutral or basic grades. Note that compound adsorption and elution order can differ significantly from silica.
-
Use a Non-polar, Aprotic Eluent: If possible, use solvent systems based on hexanes, ethyl acetate, dichloromethane, and toluene. Avoid alcohols like methanol, which can act as a proton source and a nucleophile after the tert-butyl cation is formed.
-
Minimize Residence Time: Run the column slightly faster than you normally would. While this may slightly reduce resolution, it minimizes the contact time between your sensitive compound and the stationary phase.[6]
Q4: I've successfully cleaved the tert-butyl ether with acid. How do I efficiently remove the deprotection reagents and byproducts?
A4: The workup after an acidic deprotection is crucial. The main contaminants are the acid catalyst (e.g., TFA, HCl), tert-butanol, and isobutene (which usually evaporates but can react further). An acid-base extraction is the most effective method.
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak base. CAUTION: Add the basic solution slowly and vent the separatory funnel frequently, as CO₂ gas will be generated from neutralizing the excess acid.
-
This basic wash will neutralize the acid catalyst, converting it into a salt that is soluble in the aqueous layer.
-
Follow with a water wash and then a brine (saturated NaCl) wash to remove residual base and dissolved water from the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate. The byproduct, tert-butanol, has moderate water solubility and will be largely removed by the aqueous washes.
Section 2: Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem/Symptom | Probable Cause(s) | Solution(s) |
| Poor separation between product and a non-polar impurity (e.g., starting material). | 1. Eluent is too polar, causing all compounds to move too quickly (High Rf values).2. Insufficient stationary phase for the amount of crude material loaded. | 1. Decrease eluent polarity. Use a hexane-dominant solvent system (e.g., 95:5 Hexane:EtOAc).2. Increase the column size. A common rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude product. |
| Product is streaking or tailing on the TLC plate and column. | 1. Compound is acidic or basic and is interacting strongly with the silica.2. The column is overloaded with crude material.3. Compound has low solubility in the eluent. | 1. Add a small amount of modifier to the eluent: 0.5-1% triethylamine for basic compounds, or 0.5-1% acetic acid for acidic compounds.2. Reduce the amount of material loaded onto the column.3. Choose a solvent system where the compound has better solubility. |
| Product is degrading on the column (new spots appear on TLC of fractions). | 1. The compound is sensitive to the acidic nature of silica gel. | 1. Use neutralized silica gel (see FAQ Q3 and Protocol 1).2. Switch to a different stationary phase like neutral alumina or Florisil.[7]3. Consider reverse-phase chromatography for highly sensitive or very polar compounds. |
Guide 2: Recrystallization Issues
| Problem/Symptom | Probable Cause(s) | Solution(s) |
| Product "oils out" instead of forming crystals. | 1. The cooling process is too rapid.2. The boiling point of the solvent is higher than the melting point of the solute.3. The compound is too impure. | 1. Allow the solution to cool slowly to room temperature before moving to an ice bath. Insulate the flask to slow cooling further.[8]2. Choose a solvent with a lower boiling point.3. Attempt a preliminary purification by chromatography to remove the bulk of impurities, then recrystallize. |
| No crystals form, even after prolonged cooling. | 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Induce crystallization by: a) scratching the inside of the flask with a glass rod at the solution's surface, or b) adding a "seed crystal" of the pure compound. |
| Yield is very low after recrystallization. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. The crystals were filtered while the solution was still warm.3. The chosen solvent is too good; the compound has high solubility even at low temperatures. | 1. Use the minimum amount of hot solvent required to fully dissolve the solid.2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before vacuum filtration.3. Try a different solvent or a mixed-solvent system where the compound is soluble when hot but poorly soluble when cold. |
Section 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography on Neutralized Silica Gel
This protocol is designed for purifying acid-sensitive compounds, such as those containing a tert-butyl ether.
-
Slurry Preparation: In a beaker, add the required amount of silica gel (e.g., 50 g). Add your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) to create a mobile slurry.
-
Neutralization: Add triethylamine (Et₃N) to the slurry, equivalent to 1-2% of the silica gel mass (e.g., 0.5-1.0 g, ~0.7-1.4 mL for 50 g of silica). Stir well for 5 minutes.
-
Column Packing: Pour the neutralized slurry into your chromatography column and use air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface. Begin eluting with your solvent system, collecting fractions and monitoring them by TLC.
Protocol 2: Activated Carbon Treatment for Color Removal
This is useful for removing highly conjugated, colored impurities that may not separate well by chromatography.
-
Dissolution: Dissolve the impure, colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in an Erlenmeyer flask.
-
Carbon Addition: Add a small amount of activated carbon. A good starting point is ~5-10% of the solute's weight. Note: Using too much carbon can lead to significant product loss due to adsorption.[8]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Filtration: Prepare a small plug of Celite or cotton in a funnel and place it over a clean flask. Filter the carbon suspension through the plug to remove all black particles. Wash the plug with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to recover the decolorized product.
Section 4: References
-
Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available at: [Link]
-
Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(15), 2847-2849. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available at: [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. 18.4: Reactions of Ethers- Acidic Cleavage. Available at: [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
Bartoli, G., et al. (2007). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Advanced Synthesis & Catalysis, 349(3), 374-382. Available at: [Link]
-
Green, O., & Senter, T. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Omega, 2(2), 738-745. Available at: [Link]
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- 2. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient and Clean Reactions with Tert-Butyl Propargyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl propargyl ether. This guide is structured to provide immediate, actionable solutions to common challenges encountered during catalysis. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial catalyst selection and experimental setup.
Q1: My primary goal is a clean nucleophilic substitution on the propargylic position. Which class of catalysts should I start with?
A1: For clean nucleophilic substitution on a propargylic ether, Lewis acids are generally the most reliable starting point. They activate the ether oxygen, facilitating nucleophilic attack while often being mild enough to avoid side reactions.
-
Recommended Starting Points: Iron(III) chloride (FeCl₃) and Aluminum triflate (Al(OTf)₃) are excellent candidates. FeCl₃ is cost-effective and has been shown to be effective in propargylic substitutions under mild, room-temperature conditions.[1] Al(OTf)₃ is a powerful Lewis acid that can activate even less reactive systems.[1]
-
Causality: Lewis acids coordinate to the ether oxygen, weakening the C-O bond and promoting the formation of a stabilized propargylic carbocation intermediate. The nucleophile then attacks this intermediate. This mechanism avoids the harsh, non-specific conditions of strong Brønsted acids, which can lead to unwanted side reactions.
Q2: I am observing significant decomposition or polymerization of my starting material. What is the likely cause?
A2: Polymerization is a common issue when working with activated alkynes, especially under harsh thermal or acidic conditions.[2] The instability of the propargylic system, particularly when heated for prolonged periods, can initiate uncontrolled side reactions.[2] The tert-butyl group can also be cleaved under strongly acidic conditions, generating isobutylene, which can further complicate the reaction mixture.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many Lewis acid-catalyzed reactions can proceed at room temperature or even lower.
-
Reduce Catalyst Loading: Use the minimum effective catalyst concentration (start with 5-10 mol%).
-
Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Q3: What are the main advantages of using a Brønsted acid catalyst, and what are the risks?
A3: The primary advantage of Brønsted acids is that they offer a potentially greener and more atom-economical catalytic cycle, with water often being the only byproduct.[1] However, they pose a significant risk of inducing isomerization side reactions.
-
Key Risk - Meyer-Schuster and Rupe Rearrangements: Strong Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) are notorious for catalyzing the rearrangement of propargylic alcohols to α,β-unsaturated ketones or aldehydes.[3] While your substrate is an ether, any in-situ hydrolysis to the corresponding alcohol creates a pathway for these unwanted transformations. Furthermore, strong acids can readily cleave the tert-butyl ether.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental failures.
Issue 1: Low to No Product Yield
Q: I've set up my reaction with a Lewis acid catalyst, but I'm getting very low conversion even after several hours. What should I investigate?
A: Low conversion is a multi-faceted problem. The flowchart below provides a systematic approach to diagnosing the root cause.
// Nodes start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the catalyst active?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; sol1 [label="Source fresh, anhydrous catalyst.\nConsider a more active Lewis acid\n(e.g., Sc(OTf)₃, Al(OTf)₃).", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the solvent appropriate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Switch to a non-coordinating, aprotic solvent\n(e.g., Dichloromethane, Nitromethane).\nAvoid alcoholic solvents which can compete as nucleophiles\n or cause hydrolysis.[1]", fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; q3 [label="Is the nucleophile reactive enough?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Consider a more potent nucleophile or\n an alternative activation strategy.\n(e.g., using the corresponding silyl ether\n with a fluoride source).", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> sol3 [label="No"]; } ` Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of an α,β-Unsaturated Ketone Side Product
Q: My LC-MS shows a mass corresponding to my desired product, but also a significant peak for an isomer. NMR analysis suggests an α,β-unsaturated ketone. What is happening and how do I stop it?
A: You are observing a classic Meyer-Schuster rearrangement .[3] This acid-catalyzed isomerization occurs if your this compound is first hydrolyzed to the corresponding propargylic alcohol, which then rearranges. The tert-butyl group is acid-labile, making this hydrolysis plausible under catalytic conditions.
// Nodes start [label="this compound"]; hydrolysis [label="Acid-Catalyzed\nHydrolysis", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alcohol [label="Propargylic Alcohol"]; desired_path [label="Desired Nucleophilic\nSubstitution", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_path [label="Meyer-Schuster\nRearrangement", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Desired Product"]; side_product [label="α,β-Unsaturated Ketone"];
// Connections start -> hydrolysis [label="Trace H₂O, Acid Catalyst"]; hydrolysis -> alcohol; alcohol -> desired_path; alcohol -> side_path; desired_path -> product; side_path -> side_product; } ` Caption: Competing pathways leading to desired product vs. side product.
Protocol for Suppressing Meyer-Schuster Rearrangement:
-
Strictly Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. The presence of water is a prerequisite for the initial hydrolysis.
-
Switch to a Milder Catalyst: Move away from strong Brønsted acids or highly active Lewis acids.
-
Good Alternative: Indium(III) chloride (InCl₃) is known to be a mild Lewis acid that is also water-tolerant, often preventing hydrolysis--driven side reactions.
-
-
Use a Non-Acidic Catalyst: Consider transition-metal catalysts. Gold-catalyzed reactions, for example, can proceed under very mild conditions, though they may lead to different reactivity patterns like cyclizations.[2]
-
Careful Workup: When quenching the reaction, use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) instead of an acidic quench (e.g., NH₄Cl) to prevent rearrangement during workup.[3]
Issue 3: Cleavage of the Tert-Butyl Ether Protecting Group
Q: I am isolating my nucleophile added to the propargyl alcohol, not the ether. It seems my tert-butyl group is being cleaved. How can I preserve it?
A: The tert-butyl ether is a robust protecting group, but it is fundamentally acid-labile. Its cleavage is a classic SN1-type reaction where the ether oxygen is protonated (or activated by a Lewis acid), and the stable tert-butyl cation departs.[4][5]
Catalyst Selection Guide to Preserve Tert-Butyl Ethers:
| Catalyst Class | Suitability for t-Butyl Ether | Rationale & Key Considerations |
| Strong Brønsted Acids | Poor | Conditions (e.g., H₂SO₄, HCl) are designed for reactions involving carbocation formation and will readily cleave the t-butyl group.[6] |
| Strong Lewis Acids | Moderate to Poor | Potent Lewis acids (e.g., AlCl₃, TiCl₄) can aggressively coordinate to the ether and induce cleavage. Use with extreme caution and at low temperatures. |
| Mild Lewis Acids | Good to Excellent | Catalysts like FeCl₃, InCl₃, or ZnCl₂ often provide the right balance of activity for the propargylic position without being harsh enough to cleave the t-butyl ether.[1] |
| Transition Metals | Excellent | Catalysts based on Gold (Au), Silver (Ag), or Copper (Cu) typically operate via different mechanisms (π-acid activation) that do not directly attack the t-butyl C-O bond.[2][7] |
| Base Catalysis | Excellent | Basic conditions (e.g., using NaH to deprotonate a nucleophile) are completely compatible with the acid-sensitive tert-butyl ether. |
Part 3: Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Nucleophilic Addition
This protocol provides a self-validating baseline for your experiments.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 eq) and the desired nucleophile (1.1 - 1.5 eq) to a flame-dried flask.
-
Solvent Addition: Add anhydrous dichloromethane (or another suitable aprotic solvent) to achieve a concentration of 0.1 M.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps control any initial exotherm.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃, 10 mol%) in one portion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Self-Validation Point: A clean reaction should show the consumption of starting material and the appearance of a single new spot/peak corresponding to the product. Multiple new spots indicate side reactions.
-
-
Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
References
-
D. S. B. Daniels, et al. (2016). From hydroxymethylfurfural to aromatic phenols using gold catalysis. Green Chemistry, Royal Society of Chemistry. Available at: [Link]
-
G. Majji, et al. (2018). Scope and advances in the catalytic propargylic substitution reaction. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]
-
A. Teimuri, et al. (2024). Eco-Friendly and Sustainable Basil Seed Hydrogel-Loaded Copper Hydroxide-Based Catalyst for the Synthesis of Propargylamines and Tetrazoles. ResearchGate. Available at: [Link]
-
Pearson+. (n.d.). In ether synthesis, which catalyst would be most effective for an acid-catalyzed dehydration reaction? Study Prep. Available at: [Link]
-
S. Chen, et al. (2012). Efficient solvent-free synthesis of tertiary propargylic alcohols from arylacetylenes and ketones promoted by tert-BuOK. ResearchGate. Available at: [Link]
-
S. Chen, et al. (2012). Efficient solvent-free synthesis of tertiary propargylic alcohols from arylacetylenes and ketones promoted by tert-BuOK. OUCI. Available at: [Link]
-
Y. Wang, et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Available at: [Link]
-
Chemistry For Everyone. (2024). How To Choose The Right Catalyst? YouTube. Available at: [Link]
-
S. J. Hall, et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, Royal Society of Chemistry. Available at: [Link]
-
Unitop Chemicals. (n.d.). How to Select the Perfect Catalyst for Chemical Processes. My Blog. Available at: [Link]
-
PTG Advanced Catalysts Co., Ltd. (n.d.). High Quality Green Catalyst In Green Chemistry Factory and Manufacturers, Suppliers Direct Price. Available at: [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Available at: [Link]
-
P. Słomkiewicz. (1998). The gas phase n-propyl-tert-butyl ether synthesis. ResearchGate. Available at: [Link]
-
S. Singh, et al. (2023). Green Chemistry: Types of Catalysts. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
M. Yus, et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, MDPI. Available at: [Link]
-
M. O. C. C. de A. P. da Silva, et al. (2024). Recent Progress in Turning Waste into Catalysts for Green Syntheses. Catalysts, MDPI. Available at: [Link]
-
T. J. O'Heney, et al. (2023). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. Available at: [Link]
-
GlobalSpec. (n.d.). Catalysts and Initiators Selection Guide: Types, Features, Applications. Available at: [Link]
-
M. A. Reddy, et al. (2007). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Khan Academy. (n.d.). Reactions of ethers: worked problem. Available at: [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. Available at: [Link]
-
Cengage. (n.d.). Chapter 9 Solutions to Problems – Alcohols, Phenols, Ethers, Thiols, Sulfides. Available at: [Link]
-
Reddit. (2022). Hydrolysis product troubleshooting. r/Chempros. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.8: Reactions of Ethers. Available at: [Link]
-
B. Kadowski. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Available at: [Link]
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Technical Support Center: Navigating the Nuances of tert-Butyl Protecting Group Acid Sensitivity
Welcome to the technical support hub for managing the acid sensitivity of the tert-butyl (tBu) protecting group. This guide is crafted for researchers, scientists, and professionals in drug development who utilize tBu-based protecting groups and encounter challenges during the critical deprotection step. Here, we delve into the mechanistic underpinnings of tBu group cleavage, troubleshoot common experimental hurdles, and provide field-proven protocols to ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Core Concepts & General Issues
Q1: What is the fundamental mechanism behind the acid-catalyzed cleavage of tert-butyl groups?
A1: The deprotection of tert-butyl groups, whether in esters, ethers, or carbamates (Boc), proceeds through an acid-catalyzed pathway that hinges on the formation of a stable tertiary carbocation.[1][2][3] The reaction is initiated by the protonation of the oxygen atom of the ester or ether linkage. This is followed by the cleavage of the C-O bond, which releases the sterically hindered and highly stable tert-butyl cation. This cation is typically quenched in one of two ways: it can be trapped by a nucleophile or lose a proton to form isobutylene gas.[3][4] The irreversible formation of isobutylene often drives the reaction to completion.[3]
Caption: General mechanism of acid-catalyzed t-butyl group cleavage.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Incomplete Deprotection
Q2: My tert-butyl deprotection reaction is sluggish or stalls before completion. What are the likely causes and how can I resolve this?
A2: Incomplete cleavage is a common challenge that can often be traced back to several key factors related to the reaction conditions.[5]
-
Insufficient Acid Strength or Concentration: The rate of deprotection is highly dependent on the acidity of the reaction medium.[5] If the acid is too weak or used in insufficient quantities, the reaction may not proceed to completion. For instance, while some substrates are readily deprotected with a 1:1 mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM), more robustly protected groups may require neat TFA.[5]
-
Inadequate Reaction Time or Temperature: These reactions are typically conducted at room temperature (20-25°C).[5][6] Lowering the temperature will significantly slow down the reaction rate.[5] It is crucial to monitor the reaction's progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow sufficient time for the reaction to complete.[6]
-
Excess Water: While a small amount of water can act as a scavenger for the tert-butyl cation, an excess can dilute the acid and impede the reaction.[5] Using anhydrous solvents is recommended to minimize the presence of excess water.[5]
-
Steric Hindrance: Significant steric hindrance around the tert-butyl ester can slow down the deprotection process. In such cases, stronger acidic conditions or elevated temperatures might be necessary, provided the substrate is stable under these conditions.[7]
Troubleshooting Workflow for Incomplete Cleavage:
Caption: Decision-making workflow for troubleshooting incomplete t-butyl deprotection.
Issue 2: Observation of Unexpected Side Products
Q3: I'm observing unexpected side products in my reaction mixture after deprotection. What are these, and how can I prevent their formation?
A3: The formation of side products is almost always due to the reactivity of the liberated tert-butyl cation.[5][8] This highly electrophilic intermediate can alkylate any nucleophilic species present in the reaction mixture, including the desired product itself.[8]
-
Susceptible Functional Groups: In peptide synthesis, amino acid residues with nucleophilic side chains are particularly vulnerable. These include:
-
Prevention with Scavengers: The most effective way to prevent these side reactions is to introduce "scavengers" into the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues on your molecule of interest.[8] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.
-
Water: Can act as a scavenger, but as mentioned, excess water can be detrimental.[5][8]
-
1,2-Ethanedithiol (EDT): Particularly useful for protecting Cysteine residues.[7]
-
Thioanisole: Another effective scavenger for protecting sulfur-containing amino acids.[7]
-
Comparative Table of Common Scavengers:
| Scavenger | Target Residues | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Met, Cys, Tyr | 2.5-5% | Highly effective and widely used. |
| Water | General | 2.5-5% | Use judiciously to avoid slowing the reaction.[5] |
| 1,2-Ethanedithiol (EDT) | Cys | 2.5% | Strong odor; handle in a fume hood. |
| Thioanisole | Trp, Met | 5% | Can also help prevent methionine oxidation. |
Issue 3: Substrate or Product Degradation
Q4: My starting material or product seems to be degrading under the cleavage conditions. What are my options?
A4: The harsh acidic conditions required for tert-butyl cleavage can sometimes lead to the degradation of sensitive molecules.[5] If you suspect degradation, it is advisable to switch to a milder deprotection method.
-
Milder Acidic Conditions:
-
Aqueous Phosphoric Acid: This has been shown to be an effective, mild, and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers.[9][10]
-
Zinc Bromide (ZnBr₂): ZnBr₂ in dichloromethane offers a mild Lewis acidic condition for the deprotection of tert-butyl esters and ethers.[11][12][13]
-
-
Non-Acidic Methods:
-
Cerium(III) Chloride and Sodium Iodide: The CeCl₃·7H₂O-NaI system in refluxing acetonitrile can selectively cleave tert-butyl esters.[14]
-
Tris(4-bromophenyl)aminium Radical Cation (Magic Blue): In combination with triethylsilane, "Magic Blue" can catalytically facilitate the cleavage of the C-O bond in tert-butyl protected groups under mild conditions.[9][10][15]
-
Issue 4: Selectivity Between Different tert-Butyl Groups
Q5: How can I selectively remove a Boc group without cleaving a tert-butyl ester?
A5: While both the tert-butoxycarbonyl (Boc) group and tert-butyl esters are acid-labile, the Boc group is generally more sensitive to acid.[5] This difference in reactivity can be exploited for selective deprotection.
-
Fine-tuning Acid Concentration: Using a lower concentration of TFA (e.g., 10-20% in DCM) can often selectively cleave the Boc group while leaving the tert-butyl ester intact. Careful monitoring of the reaction is essential.
-
Alternative Reagents:
General Reactivity Trend: The rate of acid-catalyzed deprotection generally follows this order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers.[15]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
-
Dissolve the tert-butyl protected substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution, resulting in a 50% TFA/DCM mixture.[6]
-
If the substrate contains sensitive residues (e.g., Trp, Met, Cys), add appropriate scavengers such as TIS (2.5-5% v/v) and water (2.5-5% v/v).[7]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, co-evaporate with a suitable solvent like toluene.[6]
-
Purify the resulting product as required.
Protocol 2: Mild Deprotection using Zinc Bromide
-
Dissolve the tert-butyl protected substrate in anhydrous dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (typically 1.5-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.[7]
-
Monitor the reaction by TLC or LC-MS.[7]
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) or saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
References
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
-
Sharma, L., & Appiah-padi, W. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971–23976. [Link]
- Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Demchenko, A. V., et al. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 131(49), 17833–17842. [Link]
-
ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
ACS Publications. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
-
The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
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- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Laboratory Synthesis of tert-Butyl Propargyl Ether
Welcome to the technical support center for the synthesis of tert-butyl propargyl ether. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important laboratory procedure. Here, we will delve into the nuances of the Williamson ether synthesis as it applies to this specific molecule, providing field-proven insights to help you navigate potential challenges and optimize your reaction for a successful scale-up.
I. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions that arise when synthesizing this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and robust method for preparing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction, forming the desired ether.[1][3][4]
Q2: Which combination of reactants is preferred for this synthesis and why?
For the synthesis of this compound, the preferred combination is reacting sodium tert-butoxide with propargyl bromide or propargyl chloride.[5][6][7] The Williamson ether synthesis is highly sensitive to steric hindrance.[3][6] To avoid a competing elimination (E2) reaction, the bulky tert-butyl group should be part of the nucleophile (the alkoxide), and the electrophile (the alkyl halide) should be sterically unhindered, such as a primary halide.[3][6] The alternative, reacting sodium propargyl oxide with a tert-butyl halide, would almost exclusively lead to the formation of isobutylene gas through elimination.[6]
Q3: What are the primary safety concerns when working with the reagents for this synthesis?
The key safety considerations involve the handling of propargyl alcohol (if preparing the alkoxide in situ) or propargyl halides, and the strong bases used for deprotonation.
-
Propargyl Alcohol/Halides: These are flammable, toxic, and can be corrosive.[8][9][10][11][12] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.[8][9][10][11][12] Avoid inhalation of vapors and any contact with skin or eyes.[9][10][11] All sources of ignition must be eliminated.[9][11]
-
Strong Bases (e.g., Sodium Hydride): Sodium hydride (NaH) is a common choice for deprotonating the alcohol.[3][13] It is highly reactive and pyrophoric, reacting violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Problem 1: Low or No Product Yield
Possible Cause 1: Incomplete Alkoxide Formation
-
Explanation: The deprotonation of tert-butyl alcohol to form the tert-butoxide is a critical first step. If this equilibrium is not driven sufficiently to the right, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution:
-
Choice of Base: Use a strong, irreversible base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol.[3]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water will quench the strong base and the alkoxide, halting the reaction. Solvents should be dried over molecular sieves or distilled from an appropriate drying agent.[14]
-
Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the alcohol.
-
Possible Cause 2: Inappropriate Solvent
-
Explanation: The SN2 reaction is favored in polar aprotic solvents, which can solvate the cation of the alkoxide salt but do not solvate the nucleophilic anion, leaving it more reactive. Protic solvents (like water or alcohols) will solvate the alkoxide, reducing its nucleophilicity.
-
Solution:
-
Utilize polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3]
-
Possible Cause 3: Insufficient Reaction Time or Temperature
-
Explanation: Like most reactions, the Williamson ether synthesis requires adequate time and temperature to reach completion. Laboratory syntheses can take anywhere from 1 to 8 hours at temperatures between 50-100 °C.[1][13]
-
Solution:
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If the reaction is sluggish, consider gradually increasing the temperature, but be mindful of promoting side reactions (see Problem 2).
-
Problem 2: Significant Alkene Byproduct Formation
Possible Cause: Competing E2 Elimination Reaction
-
Explanation: The alkoxide is not only a nucleophile but also a strong base. This basicity can promote an E2 elimination reaction with the alkyl halide, leading to the formation of an alkene (in this case, allene from propargyl halide, which can further react) instead of the desired ether.[6]
-
Solution:
-
Control Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.[6]
-
Slow Addition of Alkyl Halide: Adding the propargyl halide slowly to the solution of the alkoxide can help maintain a low concentration of the electrophile, which can disfavor the bimolecular elimination reaction.
-
Problem 3: Difficulties in Product Purification
Possible Cause 1: Emulsion Formation During Workup
-
Explanation: During the aqueous workup to remove unreacted base and salts, emulsions can form, making the separation of the organic and aqueous layers difficult.
-
Solution:
-
Add a saturated brine solution (NaCl) during the extraction. This increases the ionic strength of the aqueous layer, which helps to break up emulsions.
-
Allow the separatory funnel to stand for a longer period to allow for better separation.
-
Possible Cause 2: Co-distillation of Impurities
-
Explanation: The boiling point of this compound is relatively low (114-115 °C).[8] Other volatile impurities may co-distill during purification.
-
Solution:
-
Fractional Distillation: For larger scale purifications, a fractional distillation column will provide better separation of components with close boiling points.
-
Chromatography: If distillation is insufficient, column chromatography over silica gel can be an effective method for obtaining a highly pure product.
-
III. Scaling-Up Considerations
Transitioning from a lab-bench synthesis to a larger scale introduces new challenges that must be addressed for a safe and efficient process.
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Key Considerations for Scale-Up |
| Reagent Addition | Manual addition via dropping funnel | Metered pumping | Exothermic nature requires precise control of addition rates to manage heat. |
| Mixing | Magnetic or overhead stirring | Baffled reactors with powerful impellers | Ensure homogeneity to maintain consistent reaction rates and prevent localized "hot spots". |
| Heat Transfer | Heating mantle/oil bath | Jacketed reactor with heat transfer fluid | The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. Efficient heat transfer is critical to prevent thermal runaway. |
| Workup | Separatory funnel | Large-scale extraction vessels | Handling larger volumes of organic solvents and aqueous waste requires specialized equipment and safety protocols. |
| Phase Transfer Catalysis | Optional | Often recommended | For large-scale reactions, especially those involving two phases (e.g., aqueous base and organic solvent), a phase transfer catalyst like tetrabutylammonium bromide can significantly improve reaction rates and efficiency by shuttling the alkoxide into the organic phase.[1][15][16] |
Workflow for Scaled-Up Synthesis
Caption: Scaled-up synthesis workflow for this compound.
IV. Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific scales.
Materials:
-
tert-Butanol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Propargyl bromide (or chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel, add a calculated amount of sodium hydride dispersion.[13]
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Slowly add a stoichiometric equivalent of anhydrous tert-butanol dropwise from the addition funnel at 0 °C. Hydrogen gas will evolve. Allow the mixture to stir until gas evolution ceases, indicating the complete formation of sodium tert-butoxide.[13]
-
Ether Formation: Slowly add one equivalent of propargyl bromide to the alkoxide solution. The reaction is exothermic; maintain the temperature between 50-60 °C.[13]
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 1-8 hours.[13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[13]
-
Carefully quench the reaction by the slow addition of water to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[13]
-
Purification: Wash the combined organic layers with water and then with brine.[13]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[13]
-
The crude product can then be purified by distillation.
Reaction Mechanism
Caption: Williamson ether synthesis of this compound.
V. References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Show how you would use the Williamson ether synthesis to prepare... (n.d.). Pearson. Retrieved January 14, 2026, from [Link]
-
Write the mechanism for the Williamson ether synthesis of tert-butyl propyl ether. (n.d.). Homework.Study.com. Retrieved January 14, 2026, from [Link]
-
Hay, A. S. (1988). Process for making propargyl ethers of hydroxyaromatic compounds. U.S. Patent No. WO1988009782A1. Google Patents. Retrieved January 14, 2026, from
-
Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 14, 2026, from [Link]
-
Propargyl Alcohol. (n.d.). International Chemical Safety Cards. ILO and WHO. Retrieved January 14, 2026, from [Link]
-
Bronson, T. (2020, October 20). Williamson Ether Synthesis. YouTube. Retrieved January 14, 2026, from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 14, 2026, from [Link]
-
tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Lee, S. H., et al. (2012). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules, 17(12), 14338-14348. Retrieved from [Link]
-
Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. The synthesis starts with alcohol. (n.d.). Homework.Study.com. Retrieved January 14, 2026, from [Link]
-
The Purification of Inert Gases and Solvents. (n.d.). Georg Thieme Verlag. Retrieved January 14, 2026, from [Link]
-
This compound, 98% Purity, C7H12O, 25 grams. (n.d.). CP Lab Safety. Retrieved January 14, 2026, from [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Reppe, W., & Magin, A. (1950). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Google Patents. Retrieved January 14, 2026, from
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
Alcohol (chemistry). (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Wei, D., et al. (2025). Thermal safety upgrading: Batch-to-flow transition of acid-catalyzed tert-butyl peroxypivalate synthesis. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Cant, N., et al. (2011). Continuous synthesis of tert-butyl peroxypivalate using a single-channel microreactor equipped with orifices as emulsification units. Chemistry-A European Journal, 17(13), 3563-3570. Retrieved from [Link]
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Validation & Comparative
Comparing tert-butyl propargyl ether with other alkyne-containing reagents.
An In-Depth Comparative Guide to Alkyne-Containing Reagents: The Case for Tert-Butyl Propargyl Ether
In the landscape of modern chemical synthesis, particularly within bioconjugation, diagnostics, and drug development, the alkyne functional group serves as an indispensable linchpin.[1] Its utility is most profoundly demonstrated in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry."[2] This reaction's modularity, high efficiency, and bioorthogonality have made it a cornerstone for covalently linking molecules.[3]
However, the successful implementation of CuAAC hinges on the judicious selection of the alkyne-containing reagent. The structure of the molecule bearing the terminal alkyne—often called the "alkyne tag"—profoundly influences reaction kinetics, stability, solubility, and the propensity for side reactions.[4] This guide provides a senior application scientist's perspective on comparing this compound with other workhorse alkyne reagents, supported by comparative data and detailed experimental protocols. We will explore the nuanced advantages conferred by the tert-butyl group and provide a clear rationale for its selection in demanding synthetic applications.
The Subject of Comparison: this compound
At first glance, this compound is a simple molecule. Yet, its structure is a deliberate combination of two key functionalities: the reactive terminal alkyne and the sterically demanding tert-butyl group. This combination offers a unique set of properties that distinguish it from other propargylic compounds.
The Decisive Influence of the Tert-Butyl Group
The tert-butyl group is far more than an inert substituent; it is a powerful modulator of molecular behavior.[5][6] Its primary contributions in this context are:
-
Steric Shielding: The bulky, three-dimensional nature of the tert-butyl group provides significant steric hindrance around the ether linkage.[5][7] This "umbrella" effect kinetically stabilizes the molecule, protecting the ether oxygen from unwanted nucleophilic or enzymatic attack, a critical feature for applications in complex biological media.
-
Enhanced Stability: Tert-butyl ethers are known for their exceptional stability across a wide range of chemical conditions, particularly in basic environments where other protecting groups might fail.[7][8] This robustness allows for greater flexibility in multi-step synthetic routes, ensuring the alkyne handle remains intact until the intended click reaction.[8]
-
Modulated Reactivity: While providing stability, the steric bulk also prevents the alkyne from participating in undesirable side reactions, leading to cleaner reaction profiles and higher yields of the desired triazole product.
The Alternatives: A Field of Common Alkyne Reagents
To appreciate the advantages of this compound, it is essential to compare it against other frequently used alkyne-containing reagents.
-
Propargyl Alcohol: This is often the default choice due to its high reactivity, low cost, and the hydrophilicity imparted by the hydroxyl group.[9][10] However, the free -OH group is a double-edged sword. It can coordinate with the copper catalyst, potentially altering its activity, or act as a nucleophile in undesired side reactions, often necessitating a protection-deprotection sequence.[11]
-
Propargyl Bromide: As a potent alkylating agent, propargyl bromide is highly effective for introducing the propargyl group onto nucleophiles.[12][13] Its utility, however, is severely hampered by its high toxicity, lachrymatory nature, and instability.[14] It is prone to decomposition and its high reactivity can lead to a complex mixture of products.[14][15]
-
Propargylamines: These compounds are crucial building blocks, especially in medicinal chemistry for synthesizing nitrogen-containing heterocycles.[16][17] The primary or secondary amine, however, is a basic and nucleophilic center that can interfere with the CuAAC reaction or other functionalities in the molecule. Consequently, the amine group often requires protection (e.g., as a Boc-carbamate), which adds complexity and cost to the overall synthesis.[17]
Head-to-Head Comparison: A Data-Driven Analysis
To provide an objective comparison, we can evaluate these reagents based on their physicochemical properties and their performance in a standardized model reaction.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Propargyl Alcohol | Propargyl Bromide | N-Boc-Propargylamine |
| Molecular Weight | 112.17 g/mol | 56.06 g/mol | 118.96 g/mol | 157.19 g/mol |
| Boiling Point | ~125 °C | ~114 °C | ~89 °C | N/A (Solid) |
| Aqueous Solubility | Low | High | Insoluble | Low |
| Organic Solubility | High | High | High | High |
| Stability | High | Moderate | Low (Decomposes) | High (as Boc-protected) |
| Key Hazard | Flammable | Flammable, Toxic | Highly Flammable, Toxic, Lachrymator[14] | Irritant |
Table 2: Performance Comparison in a Model CuAAC Reaction (Reaction: Alkyne (1.0 eq) + Benzyl Azide (1.0 eq), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) in t-BuOH/H₂O at RT)
| Parameter | This compound | Propargyl Alcohol | Propargyl Bromide | N-Boc-Propargylamine |
| Relative Reactivity | Fast (< 2h) | Very Fast (< 1h)[9] | Very Fast (< 1h) | Fast (< 2h) |
| Typical Yield | >95% | >95%[9] | Variable (60-90%) | >95% |
| Purity Profile | Very Clean | Clean, potential for minor side reactions involving -OH | Prone to side products from decomposition/alkylation | Very Clean |
| Handling Considerations | Straightforward | Requires consideration of free -OH group | Requires fume hood, specialized handling due to toxicity[14] | Requires subsequent deprotection step if free amine is desired |
Visualizing the Chemistry: Mechanisms and Workflows
To better understand the processes discussed, the following diagrams illustrate the core catalytic cycle of the CuAAC reaction and a comparative workflow for utilizing these reagents in a typical bioconjugation scenario.
Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][18]
Caption: Comparative workflows illustrating the synthetic steps for different alkyne reagents.
Experimental Protocols: A Practical Guide
Trustworthy science relies on reproducible methodologies. The following protocols provide detailed, self-validating steps for key reactions.
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a standard procedure for coupling an azide-functionalized substrate with a molecule modified with this compound.
Reagents & Materials:
-
Azide-functionalized substrate (1.0 eq)
-
This compound-functionalized substrate (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.15 eq)
-
Solvent: 1:1 mixture of tert-butanol and deionized water
-
Round-bottom flask, magnetic stirrer
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the azide-functionalized substrate (1.0 eq) and the this compound-functionalized substrate (1.1 eq) in the t-butanol/water solvent mixture. Stir until fully dissolved.
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of copper(II) sulfate and sodium ascorbate in deionized water.
-
Reaction Initiation: To the stirring solution of substrates, add the sodium ascorbate solution first, followed immediately by the copper(II) sulfate solution. The solution will typically turn a pale yellow/green color.
-
Causality Note: Adding the reductant (ascorbate) before the copper(II) salt ensures that the active Cu(I) species is generated in situ, ready to engage in the catalytic cycle.[2]
-
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Workup & Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final 1,2,3-triazole conjugate.
Protocol 2: Deprotection of a Tert-Butyl Ester
While the tert-butyl ether is highly stable, the tert-butyl ester is a commonly used protecting group for carboxylic acids that can be cleaved under acidic conditions. This protocol is relevant for linkers like Propargyl-PEG4-t-butyl ester and demonstrates the chemical utility of the t-butyl group as a removable handle.[19][20]
Materials:
-
Bioconjugate with a t-butyl ester group
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) or aqueous buffer
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Dissolution: Dissolve the t-butyl ester-protected conjugate in a suitable solvent. For proteins or other biomolecules, an aqueous buffer is preferred. For small molecules, DCM is common.
-
Acidic Deprotection: To the solution, add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[20]
-
Causality Note: TFA provides a strongly acidic environment that protonates the ester carbonyl, facilitating the cleavage of the C-O bond to release the highly stable tert-butyl cation and the free carboxylic acid.[21]
-
-
Incubation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS to confirm the complete removal of the t-butyl group (mass loss of 56 Da).
-
Purification: Remove the TFA and solvent. For aqueous solutions, this is best achieved by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS) to exchange the buffer and remove the acid.[20] For organic-soluble molecules, the solvent can be removed under reduced pressure.
-
Verification: Confirm the successful deprotection and purity of the final product by mass spectrometry and HPLC.
Conclusion and Recommendations
The choice of an alkyne-containing reagent is a critical decision in the design of a synthetic strategy. While simple reagents like propargyl alcohol offer high reactivity, they may introduce complications requiring additional synthetic steps. Highly reactive reagents like propargyl bromide pose significant safety and stability challenges.
This compound emerges as a superior choice for applications demanding high stability, a clean reaction profile, and operational simplicity. The steric and electronic influence of the tert-butyl group provides a robust alkyne handle that withstands a broad range of reaction conditions, minimizing side reactions and maximizing the yield of the desired conjugate. It is particularly well-suited for multi-step syntheses of complex molecules and for bioconjugations in challenging biological environments where reagent stability is paramount. For researchers, scientists, and drug development professionals, understanding these nuances allows for the rational design of more efficient and reliable conjugation strategies, ultimately accelerating the path to discovery.
References
- The Significance of the Tert-Butyl Group in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Tert-butyl esters Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). National Institutes of Health. Retrieved from [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Semantic Scholar. Retrieved from [Link]
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The tert-butyl group in chemistry and biology. (2023). ResearchGate. Retrieved from [Link]
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Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020). YouTube. Retrieved from [Link]
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Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]
-
Propargyl Alcohol in Specialty Chemicals: Key Insights. (n.d.). Rawsource. Retrieved from [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). ACS Publications. Retrieved from [Link]
-
Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. (n.d.). Bentham Science. Retrieved from [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review. (2021). National Institutes of Health. Retrieved from [Link]
-
Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. (2024). Retrieved from [Link]
-
Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces. (2009). National Institutes of Health. Retrieved from [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv. Retrieved from [Link]
-
Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). (n.d.). MDPI. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. (n.d.). Study.com. Retrieved from [Link]
-
Propargyl bromide. (n.d.). Wikipedia. Retrieved from [Link]
-
4-Tert-butylphenyl propargyl ether. (n.d.). NIST WebBook. Retrieved from [Link]
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. Retrieved from [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved from [Link]
-
Accessing Alternative Reaction Pathways of the Intermolecular Condensation between Homo-Propargyl Alcohols and Terminal Alkynes through Divergent Gold Catalysis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
CuAAC click reaction of propargyl phenyl ether (1) with 1-butyl azide (2) in an aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]
-
The gas phase n-propyl-tert-butyl ether synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound, 98% Purity, C7H12O, 25 grams. (n.d.). CP Lab Safety. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. (n.d.). Rawsource. Retrieved from [Link]
-
Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. (n.d.). MDPI. Retrieved from [Link]
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The Strategic Advantage of Robustness: A Comparative Guide to Tert-Butyl Ethers Over Silyl Ethers as Protecting Groups
In the complex architectural challenge that is modern organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the synthetic chemist, these temporary modifications are the scaffolding that allows for the selective construction of intricate molecular frameworks. Among the most common choices for the protection of hydroxyl groups are silyl ethers and tert-butyl ethers. While silyl ethers offer a broad spectrum of tunable lability, this guide will illuminate the distinct advantages of tert-butyl ethers, particularly in contexts demanding exceptional chemical resilience and strategic orthogonality. We will explore the fundamental differences in their stability profiles, supported by comparative data and detailed experimental protocols, to provide a clear rationale for the strategic deployment of tert-butyl ethers in complex synthetic campaigns.
The Core of the Comparison: Stability and Orthogonality
The primary advantage of a tert-butyl ether lies in its starkly different mode of cleavage compared to silyl ethers. Tert-butyl ethers are cleaved under acidic conditions, proceeding through a stable tert-butyl carbocation intermediate, while exhibiting remarkable stability towards a wide range of basic, nucleophilic, and fluoride-based reagents.[1][2] This profile is in direct contrast to silyl ethers, which are most commonly cleaved by fluoride ions and exhibit a range of stabilities to acidic and basic conditions depending on the steric bulk around the silicon atom.[3][4] This fundamental difference is the cornerstone of their orthogonality, a crucial concept in multi-step synthesis where the selective deprotection of one hydroxyl group in the presence of others is required.[5]
A Comparative Overview of Stability
The stability of a protecting group dictates the reaction conditions a molecule can endure without premature deprotection. The following table summarizes the stability of tert-butyl ethers against a representative range of commonly used silyl ethers under various conditions.
| Protecting Group | Typical Cleavage Conditions | Stability to Strong Bases (e.g., n-BuLi, LDA) | Stability to Fluoride Ions (e.g., TBAF) |
| tert-Butyl (t-Bu) | Strong Acid (e.g., TFA, HCl, H₂SO₄), Lewis Acids[1] | High | High |
| Trimethylsilyl (TMS) | Mild Acid, K₂CO₃/MeOH, H₂O | Low | Very Low |
| Triethylsilyl (TES) | Mild Acid, Fluoride | Moderate | Low |
| tert-Butyldimethylsilyl (TBS) | Acid, Fluoride (TBAF)[3] | High | Low |
| Triisopropylsilyl (TIPS) | Stronger Acid, Fluoride (TBAF, often slower)[6] | Very High | Moderate |
| tert-Butyldiphenylsilyl (TBDPS) | Strong Acid (more stable than TBS/TIPS), Fluoride[7][8] | Very High | Moderate |
This data highlights the key advantage of the tert-butyl ether: its complete orthogonality to fluoride-mediated deprotection protocols, which are the gold standard for cleaving silyl ethers. A synthetic intermediate bearing both a tert-butyl ether and a silyl ether can be selectively deprotected at the silyl ether position without affecting the tert-butyl ether, and vice-versa by using acidic conditions.
Visualizing Protection and Deprotection Strategies
The choice of protecting group is a strategic decision based on the planned synthetic route. The following diagrams illustrate the fundamental chemical transformations for the installation and removal of tert-butyl and silyl ethers.
Caption: General workflows for the protection of an alcohol.
Caption: Deprotection pathways for tert-butyl and silyl ethers.
Experimental Protocols: A Practical Comparison
To provide a tangible understanding of the application of these protecting groups, we present detailed, step-by-step methodologies for the protection of a model primary alcohol, benzyl alcohol, and its subsequent deprotection.
Protocol 1: Protection of Benzyl Alcohol as a tert-Butyl Ether
This protocol is based on the acid-catalyzed addition of isobutylene to an alcohol.
Materials:
-
Benzyl alcohol
-
Dichloromethane (DCM), anhydrous
-
Liquefied isobutylene
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure-equalizing dropping funnel and cold finger condenser (-78 °C)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel fitted with a cold finger condenser (charged with dry ice/acetone), add benzyl alcohol (1.0 eq) dissolved in anhydrous DCM.
-
Cooling and Isobutylene Addition: Cool the reaction mixture to -78 °C. Carefully condense liquefied isobutylene (3.0-5.0 eq) into the dropping funnel and add it to the reaction mixture.
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Protection of Benzyl Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
This is a standard procedure for the silylation of a primary alcohol.
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq), imidazole (2.5 eq), and anhydrous DMF.
-
Silylating Agent Addition: Add TBSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with EtOAc.
-
Purification: Combine the organic layers, wash sequentially with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 3: Orthogonal Deprotection - Cleavage of a TBS Ether in the Presence of a tert-Butyl Ether
This protocol demonstrates the key advantage of using a tert-butyl ether in conjunction with a silyl ether.
Materials:
-
Substrate containing both a TBS ether and a tert-butyl ether
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the dual-protected substrate (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Fluoride Addition: Add a solution of TBAF in THF (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the selective cleavage of the TBS ether by TLC. The tert-butyl ether should remain intact.
-
Work-up: Once the TBS ether is fully cleaved, quench the reaction with water. Extract the product with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol (still containing the tert-butyl ether) by flash column chromatography.
Conclusion: A Strategic Choice for Robust Synthesis
While the family of silyl ethers provides a nuanced toolkit for hydroxyl protection with a spectrum of labilities, the tert-butyl ether offers a distinct and powerful advantage in its unparalleled robustness to a wide array of synthetic conditions, particularly those involving basic and fluoride reagents. This stability makes it an ideal choice for complex, multi-step syntheses where other protecting groups might fail. The true strategic value of the tert-butyl ether is realized in its orthogonality to silyl ethers, enabling the design of sophisticated and efficient synthetic routes that rely on selective deprotection. For the researcher, scientist, and drug development professional, understanding the unique strengths of the tert-butyl ether is not merely an academic exercise, but a practical necessity for the successful construction of the complex molecules that drive scientific advancement.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- Current Protocols in Nucleic Acid Chemistry. (2012). Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis. Curr Protoc Nucleic Acid Chem, Chapter 3:Unit3.21.
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
- Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
-
Wikipedia. tert-Butyldiphenylsilyl. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]
-
Wikipedia. Methyl tert-butyl ether. [Link]
- Supporting Information for In Situ Activation of Benzyl Alcohols with XtalFluor-E.
- Google Patents. (1999).
- Diaz, A. F., & Drogos, D. L. (2001). Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media. ACS Symposium Series.
- Google Patents. (1977). Process for producing tertiary butyl alcohol.
- Google Patents. (2012). Method for preparing isobutene through a tert-butyl alcohol method.
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A Comprehensive Guide to the 1H and 13C NMR Analysis of tert-Butyl Propargyl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and medicinal chemistry, the unambiguous confirmation of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of novel compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-butyl propargyl ether and its derivatives, offering a comparative framework and experimental insights to aid researchers in their synthetic endeavors. The this compound motif is a valuable building block in the synthesis of a wide array of organic molecules and biologically active compounds.[1][2][3][4][5]
Understanding the Core Structure: this compound
A thorough understanding of the NMR spectral features of the parent molecule, this compound, is fundamental to interpreting the spectra of its derivatives. The structure possesses distinct proton and carbon environments that give rise to a characteristic and predictable NMR fingerprint.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by three distinct signals:
-
The tert-Butyl Protons (-(CH₃)₃): This group gives rise to a prominent singlet in the upfield region of the spectrum, typically around δ 1.2-1.4 ppm .[6][7] The singlet nature is due to the absence of adjacent protons for coupling. Integrating to nine protons, this signal is often the most intense in the spectrum.[6][7]
-
The Propargylic Protons (-O-CH₂-C≡): These two protons are adjacent to the oxygen atom and the alkyne group, resulting in a downfield shift to approximately δ 4.1-4.2 ppm . They appear as a doublet due to coupling with the terminal alkynyl proton.
-
The Alkynyl Proton (-C≡C-H): The terminal alkyne proton is a key diagnostic signal, typically appearing as a triplet around δ 2.4-2.5 ppm .[8][9] The triplet splitting arises from coupling with the two propargylic protons. The chemical shift of the alkynyl proton is notably upfield compared to vinylic or aromatic protons due to the magnetic anisotropy of the triple bond.[10][11]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals corresponding to the unique carbon environments:
-
The tert-Butyl Methyl Carbons (-C(CH₃)₃): These three equivalent methyl carbons resonate in the aliphatic region, typically around δ 27-28 ppm .[6]
-
The Quaternary tert-Butyl Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is also found in the aliphatic region, generally around δ 74-75 ppm . Quaternary carbons often exhibit weaker signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[12][13]
-
The Propargylic Carbon (-O-CH₂-C≡): This carbon, being attached to an electronegative oxygen atom, is shifted downfield to approximately δ 58-59 ppm .
-
The Alkynyl Carbons (-C≡C-H): The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts. The terminal carbon (≡C-H ) typically appears around δ 80-81 ppm , while the internal carbon (-C≡ ) is found slightly upfield at approximately δ 74-75 ppm .[9][14]
Comparative Analysis: The Impact of Substitution on NMR Spectra
The true utility of this guide lies in its comparative analysis of this compound derivatives. Substitution on the propargyl moiety, a common synthetic modification, leads to predictable changes in the NMR spectra. By understanding these shifts, researchers can confirm the successful transformation of the parent molecule.
| Derivative | Substituent (R) | ¹H NMR Chemical Shift of Propargylic Protons (-OCH₂R) (δ ppm) | Key ¹³C NMR Chemical Shift Changes (δ ppm) |
| This compound | -C≡CH | ~4.1-4.2 (d) | C≡CH: ~80-81, C≡CH: ~74-75 |
| Phenyl-substituted | -C≡C-Ph | ~4.7-4.8 (s) | C≡C-Ph: Downfield shift, C≡C-Ph: Downfield shift |
| Silyl-substituted | -C≡C-Si(CH₃)₃ | ~4.2-4.3 (s) | C≡C-Si: Upfield shift, C≡C-Si: Upfield shift |
| Hydroxymethyl-substituted | -C≡C-CH₂OH | ~4.3-4.4 (t) | C≡C-CH₂OH: ~82-83, C≡C-CH₂OH: ~85-86, CH₂OH: ~51-52 |
Causality Behind the Shifts:
-
Aromatic Substitution: The introduction of a phenyl group on the alkyne leads to a significant downfield shift of the propargylic protons due to the deshielding effect of the aromatic ring current. The alkynyl carbons also experience a downfield shift. The multiplicity of the propargylic protons changes from a doublet to a singlet in the absence of the terminal alkynyl proton.
-
Silyl Substitution: A trimethylsilyl (TMS) group, being electropositive, causes an upfield shift of the alkynyl carbons. The propargylic protons are also slightly shifted upfield.
-
Hydroxymethyl Substitution: The presence of a hydroxyl group introduces an additional deshielding effect, causing a downfield shift of the alkynyl carbons. The newly introduced hydroxymethyl protons will have their own characteristic signal, and the propargylic protons will now couple to these protons, resulting in a triplet.
Experimental Protocols for High-Quality NMR Data Acquisition
Obtaining high-resolution and interpretable NMR spectra is crucial for accurate structural analysis. The following is a standardized protocol for the preparation and analysis of this compound derivatives.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[15][16] For more polar derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be necessary.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to δ 0.00 ppm.[10][17] Most deuterated solvents are available with TMS already added.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
¹H NMR Acquisition Parameters
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for ¹H NMR.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.
¹³C NMR Acquisition Parameters
-
Spectrometer Frequency: Higher frequencies will reduce acquisition time.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbons, including quaternary carbons.
-
Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.[14]
Visualizing Structural Connectivity: 2D NMR Techniques
For more complex derivatives or in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals.
dot
Caption: Key 2D NMR correlations for this compound.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak would be observed between the propargylic protons and the alkynyl proton, confirming their through-bond connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is instrumental in assigning carbon signals based on their attached, and often more easily assigned, protons.
Conclusion
The systematic analysis of ¹H and ¹³C NMR spectra is an indispensable tool for the structural verification of this compound derivatives. By understanding the characteristic chemical shifts and coupling patterns of the parent molecule and the predictable spectral changes upon substitution, researchers can confidently confirm the outcomes of their synthetic transformations. The application of standardized experimental protocols and, when necessary, advanced 2D NMR techniques, ensures the acquisition of high-quality data, upholding the principles of scientific integrity and accelerating the pace of research and drug development.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
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A Senior Application Scientist's Comparative Guide to Mass Spectrometry Techniques for the Characterization of Tert-Butyl Ether Compounds
Introduction: The Analytical Imperative for Tert-Butyl Ether Characterization
Tert-butyl ether compounds, most notably methyl tert-butyl ether (MTBE), represent a class of molecules with significant industrial and environmental relevance. Historically used as an octane booster in gasoline, MTBE's persistence and mobility in groundwater have made its accurate detection and quantification a critical task in environmental science.[1] Beyond MTBE, other tert-butyl ethers serve as intermediates in pharmaceutical synthesis and other chemical industries, where purity and structural confirmation are paramount.
This guide provides an in-depth, objective comparison of the primary mass spectrometry workflows for characterizing tert-butyl ether compounds. Moving beyond a simple listing of methods, we will explore the fundamental causality behind experimental choices, grounding our discussion in field-proven insights and authoritative data. Our goal is to equip you with the expert knowledge required to select and implement the optimal MS strategy for your specific analytical challenge.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Gas Chromatography-Mass Spectrometry is the classical and often most direct approach for the analysis of volatile and semi-volatile compounds like simple tert-butyl ethers.[2][3] The technique's power lies in its robust chromatographic separation followed by a hard ionization method that produces rich, reproducible fragmentation patterns.
The "Why": Causality in GC-EI-MS
The choice of GC-MS is predicated on the physicochemical properties of the target analytes. Small tert-butyl ethers, such as MTBE, are sufficiently volatile and thermally stable to be amenable to gas-phase separation. Electron Ionization (EI) is employed because it is a highly efficient, universal ionization technique for such compounds. In EI, high-energy electrons (typically 70 eV) bombard the gaseous analyte molecules, inducing ionization and causing extensive, predictable fragmentation.[4] This process is not merely about detection; it is fundamentally about structural elucidation through the creation of a fragmentation "fingerprint."
The resulting mass spectrum is highly reproducible and can be compared against extensive, standardized spectral libraries like the NIST database for confident identification. This library-matching capability is a cornerstone of the technique's trustworthiness and widespread adoption.[5]
Characteristic Fragmentation Pathway
The fragmentation of tert-butyl ethers under EI conditions is dominated by the exceptional stability of the tertiary carbocation. The primary fragmentation routes are alpha-cleavage and inductive cleavage.[4][6]
-
Loss of a Methyl Radical ([M-15]•): The molecular ion ([M]•+) readily loses a methyl radical from the tert-butyl group to form a stable oxonium ion. For MTBE (M.W. 88.15), this results in a fragment at a mass-to-charge ratio (m/z) of 73.[7]
-
Formation of the Tert-Butyl Cation ([C4H9]+): The most characteristic fragmentation involves cleavage of the C-O bond, leading to the formation of the highly stable tert-butyl cation at m/z 57 .[8] This fragment is almost invariably the base peak (the most intense peak) in the spectrum of tert-butyl ethers, serving as a diagnostic marker.[5][9]
Caption: EI fragmentation pathway for Methyl Tert-Butyl Ether (MTBE).
Experimental Protocol: GC-MS Analysis of MTBE in a Solvent Matrix
This protocol outlines a standard procedure for the quantitative analysis of MTBE.
-
Sample Preparation:
-
Prepare a stock solution of MTBE in methanol at 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution in methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Prepare an internal standard (ISTD) solution, such as d3-MTBE, at a fixed concentration (e.g., 10 µg/mL).[10]
-
Spike 1 mL of each calibration standard and unknown sample with 10 µL of the ISTD solution.
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 7890 or equivalent.
-
Column: A non-polar or medium-polarity column is suitable. A common choice is a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Injector: Split/splitless inlet at 250°C. Use a 1 µL injection volume in splitless mode for trace analysis.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes. Ramp at 10°C/min to 150°C. Hold for 1 minute.[11] This program ensures good separation from solvent and other potential contaminants.
-
MS System: Agilent 5977 or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (m/z 40-200) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[7]
-
Target Ions (MTBE): m/z 73, 57.
-
Qualifier Ions (MTBE): m/z 43.
-
ISTD Ions (d3-MTBE): m/z 76, 60.
-
-
-
Data Analysis:
-
Identify MTBE based on its retention time and the presence of its characteristic ions.
-
Confirm identity by comparing the acquired spectrum to a reference library (e.g., NIST).
-
Generate a calibration curve by plotting the ratio of the peak area of the MTBE target ion (m/z 57) to the peak area of the ISTD target ion against the concentration of the calibration standards.
-
Quantify MTBE in unknown samples using the generated calibration curve.
-
Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For tert-butyl ethers that are less volatile, thermally labile, or present in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative. The key to a successful LC-MS analysis lies in the choice of the ionization source, as these compounds are relatively nonpolar.
Comparative Ionization Techniques: APCI vs. ESI
Atmospheric Pressure Chemical Ionization (APCI): The Rational Choice
APCI is an ionization technique that is complementary to ESI and is particularly well-suited for the analysis of less polar to nonpolar compounds with molecular weights typically under 1500 Da.[12][13]
-
Mechanism of Action: In APCI, the LC eluent is sprayed through a heated nebulizer (350–500 °C) to create a fine aerosol, which is then rapidly vaporized.[14] A high voltage applied to a corona discharge needle ionizes the surrounding solvent vapor, creating reactant ions (e.g., [H3O]+ or [N2]+•). These reactant ions then transfer a proton to the analyte molecules in the gas phase.[15]
-
Why it Works for Tert-Butyl Ethers: This gas-phase ionization is highly efficient for compounds that are thermally stable enough to be vaporized but may not be sufficiently polar to ionize well with ESI.[14] It is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte. The result is typically a strong signal for the protonated molecule, [M+H]+, with minimal in-source fragmentation. This provides clear molecular weight information, which can be a limitation in EI-MS where the molecular ion may be weak or absent.[13][16]
Electrospray Ionization (ESI): A Possible but Less Ideal Alternative
ESI is the workhorse of LC-MS for polar and ionizable compounds.[17]
-
Mechanism of Action: ESI generates ions directly from a liquid phase. A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Challenges with Tert-Butyl Ethers: Ethers lack easily ionizable functional groups (like amines) or acidic protons (like carboxylic acids). Therefore, their ionization efficiency in ESI is often low.[17] Ionization may proceed through the formation of adducts with protons ([M+H]+) or cations present in the mobile phase, such as sodium ([M+Na]+) or ammonium ([M+NH4]+).[18] While possible, this often requires careful optimization of the mobile phase additives and may result in lower sensitivity compared to APCI.
| Feature | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |
| Principle | Gas-phase chemical ionization via corona discharge[14][15] | Ion evaporation from charged liquid droplets[17] |
| Analyte Suitability | Less polar to moderately polar, thermally stable compounds[12][13] | Polar, ionizable, and large biomolecules[17] |
| Ionization Form | Primarily singly charged ions, e.g., [M+H]+ | Singly or multiply charged ions, e.g., [M+H]+, [M+Na]+ |
| Flow Rate | Tolerant of higher LC flow rates (0.5-2 mL/min)[12] | Optimal at lower flow rates (µL/min to low mL/min) |
| Matrix Effects | Generally less susceptible to ion suppression | More susceptible to ion suppression from salts |
| Verdict for Ethers | Highly Recommended for clear molecular weight data | Feasible , but may require optimization and yield lower sensitivity |
Experimental Protocol: LC-APCI-MS/MS for Structural Confirmation
This protocol uses Tandem Mass Spectrometry (MS/MS) to provide unequivocal structural confirmation. MS/MS involves selecting the precursor ion (e.g., the [M+H]+ ion generated by APCI) and fragmenting it via collision-induced dissociation (CID) to produce a unique set of product ions.[19][20]
Caption: A typical workflow for LC-APCI-MS/MS analysis.
-
Sample Preparation:
-
Prepare solutions of the tert-butyl ether compound in a suitable solvent compatible with reversed-phase chromatography (e.g., 50:50 acetonitrile:water).
-
-
LC-MS Instrumentation & Conditions:
-
LC System: Shimadzu Nexera or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (The acid provides a source of protons to facilitate [M+H]+ formation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer.[21]
-
Ion Source: APCI in positive ion mode.
-
APCI Parameters:
-
Corona Current: ~4 µA.
-
Nebulizer Gas (N2): 3 L/min.
-
Drying Gas (N2): 10 L/min at 350°C.
-
Interface Temperature: 300°C.
-
-
-
MS/MS Method:
-
Step 1 (Full Scan): Perform an initial analysis in MS1 full scan mode to determine the m/z of the protonated molecule, [M+H]+.
-
Step 2 (Product Ion Scan): Create a new experiment. In MS1, set the instrument to select only the [M+H]+ precursor ion. In the collision cell, apply a range of collision energies (e.g., 10-30 eV) with an inert gas (e.g., argon). In MS2, scan for the resulting product ions.
-
Expected Fragmentation: For a protonated tert-butyl ether, the primary fragmentation pathway in CID is the neutral loss of isobutylene, resulting from the cleavage of the C-O bond. For protonated MTBE ([M+H]+ at m/z 89), this would result in a protonated methanol fragment ([CH3OH2]+) at m/z 33.
-
Conclusion: A Synthesis of Technique and Application
The characterization of tert-butyl ether compounds by mass spectrometry is not a one-size-fits-all endeavor. The optimal technique is dictated by the analyte's properties, the complexity of the sample matrix, and the analytical question being asked.
-
For volatile, thermally stable ethers where identification and quantification are key, GC-MS with Electron Ionization is the authoritative, robust, and validated choice. Its strength lies in excellent chromatographic resolution and the generation of reproducible, library-matchable fragmentation patterns, with the m/z 57 tert-butyl cation serving as a highly diagnostic signature.
-
For less volatile ethers, complex mixtures, or when unambiguous molecular weight information is critical, LC-MS is superior. Within the LC-MS domain, APCI should be considered the primary ionization technique due to its high efficiency for moderately nonpolar compounds. It reliably generates the protonated molecular ion, [M+H]+, which is ideal for molecular weight confirmation and as a precursor for tandem mass spectrometry (MS/MS) .
By understanding the fundamental principles and the causality behind these methodological choices, researchers can confidently select the most appropriate mass spectrometry workflow, ensuring data of the highest scientific integrity for their drug development, environmental, or industrial research applications.
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Roepstorff, P., et al. (2004). Rearrangement and Fragmentation of Estrogen Ether Ions: New Aspects Found with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(11), 1646-1654. [Link]
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Veiga, P. M., et al. (2018). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. ScienceOpen. [Link]
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A Senior Application Scientist's Guide to FT-IR Spectroscopy for Monitoring Tert-Butyl Propargyl Ether Reactions
For researchers and professionals in drug development, precisely monitoring chemical transformations is paramount. Fourier Transform Infrared (FT-IR) spectroscopy offers a powerful, real-time, and non-destructive method to track the progress of reactions by identifying the functional groups of reactants, intermediates, and products.[1][2][3] This guide provides an in-depth look at leveraging FT-IR, specifically with Attenuated Total Reflectance (ATR), to analyze reactions involving tert-butyl propargyl ether, a valuable building block in organic synthesis.
The Principle: Why FT-IR is Ideal for Reaction Monitoring
FT-IR spectroscopy works by passing infrared radiation through a sample.[1] Molecules absorb specific frequencies of this radiation that correspond to the vibrational energies of their chemical bonds.[3] For example, a C=O double bond will absorb at a different frequency than a C-O single bond. The resulting spectrum is a unique molecular "fingerprint."[1]
By collecting spectra over time, one can observe the decrease in absorption peaks corresponding to the reactant's functional groups and the simultaneous increase in peaks corresponding to the product's functional groups. This allows for real-time kinetic analysis and endpoint determination without complex sample preparation.[4]
The Advantage of ATR: For in-situ reaction monitoring, the Attenuated Total Reflectance (ATR) sampling technique is particularly powerful.[5][6] An ATR probe, often made of diamond or silicon, is inserted directly into the reaction mixture.[5][6] The IR beam travels through the ATR crystal and penetrates a very short distance (a few micrometers) into the sample.[2][6] This shallow penetration depth is ideal for analyzing optically dense reaction mixtures that would otherwise absorb too much light for traditional transmission analysis.[5]
Anatomy of a Spectrum: Key Functional Groups in this compound
This compound possesses three key functional groups that provide distinct and easily trackable peaks in the FT-IR spectrum. Understanding these baseline peaks is the first step in any analysis.
dot graph TERT_BUTYL_PROPARGYL_ETHER { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Define nodes for atoms and groups H3C_1 [label="H₃C", pos="0,1!", fontcolor="#202124"]; C_tert [label="C", pos="1,0.5!", fontcolor="#202124"]; H3C_2 [label="CH₃", pos="1,1.5!", fontcolor="#202124"]; H3C_3 [label="CH₃", pos="2,1!", fontcolor="#202124"]; O [label="O", pos="2,-0.5!", fontcolor="#EA4335"]; CH2 [label="CH₂", pos="3,-0.5!", fontcolor="#202124"]; C_alkyne1 [label="C", pos="4,-0.5!", fontcolor="#34A853"]; C_alkyne2 [label="C", pos="5,-0.5!", fontcolor="#34A853"]; H_alkyne [label="H", pos="6,-0.5!", fontcolor="#34A853"];
// Define functional group labels node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; tert_butyl_group [label="tert-Butyl Group", pos="1,2.5!"]; ether_linkage [label="Ether Linkage", pos="2.5,-1.5!"]; terminal_alkyne [label="Terminal Alkyne", pos="5,0.5!"];
// Draw bonds edge [color="#5F6368"]; C_tert -- H3C_1; C_tert -- H3C_2; C_tert -- H3C_3; C_tert -- O; O -- CH2; CH2 -- C_alkyne1; C_alkyne1 -- C_alkyne2 [style=triple]; C_alkyne2 -- H_alkyne;
// Draw pointers to functional groups edge [style=dashed, color="#4285F4", arrowhead=vee]; tert_butyl_group -> C_tert; ether_linkage -> O; terminal_alkyne -> C_alkyne2; } dot Caption: Key functional groups of this compound.
The most prominent and useful IR absorptions for this molecule are:
-
Terminal Alkyne C-H Stretch: A strong and sharp peak typically found between 3330-3270 cm⁻¹ .[7][8] This peak is highly characteristic and its disappearance is a clear indicator that the alkyne has reacted.
-
Alkyne C≡C Stretch: A weak to medium, sharp peak in the 2260-2100 cm⁻¹ region.[7][8][9] While weaker than the C-H stretch, its presence is another key identifier for the starting material.
-
Ether C-O-C Stretch: A strong, broad peak in the fingerprint region, typically around 1120 cm⁻¹ for aliphatic ethers.[10][11][12]
Case Study: Acid-Catalyzed Deprotection to Propargyl Alcohol
A common reaction of this compound is the acid-catalyzed removal of the tert-butyl protecting group to yield propargyl alcohol and isobutene (which typically evaporates). This transformation is easily monitored with FT-IR.
The Transformation: The key spectral changes to watch for are:
-
Disappearance of Reactant Peaks: The sharp terminal alkyne C-H stretch (~3300 cm⁻¹) and the ether C-O-C stretch (~1120 cm⁻¹) will decrease in intensity as the reaction proceeds.
-
Appearance of Product Peak: A very broad and strong O-H stretch peak for the alcohol will appear, typically in the 3500-3200 cm⁻¹ range.[13] This broadness is due to hydrogen bonding.
dot graph REACTION_SPECTRA { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"]; splines=ortho;
} dot Caption: Conceptual diagram of spectral changes during deprotection.
Comparative Data Summary
The following table summarizes the critical vibrational frequencies for monitoring this reaction.
| Functional Group | Bond | Reactant: this compound (cm⁻¹) | Product: Propargyl Alcohol (cm⁻¹) | Change upon Reaction |
| Terminal Alkyne | ≡C-H stretch | ~3300 (Strong, Sharp)[7][9] | ~3300 (Strong, Sharp)[14][15] | Remains |
| Ether | C-O-C stretch | ~1120 (Strong)[10][11] | Absent | Disappears |
| Alcohol | O-H stretch | Absent | ~3400 (Strong, Broad)[13] | Appears |
| Alkyne | C≡C stretch | ~2120 (Weak)[7] | ~2120 (Weak)[14] | Remains |
Note: The terminal alkyne peaks remain because that part of the molecule is unchanged in this specific reaction.
Experimental Protocol: In-Situ FT-IR (ATR) Monitoring
This protocol outlines the steps for monitoring the acid-catalyzed deprotection of this compound in real-time.
Methodology:
-
System Preparation:
-
Ensure the FT-IR spectrometer and ATR probe are clean. The diamond ATR crystal should be cleaned with an appropriate solvent (e.g., isopropanol) and dried completely.
-
Set up the reaction vessel with stirring and place the ATR probe securely into the vessel.
-
Configure the data collection software to acquire spectra at a set interval (e.g., every 60 seconds) over the desired reaction time. A resolution of 4 cm⁻¹ is typically sufficient.[16]
-
-
Background Spectrum:
-
With the clean, dry ATR probe in the empty reaction vessel, collect a background spectrum. This is crucial as it subtracts the absorbance of the atmosphere (CO₂, H₂O) and the ATR crystal itself from the sample spectra.
-
-
Acquire Initial (t=0) Spectrum:
-
Charge the reaction vessel with the solvent and this compound.
-
Allow the mixture to stir for a few minutes to ensure homogeneity and thermal equilibrium.
-
Acquire the first spectrum. This is your t=0 reference, which should clearly show the characteristic peaks of the starting material as outlined in the table above.
-
-
Reaction Initiation and Monitoring:
-
Inject the acid catalyst into the reaction vessel to initiate the deprotection.
-
Immediately start the time-resolved data acquisition protocol in the software.
-
The software will now automatically collect a spectrum at each specified time interval.
-
-
Data Analysis:
-
After the reaction is complete, use the software to create a 3D plot (absorbance vs. wavenumber vs. time) or overlay the spectra.
-
Track the intensity of key peaks over time. For example, plot the peak height or area of the disappearing C-O-C stretch (~1120 cm⁻¹) and the appearing O-H stretch (~3400 cm⁻¹) against time to generate a reaction profile.
-
Comparison with Alternative Techniques
While FT-IR is highly effective, it's important to understand its place among other analytical tools.
| Technique | Principle | Strengths for this Application | Limitations |
| FT-IR (ATR) | Vibrational Spectroscopy[3] | Real-time, in-situ monitoring; no sample prep required; excellent for functional group changes.[5][17] | Provides structural information on functional groups, not the entire molecular framework; can be difficult for complex mixtures with overlapping peaks.[18] |
| NMR | Nuclear Magnetic Resonance[18] | Provides detailed atomic-level structural information and connectivity; excellent for identifying specific products and intermediates.[18][19] | Not easily adapted for real-time, in-situ monitoring; requires deuterated solvents; more expensive instrumentation.[20] |
| GC-MS | Chromatography & Mass Spectrometry | Excellent for separating reaction components and providing molecular weight information; highly sensitive. | Requires sample quenching and workup for analysis (offline); not a real-time technique. |
References
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
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Mettler Toledo. (2020). What is ATR? (Attenuated Total Reflectance). Retrieved from [Link]
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Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
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Universal Lab. (2024). Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Retrieved from [Link]
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Optica Publishing Group. (n.d.). Attenuated Total Reflection FT-IR Spectroscopy to Measure Interfacial Reaction Kinetics at Silica Surfaces. Retrieved from [Link]
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Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
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4IR Solutions. (n.d.). Comparison between NIR/FT-IR and 3rd Generation NMR Technology. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Tert-Butyl Propargyl Ether Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in bioconjugation and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the cornerstone of "click chemistry"—stands out for its efficiency and reliability.[1][2][3] At the heart of this reaction is the choice of the alkyne, and tert-butyl propargyl ether has emerged as a valuable, albeit sterically hindered, building block. Its bulky tert-butyl group can influence reaction kinetics, solubility, and the properties of the final product. Consequently, precise and accurate quantitative analysis of its reaction products is not merely a procedural step but a critical component of reaction optimization, quality control, and mechanistic understanding.
This guide provides an in-depth comparison of the primary analytical techniques used to quantify the reaction products of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure your analyses are both robust and reliable.
The Analytical Imperative: Why Quantitative Precision Matters
The success of a conjugation or synthesis strategy hinges on knowing the extent of the reaction. For this compound, quantitative analysis allows us to:
-
Determine Reaction Kinetics and Yield: Accurately measure the conversion of reactants to products over time to calculate reaction rates and final yields.[4][5]
-
Optimize Reaction Conditions: Systematically assess how changes in catalysts, ligands, solvents, or temperature affect reaction efficiency.[1]
-
Identify and Quantify Byproducts: Detect and measure the formation of any side products, which is crucial for purification and for ensuring the safety and efficacy of drug conjugates.
-
Compare Reactivity: Objectively benchmark the performance of this compound against alternative alkynes, such as less hindered propargyl ethers or strain-promoted cyclooctynes used in copper-free click chemistry.[4][6]
Core Analytical Techniques: A Head-to-Head Comparison
The two most powerful and commonly employed techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them is dictated by the specific analytical question, available instrumentation, and the nature of the reaction mixture.
Quantitative NMR (qNMR) Spectroscopy
¹H NMR is an inherently quantitative technique where the integrated area of a signal is directly proportional to the number of protons giving rise to that signal.[7] This makes it a primary method for determining the relative concentrations of species in a mixture without the need for extensive calibration.[8]
Strengths:
-
Non-Destructive: The sample can be recovered and used for further experiments or analyses.
-
Real-Time Monitoring: Reactions can be monitored in situ within the NMR tube, providing a complete kinetic profile from a single experiment.[9][10]
-
Structural Confirmation: Provides unambiguous structural information on reactants, products, and any intermediates or byproducts.
-
Minimal Sample Preparation: Often requires only dissolving the sample in a suitable deuterated solvent.
Limitations:
-
Lower Sensitivity: Compared to GC-MS, NMR is less sensitive, making it challenging to quantify trace impurities (typically <1%).
-
Signal Overlap: In complex reaction mixtures, peaks of interest may overlap, complicating integration and quantification.
-
Cost and Accessibility: High-field NMR spectrometers are a significant capital investment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful separative technique coupled with a sensitive detection method. The gas chromatograph separates volatile components of a mixture based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer fragments, detects, and identifies the components based on their mass-to-charge ratio.[11][12]
Strengths:
-
Exceptional Sensitivity: Capable of detecting and quantifying components at sub-parts-per-million (ppm) levels.
-
Superior Separation: Excellent at resolving complex mixtures, including isomers that may be indistinguishable by NMR.[13]
-
Definitive Identification: The mass spectrum provides a unique fragmentation "fingerprint" that can be compared against extensive libraries for confident identification.[14]
Limitations:
-
Destructive Technique: The sample is consumed during the analysis.
-
Volatility Requirement: Compounds must be volatile and thermally stable enough to be vaporized without decomposition. While suitable for many ether products, it may not be appropriate for non-volatile conjugates (e.g., large biomolecules).
-
Requires Calibration: For accurate quantification, calibration curves with known standards are typically necessary.
Comparative Summary
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal integration proportional to molar concentration | Separation by volatility, detection by mass |
| Sensitivity | Lower (typically >0.1 mol%) | High (ppm to ppb range) |
| Sample Prep | Simple (dissolution in deuterated solvent) | Can require derivatization or extraction |
| Analysis Type | Non-destructive | Destructive |
| Real-Time Monitoring | Excellent, in situ capability[9] | Possible with specialized setups, but typically for end-point |
| Quantification Basis | Absolute or relative (with internal standard) | Typically requires calibration curves with standards |
| Structural Info | Rich, unambiguous structural data | Inferred from fragmentation patterns |
| Best For... | Kinetic studies, yield determination, structural verification | Trace impurity analysis, complex mixture separation |
Comparison with Alternative Alkynes
The utility of this compound is best understood in the context of other available alkynes.
| Alkyne Class | Example(s) | Key Characteristics & Analytical Considerations |
| Simple Propargyl Ethers | Methyl Propargyl Ether, Glycidyl Propargyl Ether[2] | Characteristics: Less sterically hindered, often leading to faster reaction rates. Analysis: Similar analytical profiles to this compound; GC-MS and NMR are both highly effective. |
| Strain-Promoted Alkynes | Dibenzoazacyclooctyne (DIBAC), Bicyclo[6.1.0]nonyne (BCN) | Characteristics: Used in copper-free SPAAC reactions, which is critical for in vivo applications to avoid copper toxicity.[4][5][15] Analysis: These are larger, less volatile molecules. While NMR is excellent, GC-MS may be unsuitable. LC-MS becomes the preferred separative technique. |
| Electron-Activated Alkynes | Propiolamides | Characteristics: Increased reactivity due to electron-withdrawing groups.[1] Analysis: Amenable to both NMR and GC-MS, though polarity changes may require adjustments to chromatographic methods. |
Experimental Protocols & Workflows
The following sections provide detailed, self-validating protocols for the quantitative analysis of a model CuAAC reaction.
Model Reaction: CuAAC of this compound
The model reaction involves the coupling of this compound with a model azide, benzyl azide, to form a 1,2,3-triazole product.
Caption: General scheme for the CuAAC reaction.
Analytical Workflow Decision Diagram
Caption: Decision workflow for selecting an analytical method.
Protocol 1: Quantitative Analysis by ¹H NMR Spectroscopy
This protocol describes how to determine reactant conversion and product yield using an internal standard.
Expertise & Rationale:
-
Internal Standard (IS): An inert compound with a known concentration and non-overlapping signals is added. This allows for absolute quantification by comparing the integral of the analyte to the integral of the IS.[8] We choose 1,3,5-trimethoxybenzene because its sharp singlet in the aromatic region is unlikely to overlap with signals from our reactants or products.
-
Relaxation Delay (d1): A sufficient delay between scans (typically 5 times the longest T1 relaxation time) is critical to ensure complete proton relaxation. Failure to do so results in signal intensity variations that invalidate quantification.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh ~20 mg of the internal standard (1,3,5-trimethoxybenzene) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to create a stock solution of known concentration (~2 mg/mL).
-
-
Reaction Setup:
-
In a vial, combine this compound (1.0 eq), benzyl azide (1.1 eq), and the solvent (e.g., a 1:1 mixture of tert-butanol and water).[1]
-
-
Initiation and Sampling (Time-course):
-
Add the catalyst solution (e.g., freshly prepared CuSO₄·5H₂O and sodium ascorbate in water).[1] Start a timer.
-
At designated time points (e.g., t=0, 5, 15, 30, 60 min), withdraw a small aliquot (~50 µL) of the reaction mixture.
-
-
Sample Preparation for NMR:
-
Immediately quench the reaction in the aliquot by diluting it into 500 µL of the internal standard stock solution in an NMR tube. The dilution effectively stops the reaction by lowering reactant concentrations.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Critical Parameters:
-
Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all relevant nuclei.
-
Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.[8]
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the non-overlapping signal of the internal standard (e.g., the aromatic singlet of 1,3,5-trimethoxybenzene at ~6.1 ppm). Set this integral to a reference value (e.g., 3.00 for its 3 protons).
-
Integrate a characteristic, non-overlapping signal for the reactant and the product. For example:
-
Reactant (this compound): The singlet for the nine tert-butyl protons.
-
Product (triazole): The new singlet for the triazole proton.
-
-
Calculate the concentration and thereby the conversion and yield using the ratio of the integrals relative to the known concentration of the internal standard.
-
Protocol 2: End-Point Analysis by GC-MS
This protocol is designed for the sensitive quantification of the final reaction mixture, ideal for detecting minor byproducts.
Expertise & Rationale:
-
Column Choice: A mid-polarity column (e.g., a "624"-type or Rxi®-1301Sil MS) is chosen because it provides good selectivity for separating the ether reactant, azide, and the more polar triazole product.[11][13]
-
Workup: A liquid-liquid extraction is necessary to transfer the analytes from the potentially non-volatile reaction medium (containing salts and water) into a clean, volatile organic solvent suitable for GC injection.
Methodology:
-
Reaction Quench and Workup:
-
After the desired reaction time (e.g., 2 hours), quench the reaction by adding 5 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture three times with 10 mL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
-
Sample Preparation for GC-MS:
-
Dissolve the residue in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., ethyl acetate).
-
If absolute quantification is needed, add an internal standard (e.g., dodecane) of known concentration at this stage.
-
-
GC-MS Instrument Setup:
-
Injector: Splitless mode, 250 °C.
-
Column: Rxi-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks in the resulting chromatogram by their retention times and by comparing their mass spectra to a reference library (like NIST) or to previously run standards.
-
Quantify the components by integrating the peak areas. Calculate the percentage conversion by comparing the area of the reactant peak to the sum of all product and remaining reactant peak areas. For absolute quantification, use the response factor relative to the internal standard.
-
Conclusion
The quantitative analysis of this compound reaction products is a multifaceted task where the choice of methodology must be aligned with the analytical goal. For rapid, non-destructive analysis focused on reaction kinetics and major component quantification, qNMR is the superior choice, providing rich structural data with minimal sample preparation.[9][16] Conversely, when the objective is to perform a sensitive end-point analysis, identify trace impurities, or resolve complex mixtures, the high separation efficiency and sensitivity of GC-MS are unparalleled, provided the analytes are sufficiently volatile.[11][17] By understanding the fundamental strengths and limitations of each technique and implementing robust, well-designed protocols, researchers can generate high-quality, reliable data to accelerate their research and development efforts.
References
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC.
- Click chemistry - Wikipedia. Wikipedia.
- Role of propargyl groups in copper-c
- Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. ScienceOpen.
- Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek.
- Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.
- Click Chemistry. TCI Chemicals.
- “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders | ACS Omega.
- GC-MS analysis of petroleum ether extract of Alysicarpus monilifer- whole plant. Scholars Research Library.
- Quantitative NMR Spectroscopy. University of California, Berkeley.
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- An Introduction to Click Chemistry: A Technical Guide for Novice Researchers. Benchchem.
- Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. MDPI.
- The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity.
- Method for determination of methyl tert-butyl ether and its degradation products in w
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews.
- ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)...
- Types of Click Chemistry Reagents.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
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- Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. PubMed.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
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A comparative study of different catalysts for reactions with tert-butyl propargyl ether.
Introduction: The Versatility of Tert-Butyl Propargyl Ether in Modern Synthesis
This compound has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural features—a terminal alkyne for a wide array of transformations and a bulky tert-butyl group that can influence regioselectivity and stability—make it an attractive substrate for the construction of complex molecular architectures. The reactivity of the propargylic C-H bond and the C-O ether linkage further expands its synthetic potential. The selective functionalization of this ether is paramount in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative analysis of various catalytic systems for key transformations of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their catalyst selection and experimental design. We will delve into the performance of catalysts based on gold, ruthenium, palladium, and platinum, supported by experimental data and mechanistic insights to explain the observed outcomes.
I. Oxidation of the Propargylic Position: A Gateway to α,β-Unsaturated Ketones
The oxidation of propargylic ethers represents a powerful transformation, converting the alkyne moiety into a highly functionalized enone system. Gold catalysts have shown exceptional efficacy in this regard, offering high regioselectivity.
Comparative Performance of Gold Catalysts
Gold catalysts, particularly cationic gold(I) complexes, are highly effective for the oxidation of propargylic ethers. The choice of ligand on the gold center can significantly influence the reaction's efficiency and selectivity. The general transformation involves the conversion of the propargylic ether to a β-alkoxy-α,β-unsaturated ketone.
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Product:Byproduct) | Reference |
| Ph₃PAuNTf₂ | Phenyl propargyl ether | 8-methylquinoline-N-oxide | DCE | 80 | 12 | 85 | 20:1 | [1] |
| Me₄ᵗBuXPhosAuNTf₂ | This compound derivative | 8-methylquinoline-N-oxide | DCE | 60 | 8 | 92 | >50:1 | [1] |
| L1AuNTf₂ | Isopropyl propargyl ether | 8-methylquinoline-N-oxide | DCE | 60 | 10 | 91 | >50:1 | [1] |
DCE = 1,2-dichloroethane
Expertise & Experience: The data clearly indicates that ligand choice is crucial. While a simple triphenylphosphine gold catalyst provides good yield, the use of more sterically demanding and electron-rich phosphine ligands like Me₄ᵗBuXPhos or the bidentate P,N-ligand (L1) dramatically improves both the reaction rate (lower temperature and shorter time) and, most importantly, the regioselectivity of the oxidation.[1] This is attributed to the ability of these ligands to stabilize the key α-oxo gold carbene intermediate, which in turn dictates the regiochemical outcome. The inductive effect of the ether's oxygen atom directs the oxidation to the distal carbon of the alkyne, leading to the highly selective formation of β-alkoxy-α,β-unsaturated ketones.[1]
Experimental Protocol: Gold-Catalyzed Oxidation of a Propargyl Ether
The following protocol is a representative example for the gold-catalyzed oxidation of a propargyl ether to a β-alkoxy-α,β-unsaturated ketone.[1]
Materials:
-
Propargyl ether (1.0 mmol)
-
Me₄ᵗBuXPhosAuNTf₂ (0.05 mmol, 5 mol%)
-
8-methylquinoline-N-oxide (1.2 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (20 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the propargyl ether (1.0 mmol) and anhydrous DCE (20 mL).
-
Add the gold catalyst Me₄ᵗBuXPhosAuNTf₂ (0.05 mmol) and 8-methylquinoline-N-oxide (1.2 mmol) to the solution.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon complete consumption of the starting material, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure β-alkoxy-α,β-unsaturated ketone.
Reaction Mechanism: Gold-Catalyzed Oxidation
The catalytic cycle is believed to proceed through the following key steps:
Caption: Proposed mechanism for the gold-catalyzed oxidation of propargyl ethers.
II. Isomerization and Rearrangement Reactions
Propargylic alcohols and their ether derivatives are prone to isomerization and rearrangement reactions, yielding valuable enones, enals, or allenes. Ruthenium and gold catalysts are particularly effective in promoting these transformations, often with complementary selectivity.
Comparative Performance of Ruthenium and Gold Catalysts
Ruthenium catalysts are well-known for their ability to catalyze the redox isomerization of propargylic alcohols to α,β-unsaturated aldehydes and ketones.[2] In contrast, gold catalysts can promote Meyer-Schuster-type rearrangements or hydration, depending on the reaction conditions.
| Catalyst System | Substrate Type | Transformation | Product | Yield (%) | Selectivity | Reference |
| [RuCl(Indenyl)(PPh₃)₂]/In(OTf)₃/CSA | Secondary Propargylic Alcohol | Redox Isomerization | E-Enone | up to 92 | High E-selectivity | [2] |
| AuBr₃ | Tertiary Propargylic Alcohol | Meyer-Schuster Rearrangement | α,β-Unsaturated Ketone | 80-99 | Varies with substrate | [3] |
| Ph₃PAuCl/AgSbF₆ | Homopropargylic Alcohol | Tandem Cycloisomerization-Hydroalkoxylation | Tetrahydrofuranyl Ether | up to 85 | N/A | [4] |
CSA = Camphorsulfonic Acid
Expertise & Experience: The choice between ruthenium and gold catalysis allows for divergent synthetic pathways from similar starting materials. Ruthenium catalysis, particularly with an indium co-catalyst, provides a highly selective route to E-enals and enones via a redox isomerization mechanism involving a propargylic hydride migration.[2] This method is exceptionally mild and tolerates a wide range of functional groups. Gold catalysis, on the other hand, activates the alkyne for nucleophilic attack. In the absence of external nucleophiles, this can lead to a Meyer-Schuster rearrangement. However, in the presence of an alcohol, gold can catalyze a tandem cycloisomerization-hydroalkoxylation, demonstrating the tunable reactivity of gold catalysts.[3][4]
Experimental Protocol: Ruthenium-Catalyzed Redox Isomerization
This protocol describes a general procedure for the ruthenium-catalyzed redox isomerization of a secondary propargyl alcohol to the corresponding E-enone.[2]
Materials:
-
Secondary propargyl alcohol (1.0 mmol)
-
Indenylbis(triphenylphosphine)ruthenium chloride ([RuCl(Indenyl)(PPh₃)₂]) (0.05 mmol, 5 mol%)
-
Indium(III) triflate (In(OTf)₃) (0.1 mmol, 10 mol%)
-
Camphorsulfonic acid (CSA) (0.1 mmol, 10 mol%)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
In a glovebox, combine the ruthenium catalyst, indium triflate, and camphorsulfonic acid in a reaction vessel.
-
Add anhydrous THF (5 mL) and stir for 10 minutes.
-
Add a solution of the secondary propargyl alcohol (1.0 mmol) in anhydrous THF (5 mL).
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure α,β-unsaturated ketone.
Workflow for Catalyst Selection in Isomerization Reactions
Caption: Decision workflow for selecting a catalyst for propargylic alcohol isomerization.
III. Cycloisomerization Reactions of Enynes
Enynes containing a propargyl ether moiety are excellent substrates for cycloisomerization reactions, leading to the formation of carbocyclic and heterocyclic scaffolds. Ruthenium and palladium catalysts have been shown to exhibit complementary selectivity in these transformations.
Comparative Performance of Ruthenium and Palladium Catalysts
Cationic ruthenium catalysts are known to promote the ene-type cycloisomerization of 1,6- and 1,7-enynes to yield cyclic 1,4-dienes.[5] In contrast, palladium catalysts often favor the formation of 1,3-dienes or can engage in different mechanistic pathways.
| Catalyst | Substrate | Solvent | Product | Diastereoselectivity | Reference |
| [CpRu(CH₃CN)₃]PF₆ | 1,6-Enyne | Acetone | trans-fused 1,4-diene | High | [6] |
| Pd(OAc)₂/Ligand | Allyl propargyl ether | Varies | Varies | Dependent on ligand | [7] |
Expertise & Experience: The divergent reactivity of ruthenium and palladium in enyne cycloisomerizations stems from their different mechanistic pathways. Ruthenium catalysis typically proceeds through a ruthenacyclopentene intermediate, leading to the formation of 1,4-dienes.[5][6] Palladium catalysis, on the other hand, can proceed via various mechanisms, including hydropalladation or oxidative cyclization, which can be tuned by the choice of ligands and additives to yield different products. This complementary reactivity provides synthetic chemists with powerful tools to control the outcome of these cyclization reactions.
Reaction Mechanism: Ruthenium-Catalyzed Enyne Cycloisomerization
The catalytic cycle for the ruthenium-catalyzed cycloisomerization of a 1,6-enyne is proposed to involve the formation of a metallacyclopentene intermediate.
Caption: Proposed mechanism for the ruthenium-catalyzed cycloisomerization of enynes.
IV. Conclusion and Future Outlook
The catalytic functionalization of this compound and related propargylic systems offers a rich and diverse field of synthetic chemistry. Gold, ruthenium, and palladium catalysts each exhibit unique reactivity profiles, enabling a wide range of transformations from oxidation and isomerization to complex cyclization cascades. The choice of catalyst, and indeed the specific ligand and additives employed, allows for a high degree of control over the reaction outcome.
Future research in this area will likely focus on the development of more sustainable and recyclable catalytic systems, as well as the expansion of enantioselective transformations. The use of earth-abundant metal catalysts and organocatalysts for these reactions is also a promising avenue for exploration. The insights provided in this guide are intended to serve as a foundation for further innovation in the catalytic valorization of propargylic ethers.
References
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Trost, B. M., & Livingston, R. C. (2008). The Ruthenium-Catalyzed Redox Isomerization of Propargylic Alcohols. Journal of the American Chemical Society, 130(36), 11970–11978. [Link]
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Ye, L., He, W., & Zhang, L. (2011). Gold-Catalyzed Oxidation of Propargylic Ethers with Internal C-C Triple Bonds: Impressive Regioselectivity Enabled by Inductive Effect. Angewandte Chemie International Edition, 50(16), 3615–3619. [Link]
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Kjærsgaard, A., Taaning, R. H., & Fiksdahl, A. (2022). Tunable Gold-Catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry – A European Journal, 28(16), e202104273. [Link]
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LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]
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Cadierno, V., & Gimeno, J. (2007). Regiocontrolled Ruthenium-Catalyzed Isomerization of Propargyl Alcohols. Angewandte Chemie International Edition, 46(22), 4059–4061. [Link]
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Pfrengle, F., & Doye, S. (2021). Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols. Chemistry – A European Journal, 27(54), 13531–13539. [Link]
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Trost, B. M., & Toste, F. D. (2000). Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes. Journal of the American Chemical Society, 122(4), 714–715. [Link]
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Trost, B. M., & Rudd, M. T. (2002). An unusual ruthenium-catalyzed cycloisomerization of alkynes and propargyl alcohols. Journal of the American Chemical Society, 124(16), 4178–4179. [Link]
-
Fürstner, A., Morency, L., & Funel, J.-A. (2006). Gold-Catalyzed Tandem Cycloisomerization−Hydroalkoxylation of Homopropargylic Alcohols. Organic Letters, 8(24), 5505–5508. [Link]
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Trost, B. M., & Rudd, M. T. (2003). Ruthenium-Catalyzed Cycloisomerizations of Diynols. Journal of the American Chemical Society, 125(38), 11516–11517. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
-
Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498–2500. [Link]
-
Trost, B. M., & Toste, F. D. (2002). Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations. A Case of Complementary Regioselectivity. Journal of the American Chemical Society, 124(19), 5025–5036. [Link]
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A Comparative Guide to the Orthogonal Removal of Tert-Butyl Protecting Groups: Protocols and Validation Strategies
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the concept of orthogonal protection is not merely a convenience—it is a cornerstone of strategic and efficient molecular construction.[1][2] An orthogonal set of protecting groups is one where each group can be removed under specific conditions without affecting the others, allowing for precise, sequential manipulation of a molecule's functional groups.[2][3]
Among the arsenal of protective functionalities, the acid-labile tert-butyl (tBu) group is a workhorse, prized for its steric bulk and distinct removal conditions. It is widely used to mask the reactivity of carboxylic acids (as tert-butyl esters), alcohols/phenols (as tert-butyl ethers), and amines (as the tert-butyloxycarbonyl, or Boc, carbamate).[4][5][6][7] The utility of the tBu group is fundamentally tied to its deprotection mechanism: acid-catalyzed cleavage proceeds via the formation of a highly stable tertiary carbocation, which subsequently fragments into gaseous isobutylene, driving the reaction to completion.[5][8][9]
This guide provides an in-depth comparison of common and emerging methods for the removal of tert-butyl protecting groups. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying chemical logic required to select and validate the optimal deprotection strategy for a given synthetic challenge.
The Principle of Orthogonality in Action
The power of the tBu group is most evident in strategies like the widely used Fmoc/tBu approach in solid-phase peptide synthesis (SPPS). Here, the α-amino group is protected by the base-labile Fmoc group, while reactive side chains (e.g., of aspartic acid, serine, tyrosine) are protected by acid-labile tBu groups.[3][7] This orthogonality allows for the iterative removal of the Fmoc group with a base like piperidine to elongate the peptide chain, while the tBu groups remain completely intact.[7] Only at the final step are the tBu groups removed under strongly acidic conditions.
Caption: Orthogonal removal of Fmoc and tBu protecting groups in SPPS.
A Comparative Analysis of Deprotection Reagents
The choice of reagent is dictated by the substrate's sensitivity and the presence of other protecting groups. A method that is robust for a simple substrate may be catastrophic for a complex intermediate. The key is to match the reagent's reactivity with the molecule's stability profile.
| Reagent Class | Specific Reagent | Typical Conditions | Selectivity & Orthogonality | Pros | Cons |
| Strong Protic Acids | Trifluoroacetic Acid (TFA) | 25-95% in CH₂Cl₂ (DCM), Room Temp.[6][10] | Low selectivity. Removes most acid-labile groups (Boc, Trt, tBu). | Highly effective, reliable, fast, volatile for easy removal. | Harsh conditions can degrade sensitive molecules; not selective.[11] |
| Aqueous Phosphoric Acid (H₃PO₄) | 85% aq. solution, 50-70 °C. | Good selectivity. Tolerates Cbz, benzyl esters, TBDMS ethers.[12] | Environmentally benign, mild, convenient workup.[8][12] | Requires elevated temperatures; may not be suitable for all substrates. | |
| Lewis Acids | Zinc Bromide (ZnBr₂) | Anhydrous, in DCM, Room Temp. | Can selectively cleave tBu esters over some N-Boc groups, but selectivity can be substrate-dependent and challenging.[13][14][15] | Milder than strong protic acids. | Selectivity is not always predictable; can coordinate with other Lewis basic sites in the molecule.[13] |
| Ytterbium Triflate (Yb(OTf)₃) | Catalytic (5 mol%), in Nitromethane, 45-50 °C. | High selectivity for tBu esters over benzyl, methyl, and ethyl esters. | Catalytic, mild, reusable catalyst. | Requires specific solvent (nitromethane) and heating. | |
| Catalytic/Novel | "Magic Blue" (MB•⁺) & Et₃SiH | Catalytic MB•⁺, stoichiometric silane, in DCM. | Excellent chemoselectivity for tBu esters over ethyl esters.[11][12] | Very mild, avoids strong acids/bases, high yielding.[11] | Requires two reagents; mechanism is distinct from standard acidolysis. |
Designing a Self-Validating Deprotection Workflow
Trustworthiness in synthesis comes from building validation into the process itself. A deprotection is not "complete" until it is proven to be so. This requires a systematic approach of reaction monitoring and analysis.
Caption: A workflow integrating real-time monitoring for self-validation.
Causality Behind Experimental Choices
-
Why Monitor? Assuming a reaction has gone to completion based on a literature time is a common failure point. Real-time monitoring via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides direct evidence of the conversion of starting material to product.[10][16] This is the core of a self-validating system.
-
Why Choose a Specific Analytical Method?
-
TLC is chosen for its speed and low cost. It gives an immediate qualitative picture of the reaction's progress (the disappearance of the starting material spot and the appearance of the product spot).[10]
-
LC-MS is the preferred method for quantitative validation. It not only separates the product from the starting material but also confirms the product's identity by its mass-to-charge ratio, providing certainty that the desired transformation has occurred.[10][16][17]
-
NMR Spectroscopy is the ultimate structural validation post-purification. For tBu deprotection, the disappearance of the characteristic singlet peak for the nine tBu protons (typically around 1.4-1.5 ppm) is a definitive indicator of reaction success.[8]
-
-
Why Co-evaporate with Toluene? When using TFA, its high boiling point can make it difficult to remove completely under vacuum. Co-evaporation with a solvent like toluene forms an azeotrope with residual TFA, facilitating its complete removal.[10] This is critical as leftover acid can interfere with subsequent steps or purification.
Experimental Protocols
The following protocols are presented as templates. Researchers must adapt them based on the specific solubility, stability, and scale of their own substrates.
Protocol 1: Standard Deprotection of a Tert-Butyl Ester using TFA
This protocol is designed for robust substrates where complete and rapid deprotection is the primary goal.
Objective: To completely remove the tert-butyl ester from a protected carboxylic acid.
Materials:
-
tBu-protected substrate (1.0 eq)
-
Dichloromethane (DCM), reagent grade
-
Trifluoroacetic Acid (TFA), reagent grade
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the tBu-protected substrate in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA to the solution (to create a 1:1 DCM/TFA mixture).[18] Note: The reaction is often exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring (Self-Validation):
-
After 15 minutes, and every 30 minutes thereafter, withdraw a small aliquot.
-
Neutralize the aliquot with a drop of NaHCO₃ solution and extract with a small amount of ethyl acetate.
-
Spot the organic layer on a TLC plate and analyze by LC-MS to monitor the disappearance of the starting material. The reaction is typically complete within 1-5 hours.[18]
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
TFA Removal: Add toluene to the residue and concentrate again under reduced pressure. Repeat this step twice to ensure all residual TFA is removed.[10]
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification & Final Validation: Purify the crude product by column chromatography or crystallization. Confirm the structure and purity of the final product by NMR, HRMS, and HPLC.
Protocol 2: Selective Catalytic Deprotection using Ytterbium Triflate
This protocol is suited for substrates containing other acid-sensitive groups where selectivity is paramount.
Objective: To selectively cleave a tert-butyl ester in the presence of other ester functionalities.
Materials:
-
tBu-protected substrate (1.0 eq)
-
Ytterbium (III) Triflate (Yb(OTf)₃) (0.05 eq)
-
Nitromethane, anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a solution of the tBu-protected substrate in nitromethane (approx. 0.2 M), add Yb(OTf)₃ (5 mol%).
-
Reaction: Heat the reaction mixture to 45-50 °C and stir.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. Reactions are typically complete in 6-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and filter it through a small pad of Celite or silica gel to remove the catalyst, washing with ethyl acetate.
-
Extraction: Dilute the filtrate with ethyl acetate and wash thoroughly with water to remove the nitromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Final Validation: Purify the product and validate its structure and purity as described in Protocol 1.
Concluding Remarks
The orthogonal removal of a tert-butyl protecting group is a foundational technique in modern organic synthesis. While TFA remains the default reagent for its sheer efficiency, the demand for greater subtlety and selectivity in complex molecule synthesis has driven the adoption of milder Lewis acid and catalytic systems. The ultimate success of any deprotection strategy, however, rests not just on the choice of reagent, but on a rigorous, self-validating workflow. By integrating in-process controls like TLC and LC-MS, researchers can move beyond assumption-based synthesis to a data-driven approach, ensuring the integrity and purity of their final products.
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Title: Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
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Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]
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Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 Source: PubMed URL: [Link]
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Title: Acid-labile protecting groups Source: ResearchGate URL: [Link]
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Title: Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions Source: Indian Academy of Sciences URL: [Link]
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Title: Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Protecting Groups Source: University of Bristol URL: [Link]
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Title: tert-Butyl Ethers Source: Organic Chemistry Portal URL: [Link]
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Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Source: ResearchGate URL: [Link]
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Title: A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides Source: PMC - NIH URL: [Link]
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Title: Cys thiol protection with the tert-butyl (tBu) protecting group and different methods of deprotection Source: ResearchGate URL: [Link]
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Title: Automated reaction monitoring by direct analysis mass spectrometry Source: Microsaic Systems URL: [Link]
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Title: Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods Source: Vapourtec Ltd URL: [Link]
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Title: Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 Source: UQ eSpace - The University of Queensland URL: [Link]
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Title: Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods Source: PubMed URL: [Link]
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Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: Chemistry Stack Exchange URL: [Link]
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Title: 1.2 Deprotection: The Concept of Orthogonal Sets Source: Kocienski's Protecting Groups, 3rd Edition URL: [Link]
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Title: Some novel, acid-labile amine protecting groups Source: The Journal of Organic Chemistry URL: [Link]
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Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]
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Title: Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids Source: The Royal Society of Chemistry URL: [Link]
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Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: Aapptec URL: [Link]
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A Comparative Guide to the Deprotection of Tert-Butyl Ethers: Efficacy and Protocol Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyl (tBu) ether is a widely employed protecting group for hydroxyl functionalities due to its steric bulk and general stability across a range of reaction conditions. However, the efficacy of a protecting group strategy is ultimately judged by the efficiency and selectivity of its removal. This guide provides an in-depth comparison of common deprotection protocols for tert-butyl ethers, offering experimental data, mechanistic insights, and detailed methodologies to inform your synthetic planning.
The Enduring Utility of the Tert-Butyl Ether Protecting Group
The tert-butyl ether's popularity stems from its robustness under neutral and basic conditions, which allows for a wide array of chemical transformations on other parts of a complex molecule without premature cleavage of the protecting group. Its removal is typically achieved under acidic conditions, proceeding through a stable tertiary carbocation intermediate, which offers a degree of orthogonality in complex synthetic routes. The choice of deprotection protocol is critical and depends on the substrate's sensitivity to acidic conditions and the presence of other acid-labile functional groups.
Comparative Analysis of Deprotection Protocols
The following sections delve into the specifics of several widely used deprotection methods, comparing their performance based on reaction conditions, yields, and compatibility with other functional groups.
Brønsted Acid-Catalyzed Deprotection
The cleavage of tert-butyl ethers using strong Brønsted acids is a classic and highly effective method. The mechanism involves protonation of the ether oxygen, followed by elimination of the stable tert-butyl cation, which is then quenched to form isobutylene.
Trifluoroacetic acid is a powerful reagent for the deprotection of tert-butyl ethers and is often used in a mixture with a solvent like dichloromethane (DCM).
-
Efficacy: TFA is highly efficient, often leading to complete deprotection in a short time at room temperature.[1][2][3][4] Yields are generally high, typically exceeding 90%.[4]
-
Reaction Conditions: Commonly, a 1:1 mixture of TFA in DCM is used, with reaction times ranging from 1 to 5 hours at room temperature.[1][2][4]
-
Causality of Experimental Choices: The use of DCM as a co-solvent ensures the solubility of a wide range of organic substrates. The volatility of both TFA and DCM facilitates their removal during workup.[2] The use of excess TFA drives the reaction to completion.
-
Limitations: The strong acidity of TFA can lead to the cleavage of other acid-sensitive protecting groups, such as tert-butyloxycarbonyl (Boc) groups.[4] For substrates with multiple acid-labile groups, TFA may lack the desired selectivity.
Hydrogen chloride, typically as a solution in an organic solvent like dioxane or ether, is another common choice for tert-butyl ether deprotection.
-
Efficacy: HCl is a classic and effective method, providing high yields for a variety of substrates.[4][5][6]
-
Reaction Conditions: A 4 M solution of HCl in dioxane is a common reagent, with reactions often complete within 1 to 4 hours at room temperature.[4][5]
-
Causality of Experimental Choices: The use of an anhydrous solution of HCl in an organic solvent prevents the introduction of water, which could lead to undesired side reactions with other functional groups. Dioxane is a good solvent for many organic compounds and is relatively inert under these conditions.
-
Selectivity: In some cases, HCl in dioxane has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters and ethers.[5]
Lewis Acid-Mediated Deprotection
Lewis acids offer an alternative to Brønsted acids for the cleavage of tert-butyl ethers. The mechanism involves coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond and facilitates cleavage.[7]
Zinc bromide is a mild Lewis acid that can be used for the deprotection of tert-butyl ethers, often with enhanced chemoselectivity.[8][9][10][11]
-
Efficacy: ZnBr₂ can effectively cleave tert-butyl ethers, with reported yields ranging from 75-95%.[4]
-
Reaction Conditions: The reaction is typically carried out in dichloromethane (DCM) at room temperature, though it may require longer reaction times (up to 24 hours) compared to strong Brønsted acids.[4][9]
-
Causality of Experimental Choices: DCM is a non-coordinating solvent that does not compete with the substrate for the Lewis acid. The mildness of ZnBr₂ allows for its use with substrates containing other acid-labile groups that might not be stable to stronger acids.[9][11]
-
Chemoselectivity: ZnBr₂ has been shown to selectively cleave tert-butyl esters in the presence of certain other acid-labile protecting groups, such as 9-(9-phenylfluorenyl) (PhF) protected amines.[9][11] However, it is important to note that N-Boc and N-trityl groups are generally not stable under these conditions.[9][11]
Radical Cation-Mediated Deprotection
A more recent and milder approach involves the use of a persistent radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue"), in the presence of a silane.
-
Efficacy: This method provides high isolated yields (up to 95%) for the deprotection of tert-butyl ethers under very mild conditions.[12][13][14]
-
Reaction Conditions: The reaction is typically carried out at room temperature in a solvent like dichloromethane, using a catalytic amount of "Magic Blue" and a stoichiometric amount of a silane like triethylsilane.[12][13][14]
-
Causality of Experimental Choices: "Magic Blue" acts as a catalyst to facilitate the cleavage of the C-O bond, while the silane serves as a sacrificial reagent that accelerates the reaction.[12][13][14] This method avoids the use of strong acids or bases, making it suitable for sensitive substrates.
-
Mechanism: The proposed mechanism involves the formation of a non-covalent complex between the radical cation and the substrate, with the hydrosilane assisting in the departure of isobutylene.[12]
Data Summary: A Head-to-Head Comparison
| Deprotection Protocol | Reagent(s) | Solvent | Temperature | Time | Typical Yield (%) | Key Advantages | Key Limitations |
| Brønsted Acid | |||||||
| Trifluoroacetic Acid | TFA | DCM | Room Temp | 1-5 h[1][2][4] | >90[4] | High efficiency, volatile byproducts | Low selectivity with other acid-labile groups[4] |
| Hydrogen Chloride | HCl | Dioxane/Ether | Room Temp | 1-4 h[4][5] | High | Classic, effective, potential for selectivity[5] | Corrosive, requires anhydrous conditions |
| Lewis Acid | |||||||
| Zinc Bromide | ZnBr₂ | DCM | Room Temp | ~24 h[4][9] | 75-95[4] | Mild, good chemoselectivity[9][11] | Longer reaction times, may not be fully selective |
| Radical Cation | |||||||
| "Magic Blue" | (BrC₆H₄)₃N•+ SbCl₆⁻, Et₃SiH | DCM | Room Temp | ~40 min[13] | ~95[12][13][14] | Very mild, high yield, good for sensitive substrates | Requires specialized reagents |
Experimental Protocols
Protocol 1: Deprotection of a Tert-Butyl Ether using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol provides a general procedure for the TFA-mediated deprotection of a tert-butyl ether.
Materials:
-
Tert-butyl ether substrate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the tert-butyl ether substrate in anhydrous DCM in a round-bottom flask at room temperature. A typical concentration is 0.1-0.2 M.
-
Reaction Initiation: To the stirred solution, add an equal volume of TFA (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Reaction Time: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully remove the TFA and DCM under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, the crude product can be co-evaporated with toluene or DCM several times.
-
Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution (caution: gas evolution), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude deprotected product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography, crystallization, or distillation.
Protocol 2: Deprotection of a Tert-Butyl Ether using Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)
This protocol describes a milder deprotection using a Lewis acid.
Materials:
-
Tert-butyl ether substrate
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Preparation: To a stirred solution of the tert-butyl ether substrate (1 equivalent) in anhydrous DCM, add anhydrous ZnBr₂ (typically 2-5 equivalents).
-
Reaction Time: Stir the reaction mixture at room temperature for up to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method such as flash column chromatography.
Mechanistic Pathways and Workflow Diagrams
The following diagrams illustrate the proposed mechanisms for the deprotection of tert-butyl ethers via different catalytic systems.
Caption: Mechanism of TFA-mediated tert-butyl ether deprotection.
Caption: Mechanism of ZnBr₂-mediated tert-butyl ether deprotection.
Caption: Proposed mechanism for "Magic Blue"-catalyzed deprotection.
Conclusion
The selection of an appropriate deprotection protocol for tert-butyl ethers is a critical decision in the design of a synthetic route. For robust substrates where high efficiency is paramount, traditional Brønsted acids like TFA and HCl remain excellent choices. When enhanced chemoselectivity is required, particularly in the presence of other acid-labile functionalities, milder Lewis acids such as ZnBr₂ offer a valuable alternative, albeit often at the cost of longer reaction times. For highly sensitive and complex molecules, emerging methods like the "Magic Blue" catalyzed deprotection provide a powerful tool for achieving deprotection under exceptionally mild conditions. By understanding the nuances of each protocol, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and success.
References
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress. Retrieved January 14, 2026, from [Link]
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved January 14, 2026, from [Link]
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Wu, Y., Limburg, D. C., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849. [Link]
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Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 14, 2026, from [Link]
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Wu, Y., et al. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Request PDF. Retrieved January 14, 2026, from [Link]
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Patel, M., & Kumar, S. (2018). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering, 2(1). [Link]
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Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
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Aapptec. (2013). Supporting Information New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. AWS. [Link]
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Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6219-6223. [Link]
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Bartoli, G., et al. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Advanced Synthesis & Catalysis, 349(8‐9), 1372-1378. [Link]
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Li, B., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
De, S. K. (2020). Protection and Deprotection of Common Functional Groups 2020. Scribd. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 14, 2026, from [Link]
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Aapptec. (2013). Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol. Retrieved January 14, 2026, from [Link]
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(11), 6932-6938. [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]
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Pearson+. (n.d.). Mechanism of t-Butyl Ether Protecting Groups. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl Propargyl Ether
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. Tert-butyl propargyl ether (TBPE) is a valuable reagent in organic synthesis, but its inherent hazards demand a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of TBPE, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower researchers not just to follow procedures, but to understand the principles of safety that protect themselves, their colleagues, and the environment.
Part 1: Immediate Safety Profile & Hazard Analysis
Before handling or preparing for disposal, it is crucial to understand the specific risks associated with this compound. This understanding forms the basis for all subsequent procedural choices.
Core Hazards
This compound is classified as a hazardous chemical, primarily due to its flammability and potential for irritation.[1][2] The Safety Data Sheet (SDS) is the primary source of this information and should always be consulted before use.
-
High Flammability: The most immediate danger is its high flammability. It is a Category 2 or 3 flammable liquid with a low flash point, meaning it can ignite at typical room temperatures from a spark, open flame, or hot surface.[1][3] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" fire.
-
Irritation: Direct contact can cause significant irritation to the skin, eyes, and respiratory system.[1][4] Proper personal protective equipment (PPE) is therefore non-negotiable.
-
Peroxide Formation: Like many ethers, TBPE may form explosive peroxides upon prolonged storage, especially when exposed to air and light. These peroxides are highly unstable and can detonate with shock, friction, or heat. This is a critical consideration for older containers of the chemical.
Quantitative Hazard Data
The following table summarizes the key physical and chemical properties that dictate the handling and disposal protocols for TBPE.
| Property | Value | Significance & Causality | Source(s) |
| CAS Number | 16314-18-4 | Unique identifier for the chemical substance. | [4] |
| Molecular Formula | C₇H₁₂O | Basic chemical information. | |
| Flash Point | 20°C (68°F) | Defines the substance as highly flammable. Vapors can ignite well below standard room temperature, necessitating strict control of ignition sources. | [5] |
| Boiling Point | 119°C | Indicates the temperature at which the liquid turns to vapor; relevant for understanding volatility. | [5] |
| UN Number | UN1993 | United Nations number for shipping and transport of flammable liquids, n.o.s. | [5] |
| Transport Hazard Class | 3 | Denotes a flammable liquid according to transport regulations. | [5] |
| GHS Hazard Statements | H225/H226, H315, H319, H335 | "Highly flammable liquid and vapor" or "Flammable liquid and vapor," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation." These formal classifications dictate the required warnings and PPE. | [1][5][3] |
Part 2: Pre-Disposal Protocol & Waste Classification
Proper disposal begins with careful planning and adherence to institutional and regulatory requirements.
Pre-Disposal Checklist
Before generating or handling TBPE waste, ensure the following:
-
Consult the SDS: Read the most current Safety Data Sheet for TBPE.[1][2]
-
Identify Your Waste Stream: Determine if you are disposing of pure, unused TBPE, contaminated TBPE (e.g., from a reaction mixture), or empty containers. Each may have a slightly different procedure.
-
Obtain Correct Waste Container: Use a dedicated, properly labeled hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department. The container must be compatible with flammable organic liquids.
-
Wear Appropriate PPE: At a minimum, this includes:
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Nitrile or other chemically resistant gloves.[6]
-
-
Work in a Designated Area: All transfers of TBPE waste must be conducted inside a certified chemical fume hood to control flammable vapors and minimize inhalation exposure.[1] Ensure an operational safety shower and eyewash station are nearby.[4]
Waste Classification: A Critical Step
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[4] this compound waste is classified as hazardous primarily due to its ignitability.
-
EPA Hazardous Waste Code: Because its flash point is below 140°F (60°C), it meets the criteria for an ignitable liquid. Therefore, it must be assigned the EPA Hazardous Waste Code D001 .[7]
This classification is the cornerstone of its disposal pathway. It dictates labeling, storage, and final disposal methods, ensuring compliance with federal and state regulations.
Part 3: Step-by-Step Disposal Procedures
The following procedures provide a direct, operational workflow for safely managing TBPE waste in a laboratory setting.
Disposal of Unused or Contaminated TBPE (Liquid Waste)
This protocol is for small, lab-scale quantities of liquid TBPE waste.
-
Prevent Peroxide Formation: For any unused TBPE that has been stored for an extended period, it is crucial to test for peroxides before handling. If peroxides are suspected or detected, or if crystalline solids are visible around the container cap, do not handle the container.[8] Secure the area and contact your EHS department immediately for specialized disposal.
-
Prepare the Waste Container: Place a properly labeled, open hazardous waste container in a secondary containment tray inside a chemical fume hood. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the D001 characteristic.
-
Transfer the Waste: Using a funnel, carefully pour the TBPE waste from your lab container into the hazardous waste container. Avoid splashing.
-
Grounding: For transfers of larger volumes (greater than 1 liter), it is critical to ground and bond the containers to prevent the buildup of static electricity, which can serve as an ignition source.[1][2]
-
Seal the Container: Securely cap the hazardous waste container immediately after the transfer is complete. Do not leave it open in the fume hood.
-
Store Temporarily: Store the sealed waste container in a designated satellite accumulation area that is in a cool, dry, well-ventilated location, away from heat and ignition sources, and within a flammable liquids storage cabinet if possible.[9][10] Adhere to institutional limits on the volume of waste stored in the lab.[11][12]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
Disposal of Empty Containers & Contaminated Materials
Empty containers and materials (e.g., pipette tips, absorbent pads) contaminated with TBPE are also considered hazardous waste.
-
"RCRA Empty" vs. Contaminated: A container is considered "RCRA empty" if all possible contents have been removed by normal means and no more than one inch of residue remains. However, due to the flammability hazard, it is best practice to treat all TBPE containers as hazardous waste.
-
Container Disposal: Triple-rinse the "empty" container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as D001 hazardous waste. After rinsing, deface the original label, mark the container as "Empty," and dispose of it according to your EHS guidelines (often in a designated glass or plastic disposal box).
-
Solid Waste: Place grossly contaminated items like absorbent pads used for small spills into a sealed, labeled bag or container. This waste must also be labeled as "Hazardous Waste" with the chemical name and the D001 code.
Part 4: Emergency Procedures - Spill Management
Accidental spills must be handled promptly and safely.
-
Evacuate & Alert: If a spill occurs, alert all personnel in the immediate area. If the spill is large (e.g., >250 mL), evacuate the lab and call emergency services and your EHS department.
-
Control Ignition Sources: Immediately turn off all nearby ignition sources (hot plates, stir motors, etc.).
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Absorb the Spill: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Contain: Wearing full PPE, use non-sparking tools (e.g., plastic scoop) to collect the absorbed material.[4] Place it into a designated, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like soapy water, followed by a water rinse), collecting the wipe as hazardous waste.
-
Dispose: Label the container with all waste contents and request a pickup from EHS.
The logical flow for waste handling and disposal is critical for maintaining a safe laboratory environment. The following diagram illustrates the decision-making process.
Caption: Decision workflow for handling and disposing of TBPE waste.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from Cole-Parmer: [Link]
-
Occupational Safety and Health Administration. (n.d.). Flammable Liquids - 29 CFR 1910.106. Retrieved from OSHA: [Link]
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Occupational Safety and Health Administration. (n.d.). Flammable liquids. - 1926.152. Retrieved from OSHA: [Link]
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Risk & Safety Solutions. (n.d.). OSHA Limits for Flammable Liquids. Retrieved from Risk & Safety Solutions: [Link]
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U.S. Hazmat Rentals. (2024, April 23). What is the OSHA Regulation for Flammable Storage? Retrieved from U.S. Hazmat Rentals: [Link]
-
Safety Storage. (n.d.). OSHA requirements for storing flammable liquids. Retrieved from Safety Storage: [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Tert-butylphenyl propargyl ether (CAS 48144-15-6). Retrieved from Cheméo: [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Tert-butylphenyl propargyl ether. Retrieved from NIST WebBook: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. Retrieved from EPA: [Link]
-
Kamat Lab, University of Notre Dame. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from University of Notre Dame: [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Standard Operating Procedure (SAMPLE). Retrieved from UPenn EHRS: [Link]
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U.S. Environmental Protection Agency. (n.d.). Pollution Prevention (P2) Spotlight Reducing Glycol Ethers Waste Management. Retrieved from EPA NEPIs: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Glycol Ethers. Retrieved from EPA: [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from UMD ESSR: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from Organic Chemistry Portal: [Link]
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Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from Hazardous Waste Experts: [Link]
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of Tert-butyl propargyl ether
For the modern researcher, chemist, and drug development professional, Tert-butyl propargyl ether is a valuable reagent, a key building block in the synthesis of a diverse range of molecular architectures.[1][2] However, its utility is matched by a set of inherent hazards that demand a comprehensive and rigorously applied safety protocol. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this compound with the highest degree of safety and operational excellence. Here, we will not only detail the necessary personal protective equipment (PPE) but also explain the rationale behind each step, ensuring a culture of safety that is both understood and practiced.
Understanding the Hazard Profile: More Than Just an Ether
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[3][4][5] As with all ethers, there is a potential for the formation of explosive peroxides upon prolonged exposure to air, a risk that is heightened by the presence of the propargyl group.[6][7] The terminal alkyne functionality also presents its own set of reactivity considerations.
Key Hazards at a Glance:
| Hazard | Classification & Description | Primary Mitigation Strategy |
| Flammability | Highly flammable liquid and vapor.[3][4] Vapors can form explosive mixtures with air.[8] | Strict control of ignition sources, use of spark-proof tools, and grounding of equipment.[3][4][5] |
| Irritation | Causes skin, eye, and respiratory system irritation.[3][4] | Use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Handling within a certified chemical fume hood.[6][9] |
| Peroxide Formation | Ethers are known to form explosive peroxides upon exposure to air and light.[6][9] | Date containers upon receipt and opening.[6][9] Test for peroxides regularly, especially before distillation or concentration.[6][9] Dispose of material before its expiration date.[10] |
| Inhalation Toxicity | May be harmful if inhaled, causing respiratory tract irritation.[3] Vapors may cause drowsiness or dizziness.[11] | All handling of open containers must be performed in a well-ventilated area, preferably a chemical fume hood.[3][9] |
| Ingestion Toxicity | May be harmful if swallowed.[3] | Do not eat, drink, or smoke in laboratory areas.[12] Wash hands thoroughly after handling.[5] |
The Core of Safety: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.
Hand Protection: The Right Glove Matters
Due to the irritant nature of this compound, appropriate hand protection is essential.[3] While disposable nitrile gloves offer splash resistance, they should be changed immediately upon contamination.[9][13] For extended handling or in situations with a higher risk of contact, consider gloves with greater chemical resistance.
Glove Selection Rationale:
| Glove Material | Recommendation | Justification |
| Nitrile | Suitable for splash protection.[9][10][13] | Provides a good barrier against incidental contact. However, breakthrough times can be short, so immediate replacement after contamination is crucial.[9][13] |
| Polyvinyl Alcohol (PVA) | Recommended for prolonged contact with ethers.[9][13] | Offers excellent resistance to many organic solvents, including ethers. |
Eye and Face Protection: A Non-Negotiable
Chemical safety goggles are mandatory to protect against splashes.[3][4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the material under pressure.[3]
Protective Clothing: The Final Barrier
A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from potential splashes and contact.[3][10]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes risk and ensures procedural consistency.
Pre-Handling Checklist & Preparation
-
Risk Assessment: Before beginning any new procedure, perform a thorough risk assessment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. All manipulations of this compound should be performed within a fume hood.[6][9]
-
Gather Materials: Assemble all necessary equipment, including spark-proof tools and appropriately sized containers for reactions and waste.[3][4]
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[3][4]
-
Peroxide Test: If the container has been opened previously, test for the presence of peroxides using peroxide test strips.[6] Do not proceed if peroxides are present and consult your institution's safety officer.
Handling Procedure
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all glassware and equipment that have come into contact with this compound.
-
Surface Cleaning: Wipe down the work area within the fume hood.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Storage and Waste Disposal: A Lifecycle Approach
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][4]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[3][4]
-
Store separately from oxidizing agents.[4]
-
Clearly label the container with the date of receipt and the date it was first opened to track its age and potential for peroxide formation.[14]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: A procedural diagram for the safe segregation and disposal of this compound waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[3][15][16] Never dispose of this compound down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[4] Wash out the mouth with water.[3] Seek immediate medical attention.[3] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[3] Use spark-proof tools for cleanup.[3] |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a laboratory environment where scientific discovery and personal safety are paramount.
References
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Ether: It's hazards and safe use. (n.d.). University of St Andrews. Retrieved from [Link]
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Material Safety Data Sheet - this compound, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Ethers - Handling and control of exposure. (2010, July 19). University of St Andrews. Retrieved from [Link]
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Chemical Properties of 4-Tert-butylphenyl propargyl ether (CAS 48144-15-6). (n.d.). Cheméo. Retrieved from [Link]
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Diethyl Ether - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. Retrieved from [Link]
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Use of Ether. (n.d.). University of Arizona Research Laboratory & Safety Services. Retrieved from [Link]
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Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
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Propargyl ether | C6H6O | CID 23349. (n.d.). PubChem. Retrieved from [Link]
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Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
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4-Tert-butylphenyl propargyl ether. (n.d.). NIST WebBook. Retrieved from [Link]
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This compound | 16314-18-4. (n.d.). Coompo Research Chemicals. Retrieved from [Link]
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Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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Chemical Safety Note: Explosion Hazard during the Distillation of Propargyl Thiocyanate. (2025, August 7). ResearchGate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
